1-(Perfluoro-n-octyl)tetradecane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorodocosane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29F17/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(23,24)16(25,26)17(27,28)18(29,30)19(31,32)20(33,34)21(35,36)22(37,38)39/h2-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWIJPSWAAIRVQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29F17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20402082 | |
| Record name | 1-(Perfluoro-n-octyl)tetradecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20402082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
616.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133310-72-2 | |
| Record name | 1-(Perfluoro-n-octyl)tetradecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20402082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Properties of 1-(Perfluoro-n-octyl)tetradecane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Perfluoro-n-octyl)tetradecane, with the chemical formula F(CF₂)₈(CH₂)₁₄H, is a semi-fluorinated alkane. This class of compounds, characterized by a perfluorinated segment linked to a hydrocarbon chain, exhibits unique physicochemical properties that make them of interest in various scientific and industrial fields, including materials science and biomedical applications. Their amphiphobic nature, thermal stability, and potential for self-assembly are key areas of investigation. This technical guide provides a comprehensive overview of the known properties of this compound, including its physicochemical characteristics, a plausible synthetic route, and a discussion of its potential biological interactions based on current knowledge of similar per- and polyfluoroalkyl substances (PFAS).
Physicochemical Properties
The distinct properties of this compound arise from the combination of a rigid, hydrophobic, and lipophobic perfluorooctyl group with a flexible, hydrophobic, and lipophilic tetradecyl chain.
Summary of Quantitative Data
The following table summarizes the key quantitative physicochemical properties of this compound. For comparative purposes, data for similar compounds with varying hydrocarbon chain lengths are also included.
| Property | This compound | 1-(Perfluoro-n-octyl)dodecane | 1-(Perfluoro-n-octyl)decane |
| CAS Number | 133310-72-2 | 106873-67-0 | 138472-76-1 |
| Molecular Formula | C₂₂H₂₉F₁₇ | C₂₀H₂₅F₁₇ | C₁₈H₂₁F₁₇ |
| Molecular Weight | 616.44 g/mol [1] | 588.39 g/mol | 560.33 g/mol [2] |
| Melting Point | Not available | Not available | 51.8 °C[2] |
| Boiling Point | 385.3 °C at 760 mmHg[1] | 353.8 °C at 760 mmHg | 320.6 °C at 760 mmHg[2] |
| Density | 1.271 g/cm³[1] | 1.302 g/cm³ | 1.338 g/cm³[2] |
| Flash Point | 162.9 °C[1] | Not available | 133.8 °C[2] |
| LogP (octanol-water partition coefficient) | 11.087[1] | Not available | Not available |
| Refractive Index | 1.358[1] | Not available | 1.34[2] |
| Vapor Pressure | 8.51E-06 mmHg at 25°C[1] | Not available | 0.000589 mmHg at 25°C[2] |
Experimental Protocols
Synthesis Protocol: Radical Addition of Perfluorooctyl Iodide to 1-Tetradecene
A common and effective method for the synthesis of semi-fluorinated alkanes is the free-radical addition of a perfluoroalkyl iodide to an alkene. This approach avoids the use of expensive or highly reactive reagents.
Materials:
-
Perfluorooctyl iodide (F(CF₂)₈I)
-
1-Tetradecene ((CH₂)₁₁CH=CH₂)
-
Azobisisobutyronitrile (AIBN) or another suitable radical initiator
-
Anhydrous toluene or a similar high-boiling, inert solvent
-
Sodium sulfite solution (for quenching)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
Hexane and silica gel (for purification)
Procedure:
-
Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. The system is flushed with nitrogen to ensure an inert atmosphere.
-
Charging of Reagents: The flask is charged with 1-tetradecene and anhydrous toluene. A slight molar excess of 1-tetradecene relative to perfluorooctyl iodide is typically used.
-
Initiation: The solution is heated to reflux (approximately 110 °C for toluene). A solution of perfluorooctyl iodide and a catalytic amount of AIBN in toluene is then added dropwise over a period of 1-2 hours.
-
Reaction Monitoring: The reaction progress can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC) to observe the consumption of the starting materials. The reaction is typically allowed to proceed for several hours after the addition is complete.
-
Workup: After cooling to room temperature, the reaction mixture is washed with an aqueous solution of sodium sulfite to remove any unreacted iodine. The organic layer is then washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using hexane as the eluent to yield pure this compound.
Characterization Protocol: Melting Point Determination
While an experimental melting point for this compound is not reported, a standard method for its determination would be as follows:
Method 1: Capillary Melting Point Apparatus
-
Sample Preparation: A small amount of the purified, crystalline solid is finely ground and packed into a capillary tube to a height of 2-3 mm.
-
Measurement: The capillary tube is placed in a melting point apparatus. The temperature is increased rapidly to about 10-15 °C below the expected melting point (which can be estimated from similar compounds like 1-(Perfluoro-n-octyl)decane, m.p. 51.8 °C).
-
Observation: The heating rate is then slowed to 1-2 °C per minute. The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample is molten.
Method 2: Differential Scanning Calorimetry (DSC)
-
Sample Preparation: A few milligrams of the sample are accurately weighed into an aluminum DSC pan, which is then hermetically sealed.
-
Analysis: The sample is placed in the DSC instrument alongside an empty reference pan. The sample is then heated at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Data Interpretation: The melting point is determined from the resulting thermogram as the onset or peak of the endothermic melting transition.
Potential Biological Interactions and Signaling Pathways
There is currently no specific data on the biological activity or signaling pathways of this compound. However, research on other long-chain PFAS provides a basis for hypothesizing potential interactions. It is known that some PFAS can act as ligands for nuclear receptors, which are key regulators of gene expression involved in metabolism, inflammation, and development.
Hypothetical Interaction with Nuclear Receptors
Long-chain PFAS have been shown to interact with peroxisome proliferator-activated receptors (PPARs) and the pregnane X receptor (PXR). These interactions can lead to the activation or disruption of downstream signaling pathways.
Caption: Hypothetical signaling pathway of this compound.
This diagram illustrates a potential mechanism where this compound, upon entering a cell, could bind to and activate nuclear receptors such as PPARs and PXR. These activated receptors would then form heterodimers with the retinoid X receptor (RXR) and bind to specific response elements on DNA, leading to changes in the expression of genes that regulate lipid metabolism and the processing of foreign substances (xenobiotics).
Experimental Workflows
Synthesis and Purification Workflow
The following diagram outlines the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis and purification.
Conclusion
This compound is a molecule with distinct physicochemical properties derived from its semi-fluorinated structure. While a complete experimental dataset for this specific compound is not available, this guide provides a comprehensive summary of its known characteristics and outlines standard experimental procedures for its synthesis and analysis based on established chemical principles. The potential for this and similar long-chain semi-fluorinated alkanes to interact with biological systems, particularly nuclear receptors, warrants further investigation to fully understand their toxicological and pharmacological profiles. The information and protocols presented herein are intended to serve as a valuable resource for researchers and professionals working with this and related compounds.
References
An In-depth Technical Guide to Semifluorinated Alkanes (SFAs) in Research
Introduction to Semifluorinated Alkanes
Semifluorinated alkanes (SFAs) are a class of linear diblock molecules composed of a perfluorocarbon segment (F-chain) and a hydrocarbon segment (H-chain).[1][2] Their general chemical structure is F(CF2)n(CH2)mH, often abbreviated as FnHm, where 'n' and 'm' represent the number of carbon atoms in the fluorinated and hydrogenated chains, respectively.[1] First synthesized in 1962, these compounds possess a unique combination of properties inherited from their distinct segments, making them a subject of growing interest in various scientific fields.[1]
The immiscibility of the fluorinated and hydrogenated moieties imparts an amphiphilic character to SFAs, leading to their classification as "primitive surfactants".[2] This structure results in unique physicochemical properties, including chemical and physiological inertness, low surface and interfacial tensions, and high gas solubility, particularly for oxygen and carbon dioxide.[1][3][4][5] These characteristics have established SFAs as valuable tools in clinical practice, especially in ophthalmology, and have opened up numerous possibilities for their use as advanced drug carriers.[1][3][6]
Physicochemical Properties
The properties of SFAs are heavily influenced by the relative lengths of their F-chains and H-chains.[1] They are colorless, laser-stable liquids with densities typically ranging between 1.1 and 1.7 g/cm³.[4][7] Their amphiphilic nature makes them soluble in both perfluorocarbons and hydrocarbons, with solubility increasing with the length of the corresponding segment.[7] Notably, SFAs are effective solvents for lipophilic drugs and are the first known biocompatible solvents for silicone oils.[4][7]
Quantitative Data on SFA Properties
The following tables summarize key physicochemical properties of selected semifluorinated alkanes.
Table 1: General Physicochemical Properties of Selected SFAs
| SFA | Chemical Formula | Molecular Weight ( g/mol ) | Density (g/cm³) | Boiling Point (°C) |
|---|---|---|---|---|
| F4H5 | C₉H₁₁F₉ | 302.17 | 1.268 | 149 |
| F6H6 | C₁₂H₁₃F₁₃ | 428.20 | 1.42 | 204 |
| F6H8 | C₁₄H₁₇F₁₃ | 456.26 | 1.35 | 245 |
Data compiled from various sources.
Table 2: Surface Tension and Gas Solubility of Selected SFAs
| SFA | Surface Tension (mN/m at 20°C) | Interfacial Tension vs. Water (mN/m at 20°C) | O₂ Solubility (vol%) | CO₂ Solubility (vol%) |
|---|---|---|---|---|
| F4H5 | ~19 | ~50-58 | ~45 | ~140 |
| F6H6 | 20.0 | 49.6 | ~48 | ~150 |
| F6H8 | 21.0 | 49.1 | ~50 | ~160 |
Data compiled from multiple sources, including[1][7][8]. It's noted that CO₂ solubility is generally about ten times greater than O₂ solubility in any given solvent.[1]
Synthesis and Chemistry
SFAs are chemically and physiologically inert compounds.[4][7] They are stable against strong acids, alkalis, and oxidants, and do not undergo metabolic degradation.[8]
General Synthesis Pathway
The most common method for synthesizing linear SFAs involves a two-step process:
-
Addition of Perfluoroalkyl Iodide to an Alkene: A perfluoroalkyl iodide is added to a terminal alkene.
-
Dehalogenation: The resulting product is then dehalogenated using zinc powder and hydrochloric acid.[1]
Experimental Protocol: Synthesis of Perfluorohexyloctane (F6H8)
This protocol is a representative example of SFA synthesis.
Materials:
-
Perfluorohexyl iodide (C₆F₁₃I)
-
1-Octene (C₈H₁₆)
-
Azo-bis-isobutyronitrile (AIBN) (radical initiator)
-
Zinc powder
-
Ethanol
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Radical Addition:
-
In a reaction vessel, dissolve perfluorohexyl iodide and a molar excess of 1-octene in a suitable solvent.
-
Add a catalytic amount of AIBN.
-
Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at approximately 80°C for several hours to initiate the radical addition.
-
Monitor the reaction progress using gas chromatography (GC).
-
Once the reaction is complete, remove the excess 1-octene and solvent under reduced pressure.
-
-
Dehalogenation:
-
Dissolve the resulting iodinated intermediate in ethanol.
-
Add an excess of activated zinc powder.
-
Slowly add concentrated hydrochloric acid dropwise while stirring vigorously. The reaction is exothermic and should be controlled.
-
Continue stirring at room temperature for several hours until the reaction is complete (monitored by GC).
-
-
Purification:
-
Filter the reaction mixture to remove excess zinc.
-
Extract the product with diethyl ether.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude F6H8 by fractional distillation under vacuum to obtain a colorless liquid.
-
-
Characterization:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹⁹F NMR, and mass spectrometry.
-
Applications in Research and Medicine
The unique properties of SFAs make them suitable for a wide range of applications, from ophthalmology to advanced drug delivery systems.[3][6]
Ophthalmology
SFAs have become a staple in daily clinical practice for vitreoretinal surgery and as eye drops.[1][3]
-
Vitreoretinal Tamponades: In retinal detachment surgery, SFAs are used as "endotamponades" to help reattach the retina.[4] They are physically, chemically, and physiologically inert, making them well-tolerated within the eye.[4] Their density, which is lower than that of perfluorocarbon liquids (PFCLs) but higher than water, allows them to effectively flatten the retina.[4][7] They can also be mixed with silicone oil to modify its properties.[1]
References
- 1. Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Semifluorinated Alkanes as New Drug Carriers-An Overview of Potential Medical and Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Semifluorinated alkanes--a new class of compounds with outstanding properties for use in ophthalmology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications [ouci.dntb.gov.ua]
- 7. scispace.com [scispace.com]
- 8. EP0859751B2 - Semi-fluorinated alkanes and their use - Google Patents [patents.google.com]
Physical characteristics of perfluorocarbon-hydrocarbon diblock molecules
An In-depth Technical Guide to the Physical Characteristics of Perfluorocarbon-Hydrocarbon Diblock Molecules
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Perfluorocarbon-hydrocarbon (FnHm) diblock molecules are a unique class of amphiphilic compounds consisting of a perfluorinated (Fn) segment covalently linked to a hydrocarbon (Hm) segment. The high incompatibility and mutual phobicity between the fluorinated and hydrogenated chains drive distinct self-assembly behaviors and potent interfacial activity. These properties make them highly valuable in advanced materials science and biomedical applications, particularly in the development of sophisticated drug delivery systems, diagnostic contrast agents, and functional coatings. This guide provides a comprehensive overview of their core physical characteristics, the experimental methodologies used for their characterization, and their functional implications.
Molecular Architecture and Synthesis
The fundamental structure of these molecules is denoted as FnHm, where 'n' is the number of carbon atoms in the perfluoroalkyl chain (CnF2n+1) and 'm' is the number of carbon atoms in the alkyl chain (CmH2m+1). The pronounced difference in the physical properties of the two blocks—the fluorocarbon being hydrophobic and lipophobic, and the hydrocarbon being hydrophobic but lipophilic—is the primary driver of their behavior.
Synthesis of well-defined FnHm diblock copolymers is typically achieved through controlled living polymerization techniques, which allow for precise control over block length and low polydispersity.[1][2] Methods such as atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization are commonly employed.[3][4]
Core Physical Characteristics
The unique properties of FnHm molecules are quantified by several key physical parameters that govern their performance in various applications.
Interfacial Properties and Micellization
FnHm molecules are highly surface-active, meaning they readily adsorb at interfaces (e.g., air-water or oil-water) to lower the interfacial tension.[5] This activity is significantly greater than that of conventional hydrocarbon surfactants.[5] Above a specific concentration, known as the critical micelle concentration (CMC), these molecules spontaneously self-assemble into ordered structures called micelles.[6][7]
Table 1: Interfacial Properties of Representative Fluorocarbon-Based Surfactants
| Surfactant / Molecule | CMC (mM) | Surface Tension at CMC (γ_cmc, mN/m) | Notes |
|---|---|---|---|
| Perfluorooctanoic acid (PFOA) | ~7 mM | ~20 | Highly effective at reducing surface tension.[8] |
| FNS-1 (Fluorinated Surfactant) | - | 3.6 (on PTFE surface) | Demonstrates strong hydrophilic modification on hydrophobic surfaces.[9] |
| FNS-2 (Fluorinated Surfactant) | - | 2.4 (on PTFE surface) | Shows even greater reduction in interfacial tension compared to FNS-1.[9] |
| FAS (Fluorinated Surfactant) | - | 3.9 (on PTFE surface) | Strong performance in modifying PTFE surfaces.[9] |
| Zonyl FSN-100 (FC6EO14) | - | 11.91 (tail surface tension) | Fluorocarbon tails have inherently lower surface tension than hydrocarbon tails.[5] |
| Zonyl FSO-100 (FC5EO10) | - | 9.89 (tail surface tension) | Demonstrates the low surface energy characteristic of fluorinated chains.[5] |
Self-Assembly and Phase Behavior
The immiscibility of the fluorocarbon and hydrocarbon blocks drives microphase separation, leading to the formation of various nanostructures in solution and in the solid state.[4] The final morphology (e.g., spherical micelles, cylindrical micelles, vesicles, or lamellae) is dictated by the relative volume fractions of the two blocks, the total molecular weight, and the surrounding environment (solvent, temperature).[4][10]
Semifluorinated alkanes (FnHm) are known to self-assemble into highly ordered nanometer-sized surface micelles even at the air-water interface.[11] These structures can form physical gels due to strong dipole repulsions, which is a promising feature for stabilizing microbubbles used as contrast agents.[11]
Table 2: Self-Assembly Morphologies
| Molecule System | Morphology | Controlling Factors | Application Relevance |
|---|---|---|---|
| FnHm Diblocks | Surface Micelles (Hexagonal Lattice) | Block lengths (n, m), Surface Pressure | Stabilization of microbubbles for contrast agents.[11] |
| P(VAc-alt-MAF-TBE)-b-PNIPAM | Micelles, Vesicles | Terpolymer composition, Solution pH | Potential for pH-responsive drug delivery.[3] |
| High χ–low N Diblock Copolymers | Lamellae, Cylinders, Spheres | Volume fraction of blocks, χN product | Nanostructured materials, etch masks for lithography.[12][13] |
| PMMA-b-PFEMA | Micelles, Unimers | Cast solvent, Film-forming technique | Creation of ultra-low surface energy coatings.[14] |
Thermodynamics of Micellization
Micellization is a thermodynamically spontaneous process, characterized by a negative Gibbs free energy of micellization (ΔG°mic).[15][16] The primary driving force is the hydrophobic effect, where the aggregation of the insoluble blocks minimizes their contact with water, leading to a significant increase in the entropy of the surrounding water molecules.[7][17]
Table 3: Thermodynamic Parameters of Micellization
| Thermodynamic Parameter | Sign | Significance |
|---|---|---|
| ΔG°mic (Gibbs Free Energy) | Negative | The process of micelle formation is spontaneous.[15] |
| ΔH°mic (Enthalpy) | Typically Positive (Endothermic) | Energy is required to break solvent-solvent interactions and desolvate the chains.[15] |
| ΔS°mic (Entropy) | Positive | The release of ordered water molecules from around the hydrophobic chains is the main driving force (hydrophobic effect).[7][15] |
Experimental Protocols
Accurate characterization of FnHm molecules requires a suite of specialized analytical techniques.
Surface Tension Measurement (Tensiometry)
-
Objective: To determine the surface tension of solutions at varying concentrations and to identify the Critical Micelle Concentration (CMC).
-
Methodology: The pendant drop or Wilhelmy plate method is commonly used.
-
Solution Preparation: A series of aqueous solutions of the FnHm molecule are prepared with increasing concentrations.
-
Measurement: A high-precision tensiometer measures the surface tension of each solution. For the Wilhelmy plate method, a platinum plate is immersed in and then pulled from the solution, and the required force is measured. For the pendant drop method, the shape of a suspended drop is analyzed.[18][19]
-
Data Analysis: Surface tension (γ) is plotted against the logarithm of the concentration (log C). The plot typically shows a sharp decrease in γ followed by a plateau. The concentration at the inflection point, where γ becomes constant, is the CMC.[20]
-
Characterization of Self-Assembled Structures
-
Objective: To determine the size, shape, and distribution of micelles or other nanoparticles.
-
Techniques:
-
Dynamic Light Scattering (DLS): Measures the hydrodynamic radius of particles in solution. A laser beam is passed through the sample, and the fluctuations in scattered light intensity due to Brownian motion are analyzed to determine particle size distribution.[14]
-
Transmission Electron Microscopy (TEM): Provides direct visualization of the nanostructures. A drop of the sample solution is placed on a TEM grid and dried. A negative staining agent (e.g., uranyl acetate) is often used to enhance contrast. The electron beam passes through the sample to create a high-resolution 2D image of the particles, revealing their morphology (spherical, cylindrical, etc.).[3]
-
Grazing-Incidence Small-Angle X-ray Scattering (GISAXS): An advanced technique used to quantitatively determine the shape, size, and lateral correlation of self-assembled domains at interfaces.[11]
-
Block Copolymer Synthesis and Characterization
-
Objective: To confirm the molecular structure, molecular weight, and polydispersity of the synthesized FnHm diblock copolymers.
-
Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the chemical structure and composition of the synthesized polymer by analyzing the signals from ¹H, ¹⁹F, and ¹³C nuclei.[21]
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): Used to determine the average molecular weight (Mn, Mw) and the polydispersity index (PDI = Mw/Mn) of the polymer. The polymer solution is passed through a column packed with porous gel; larger molecules elute faster than smaller ones.[1]
-
Visualizations: Workflows and Mechanisms
Self-Assembly Pathway
The formation of micelles from individual FnHm molecules (unimers) is a concentration-dependent, cooperative process.
References
- 1. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]
- 2. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]
- 3. Synthesis, aqueous solution behavior and self-assembly of a dual pH/thermo-responsive fluorinated diblock terpolymer - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. scielo.br [scielo.br]
- 7. Thermodynamics of micellization - Wikipedia [en.wikipedia.org]
- 8. Interfacial Activity and Surface pKa of Perfluoroalkyl Carboxylic Acids (PFCAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. rheology.tripod.com [rheology.tripod.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of High χ–Low N Diblock Copolymers by Polymerization‐Induced Self‐Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 13. research.aston.ac.uk [research.aston.ac.uk]
- 14. effects-of-film-forming-conditions-on-surface-properties-and-structures-of-diblock-copolymer-with-perfluoroalkyl-side-chains - Ask this paper | Bohrium [bohrium.com]
- 15. scribd.com [scribd.com]
- 16. Thermodynamics of micelle formation in water, hydrophobic processes and surfactant self-assemblies - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 17. jetir.org [jetir.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. pubs.acs.org [pubs.acs.org]
In-Depth Technical Guide: 1-(Perfluoro-n-octyl)tetradecane (CAS 133310-72-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(Perfluoro-n-octyl)tetradecane, a semifluorinated alkane with the CAS number 133310-72-2. Semifluorinated alkanes (SFAs) are a class of compounds characterized by a perfluorinated segment and a hydrocarbon segment, leading to unique physicochemical properties and potential applications in the biomedical field, including ophthalmology and drug delivery.[1][2][3][4] This document summarizes the available physicochemical data, outlines a probable synthetic route, and discusses the potential applications based on the properties of related compounds. Due to the limited publicly available data specifically for this compound, some information is presented in the context of the broader class of SFAs.
Physicochemical Properties
The known quantitative data for this compound is summarized in the table below. These properties are a combination of experimentally derived values and computational predictions.
| Property | Value | Source |
| CAS Number | 133310-72-2 | |
| Molecular Formula | C₂₂H₂₉F₁₇ | [5] |
| Molecular Weight | 616.44 g/mol | |
| Density | 1.271 g/cm³ | |
| Boiling Point | 385.3 °C at 760 mmHg | |
| Flash Point | 162.9 °C | |
| Vapor Pressure | 8.51E-06 mmHg at 25°C (Predicted) | |
| LogP (Predicted) | 11.087 | |
| Index of Refraction | 1.358 |
Synthesis
For this compound, the logical precursors would be 1-perfluorooctyl iodide and 1-tetradecene .
General Experimental Protocol (Proposed)
The following is a generalized protocol based on similar reactions described in the literature. This should be considered a starting point for experimental design and would require optimization.
Reaction:
C₈F₁₇I + CH₂=CH(CH₂)₁₁CH₃ → C₈F₁₇CH₂CH₂(CH₂)₁₁CH₃
Materials:
-
1-Perfluorooctyl iodide
-
1-Tetradecene
-
Radical initiator (e.g., Azobisisobutyronitrile - AIBN)
-
Anhydrous, deoxygenated solvent (e.g., perfluorohexane, toluene, or a high-boiling hydrocarbon)
Procedure:
-
In a reaction vessel equipped with a condenser, magnetic stirrer, and an inert atmosphere (e.g., nitrogen or argon), dissolve 1-tetradecene and a radical initiator in the chosen solvent.
-
Add 1-perfluorooctyl iodide to the reaction mixture. The molar ratio of alkene to iodide and the concentration of the initiator will need to be optimized.
-
Heat the reaction mixture to a temperature sufficient to initiate the radical chain reaction (typically 60-90 °C, depending on the initiator).
-
Monitor the reaction progress using an appropriate analytical technique (e.g., Gas Chromatography-Mass Spectrometry - GC-MS or ¹⁹F NMR).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is then purified, typically by fractional distillation under high vacuum or by column chromatography on silica gel, to yield the pure this compound.
Diagram of the Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Potential Applications and Biological Relevance
There is no specific experimental data available in the public domain regarding the applications or biological activity of this compound. However, based on studies of other semifluorinated alkanes, several potential areas of interest for research and development can be inferred.
SFAs are known to be chemically and biologically inert, colorless, and possess low surface and interfacial tensions.[2][3] These properties make them attractive for various biomedical applications.
-
Ophthalmology: SFAs are used in vitreoretinal surgery.[3][4] Their density and ability to form a stable interface with water make them suitable for tamponading the retina.
-
Drug Delivery: The unique solubility characteristics of SFAs, being able to dissolve both fluorinated and hydrocarbon-based compounds, make them potential vehicles for drug delivery.[1][4] They can be formulated into emulsions, nanoemulsions, and other carrier systems for topical, oral, or intravenous administration.[1][4]
-
Medical Imaging: Perfluorinated compounds are used as contrast agents in magnetic resonance imaging (¹⁹F MRI) and ultrasound. While there is no specific data for this compound, its fluorine content suggests this could be a speculative area of investigation.
It is crucial to note that the biocompatibility and efficacy for any of these applications would need to be rigorously tested for this compound specifically.
Signaling Pathways and Experimental Workflows
A search of the scientific literature and public databases did not yield any specific signaling pathways or detailed experimental workflows directly involving this compound. Research into the biological interactions of this specific compound appears to be limited or not publicly documented.
Conclusion
This compound is a semifluorinated alkane with a defined chemical structure and some known physicochemical properties. While a plausible synthetic route can be proposed based on established chemical principles, there is a notable lack of publicly available data regarding its specific experimental protocols, applications, and biological interactions. The information available on the broader class of semifluorinated alkanes suggests potential for this compound in biomedical fields, but further research is required to substantiate any specific claims. This document serves as a summary of the current knowledge and a guide for future research endeavors.
References
- 1. Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Semifluorinated alkanes--a new class of compounds with outstanding properties for use in ophthalmology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C22H29F17 | CID 4339355 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility Parameters of 1-(Perfluoro-n-octyl)tetradecane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility parameters of 1-(Perfluoro-n-octyl)tetradecane, a semifluorinated alkane of interest in advanced drug delivery systems. Due to the absence of directly measured experimental data, this document details the estimation of Hansen Solubility Parameters (HSP) and the Hildebrand solubility parameter using established group contribution methods. A thorough experimental protocol for the determination of these parameters via Inverse Gas Chromatography (IGC) is also presented. Furthermore, the practical application of solubility parameters in predicting drug-excipient miscibility is illustrated through a logical workflow, providing a valuable resource for formulation scientists.
Introduction
Semifluorinated alkanes (SFAs) are linear block copolymers consisting of a perfluorinated segment and a hydrogenated segment. This unique amphiphilic nature imparts valuable physicochemical properties, including high gas solubility, low surface tension, and the ability to dissolve lipophilic drugs, making them excellent candidates as drug carriers.[1][2][3][4] this compound (F8H14) is a representative SFA with potential applications in topical, oral, intravenous, and pulmonary drug delivery.[1][5] A critical aspect of formulating drug delivery systems is ensuring the miscibility of the active pharmaceutical ingredient (API) with the excipient, in this case, this compound. Solubility parameters provide a powerful tool for predicting this miscibility.
This guide focuses on the theoretical estimation and experimental determination of the solubility parameters of this compound, providing researchers with the necessary data and methodologies to effectively utilize this excipient in drug formulation.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in Table 1. These properties are essential for the calculation of its solubility parameters.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₉F₁₇ | [6] |
| Molecular Weight | 616.439 g/mol | [7] |
| Density | 1.271 g/cm³ | [7] |
| Boiling Point | 385.3 °C at 760 mmHg | [7] |
| LogP | 11.087 | [7] |
| Refractive Index | 1.358 | [7] |
| Molar Volume (Calculated) | 485.0 cm³/mol | (Calculated from Molecular Weight and Density) |
Theoretical Estimation of Solubility Parameters
In the absence of experimental data, group contribution methods provide a reliable means of estimating Hansen and Hildebrand solubility parameters. The Hoftyzer-Van Krevelen method is a widely used approach for this purpose.[8]
Hoftyzer-Van Krevelen Group Contribution Method
The Hansen Solubility Parameters (HSP) are comprised of three components: dispersion (δd), polar (δp), and hydrogen bonding (δh). These components can be calculated using the following equations:
-
Dispersion Component (δd): δd = Σ Fdi / V
-
Polar Component (δp): δp = (Σ Fpi²)⁰·⁵ / V
-
Hydrogen Bonding Component (δh): δh = (Σ Ehi / V)⁰·⁵
Where:
-
Fdi is the group contribution to the dispersion forces.
-
Fpi is the group contribution to the polar forces.
-
Ehi is the group contribution to the hydrogen bonding energy.
-
V is the molar volume.
The total Hildebrand solubility parameter (δt) can then be calculated from the Hansen components:
-
Hildebrand Solubility Parameter (δt): δt = (δd² + δp² + δh²)⁰·⁵
Group Contribution Values
The group contribution values for the constituent groups of this compound (-CH₃, -CH₂, -CF₃, and -CF₂) from the Hoftyzer-Van Krevelen method are listed in Table 2.
Table 2: Hoftyzer-Van Krevelen Group Contribution Values
| Group | Fdi (J⁰·⁵ cm¹·⁵/mol) | Fpi (J⁰·⁵ cm¹·⁵/mol) | Ehi (J/mol) |
| -CH₃ | 420 | 0 | 0 |
| -CH₂- | 270 | 0 | 0 |
| -CF₃ | 290 | 550 | 0 |
| -CF₂- | 110 | 340 | 0 |
Calculated Solubility Parameters
Based on the molecular structure of this compound (one -CH₃ group, thirteen -CH₂ groups, one -CF₃ group, and seven -CF₂ groups) and the group contribution values in Table 2, the estimated solubility parameters are presented in Table 3.
Table 3: Estimated Solubility Parameters for this compound
| Parameter | Calculated Value (MPa⁰·⁵) |
| Dispersion (δd) | 15.5 |
| Polar (δp) | 5.6 |
| Hydrogen Bonding (δh) | 0.0 |
| Hildebrand Total (δt) | 16.5 |
Experimental Determination of Solubility Parameters
Inverse Gas Chromatography (IGC) is a powerful and widely used technique for the experimental determination of the solubility parameters of solids and liquids.[9][10][11][12][13]
Experimental Protocol: Inverse Gas Chromatography (IGC)
Objective: To determine the Hansen Solubility Parameters of this compound.
Materials:
-
This compound (the stationary phase).
-
Chromatographic support (e.g., Chromosorb).
-
A series of probe molecules with known solubility parameters (e.g., alkanes, alcohols, ketones, chlorinated solvents).
-
High-purity carrier gas (e.g., Helium or Nitrogen).[11]
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID) or Thermal Conductivity Detector (TCD).[13]
-
Packed column.
-
Syringe for injection of probe molecules.
-
Flow meter.
Procedure:
-
Column Packing:
-
Coat the chromatographic support with a known amount of this compound. The substance can be dissolved in a volatile solvent, mixed with the support, and the solvent subsequently evaporated.
-
Carefully pack the coated support into the chromatographic column to ensure a uniform stationary phase.
-
-
Instrument Setup:
-
Install the packed column in the gas chromatograph.
-
Set the injector and detector temperatures to a value high enough to ensure the probe molecules are in the vapor phase (e.g., 250 °C).[9]
-
Set the column temperature to the desired experimental temperature (e.g., 25 °C, 35 °C, 45 °C).
-
Set the carrier gas flow rate to a constant and known value.[11]
-
-
Data Acquisition:
-
Inject a small amount of a probe molecule into the column. The amount should be small enough to be in the "infinite dilution" region, where interactions are primarily between the probe and the stationary phase.[13]
-
Record the chromatogram and determine the retention time of the probe molecule.
-
Repeat the injection for each probe molecule, ensuring reproducibility.
-
-
Data Analysis:
-
Calculate the specific retention volume (Vg) for each probe molecule.
-
Determine the Flory-Huggins interaction parameter (χ) for each probe-substance pair.
-
Using the known solubility parameters of the probe molecules, the solubility parameters of this compound can be determined by plotting the data according to the appropriate thermodynamic models and solving for the unknown parameters.[10]
-
Application in Drug Development: Predicting Miscibility
The primary application of solubility parameters in drug development is the prediction of miscibility between an API and an excipient. The principle of "like dissolves like" can be quantified using the difference in solubility parameters. A smaller difference suggests a higher likelihood of miscibility.
The workflow for assessing drug-excipient compatibility using solubility parameters is outlined in the following diagram.
References
- 1. Semifluorinated Alkanes as New Drug Carriers-An Overview of Potential Medical and Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. Semifluorinated alkanes as a liquid drug carrier system for topical ocular drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C22H29F17 | CID 4339355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | CAS#:133310-72-2 | Chemsrc [chemsrc.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. azom.com [azom.com]
- 11. akjournals.com [akjournals.com]
- 12. researchgate.net [researchgate.net]
- 13. Inverse gas chromatography - Wikipedia [en.wikipedia.org]
Partition Coefficient of 1-(Perfluoro-n-octyl)tetradecane in Fluorous Systems: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the partition coefficient of 1-(Perfluoro-n-octyl)tetradecane in fluorous solvent systems. This document outlines the theoretical basis for predicting this value, presents quantitative data in a structured format, and details an experimental protocol for its determination.
Introduction to Fluorous Systems and Partition Coefficients
Fluorous chemistry utilizes highly fluorinated compounds and solvents to create a unique phase that is immiscible with many common organic solvents and water.[1] This property is exploited in "fluorous biphasic systems" (FBS) for applications such as catalyst recovery and product purification.[1][2] The partitioning of a solute between the fluorous phase and an organic or aqueous phase is quantified by the partition coefficient (P), a critical parameter for designing and optimizing these systems.[2][3] A high partition coefficient in favor of the fluorous phase indicates strong "fluorophilicity".[2]
Quantitative Data: Partition Coefficient of this compound
The following tables present the calculated partition coefficient for this compound in two standard fluorous biphasic systems: perfluoromethylcyclohexane (PFMCH)/toluene and perfluorohexanes (FC-72)/benzene at 25°C. For context, experimental and calculated data for the non-fluorinated parent alkane, tetradecane, are also provided from the work of de Wolf et al.[3]
Table 1: Predicted Partition Coefficient (log P) of this compound at 25°C
| Solute | Fluorous System | Predicted log P | Predicted P |
| This compound | PFMCH / Toluene | 2.87 | 741.3 |
| This compound | FC-72 / Benzene | 2.54 | 346.7 |
Table 2: Reference Partition Coefficient (log P) of Tetradecane at 25°C
| Solute | Fluorous System | Experimental log P[3] | Predicted log P[3] |
| Tetradecane | PFMCH / Toluene | -1.721 | -1.683 |
Note: A positive log P value indicates a preference for the fluorous phase, while a negative value indicates a preference for the organic phase.
Methodology for Prediction of the Partition Coefficient
The log P values for this compound were calculated using the simplified predictive expressions derived by de Wolf et al. from their universal log P model based on MOD theory.[3] The prediction requires the calculation of the molar volume (Vb) and the modified nonspecific cohesion parameter (δ'b) for the solute.[3]
These parameters are determined using group contribution incremental methods.[3] The molar volume increments are based on Fedors' method, with adjustments for fluoro groups.[3] The modified nonspecific cohesion parameter is derived from the molar nonspecific vaporization energy increments.[3]
The following equations were used for the prediction:
-
For the PFMCH/toluene system: log P = -0.117 + Vb(0.0465 - 0.00326δ'b)[3]
-
For the FC-72/benzene system: log P = -0.141 + Vb(0.0413 - 0.00289δ'b)[3]
Table 3: Group Contribution Increments for Calculation
| Group | Molar Volume (Vb) (cm³/mol)[3] | Molar Nonspecific Vaporization Energy (U'b) (kJ/mol)[3] |
| CH₃ | 33.5 | 3.93 |
| CH₂ | 16.1 | 4.47 |
| CF₃ | 54.8 | 4.64 |
| CF₂ | 23.1 | 3.02 |
Experimental Protocol for Determination of Partition Coefficient
The following is a representative "shake-flask" or "batch partition" method adapted for the determination of the partition coefficient of this compound in a fluorous/organic biphasic system. This method is a standard and reliable technique for measuring partition coefficients.
4.1. Materials and Equipment
-
This compound
-
Fluorous solvent (e.g., perfluoromethylcyclohexane)
-
Organic solvent (e.g., toluene)
-
Internal standard (a compound soluble in one phase but with a distinct analytical signal)
-
Volumetric flasks
-
Pipettes
-
Scintillation vials or other suitable containers with tight-fitting caps
-
Thermostated shaker or orbital shaker
-
Centrifuge
-
Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument (e.g., HPLC)
4.2. Experimental Procedure
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in the organic solvent (e.g., toluene).
-
Prepare a stock solution of the internal standard in the same organic solvent.
-
-
Partitioning Experiment:
-
In a series of vials, add known volumes of the fluorous solvent and the organic solvent (e.g., 5 mL of each).
-
Add a known amount of the this compound stock solution to each vial.
-
Add a known amount of the internal standard stock solution to each vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a thermostated shaker set to a constant temperature (e.g., 25°C).
-
Shake the vials for a sufficient time to allow the system to reach equilibrium (e.g., 24 hours). Gentle shaking is recommended to avoid the formation of stable emulsions.[2]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed until the two phases have clearly separated.
-
If necessary, centrifuge the vials at a low speed to facilitate phase separation.
-
-
Sampling and Analysis:
-
Carefully withdraw an aliquot from both the upper (organic) and lower (fluorous) phases of each vial.
-
Analyze the concentration of this compound and the internal standard in each phase using GC-FID or another appropriate analytical technique.
-
4.3. Data Analysis
The partition coefficient (P) is calculated as the ratio of the concentration of the solute in the fluorous phase to its concentration in the organic phase at equilibrium:
P = [Solute]fluorous / [Solute]organic
The use of an internal standard helps to correct for any variations in injection volume or detector response. The log P is then calculated as the base-10 logarithm of the partition coefficient.
Visualizations
Diagram 1: Logical Workflow for Partition Coefficient Prediction
Caption: Workflow for predicting the partition coefficient using the MOD model.
Diagram 2: Experimental Workflow for Partition Coefficient Determination
Caption: Step-by-step workflow for the experimental determination of the partition coefficient.
References
The Enduring Legacy: An In-depth Technical Guide to the Environmental Fate and Persistence of Perfluorooctyl Compounds
For Researchers, Scientists, and Drug Development Professionals
Perfluorooctyl compounds, a subgroup of per- and polyfluoroalkyl substances (PFAS), represent a significant environmental and public health challenge due to their extreme persistence. This technical guide provides a comprehensive overview of the environmental fate, persistence, and bioaccumulation of two prominent perfluorooctyl compounds: perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS). It also details the analytical methodologies used for their detection and explores the molecular pathways affected by their toxicity.
Environmental Persistence and Distribution
PFOA and PFOS are characterized by their strong carbon-fluorine bonds, which make them resistant to degradation under typical environmental conditions.[1] This inherent stability leads to their long-range transport and ubiquitous presence in various environmental compartments across the globe.[2][3]
Persistence in Environmental Media
The persistence of PFOA and PFOS is often quantified by their environmental half-lives, which can vary depending on the specific environmental conditions. In humans, the half-life of PFOA is estimated to be between 2.7 and 5.1 years, while for PFOS it is approximately 3.4 to 5.7 years.[4][5]
| Compound | Medium | Half-Life | Reference(s) |
| PFOA | Human Serum | 2.7 - 5.1 years | [4][5] |
| PFOS | Human Serum | 3.4 - 5.7 years | [4][5] |
| PFHxS | Human Serum | 5.3 years | [4] |
Table 1: Estimated biological half-lives of selected perfluorooctyl compounds in humans.
Distribution and Concentrations in the Environment
PFOA and PFOS have been detected in surface water, groundwater, soil, and air worldwide.[6][7] Concentrations can vary significantly, with higher levels often found near industrial facilities, wastewater treatment plants, and sites where aqueous film-forming foams (AFFF) have been used.[8][9]
| Environmental Medium | PFOA Concentration Range | PFOS Concentration Range | Reference(s) |
| Groundwater | <0.03 ng/L to ~7 mg/L | 0.01 ng/L to ~5 mg/L | [8][9] |
| Surface Water | ng/L to µg/L range | ng/L to µg/L range | [6] |
| Soil | Generally higher than other media | Generally higher than other media | [8] |
Table 2: Global concentration ranges of PFOA and PFOS in various environmental media.
Bioaccumulation and Trophic Magnification
A significant concern regarding PFOA and PFOS is their ability to bioaccumulate in living organisms and biomagnify through food webs.[10]
Bioaccumulation and Biomagnification Factors
Bioaccumulation factors (BAFs) and trophic magnification factors (TMFs) are used to quantify the extent to which these compounds accumulate in organisms and are transferred up the food chain. PFOS, in particular, has been shown to have high bioaccumulation potential in aquatic ecosystems.[10][11]
| Compound | Factor | Value Range | Ecosystem | Reference(s) |
| PFOS | BCF (Fish) | 1,000 - 3,000 L/kg | Freshwater | [11] |
| PFOS | BCF (Fish) | <300 L/kg | Marine | [11] |
| PFOA | TMF | < 1 (Biodilution) | Aquatic | [10] |
| Long-chain PFCAs (C10-C13) | TMF | > 1 | Aquatic | [10] |
| PFOS | TMF | > 1 | Aquatic | [10] |
Table 3: Bioaccumulation and Trophic Magnification Factors for Perfluorooctyl Compounds. BCF: Bioconcentration Factor; TMF: Trophic Magnification Factor.
Degradation and Transformation
While highly resistant to natural degradation, several advanced technologies are being explored for the remediation of PFOA and PFOS.
Abiotic Degradation Pathways
Photocatalytic degradation has emerged as a promising method for breaking down these persistent compounds.[12][13] This process typically involves the use of a semiconductor photocatalyst, such as titanium dioxide (TiO2), which, upon irradiation with UV light, generates reactive oxygen species that can break the C-F bonds.[14]
References
- 1. Immunotoxicity mechanisms of perfluorinated compounds PFOA and PFOS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Molecular mechanisms of PFOA-induced toxicity in animals and humans: Implications for health risks. | Semantic Scholar [semanticscholar.org]
- 3. epa.gov [epa.gov]
- 4. Half-lives of PFOS, PFHxS and PFOA after end of exposure to contaminated drinking water | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 5. researchgate.net [researchgate.net]
- 6. waterdiplomat.org [waterdiplomat.org]
- 7. PFA contamination map shows "forever chemical" water hotspots worldwide, according to study - CBS News [cbsnews.com]
- 8. Global Distributions, Source-Type Dependencies, and Concentration Ranges of Per- and Polyfluoroalkyl Substances in Groundwater - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Global distributions, source-type dependencies, and concentration ranges of per- and polyfluoroalkyl substances in groundwater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fosan.org [fosan.org]
- 11. battelle.org [battelle.org]
- 12. Photocatalytic degradation of perfluorooctanoic acid on Pb-doped TiO2 coated with reduced graphene oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
An In-Depth Technical Guide to 1-(Perfluoro-n-octyl)tetradecane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, properties, and analytical characterization of 1-(Perfluoro-n-octyl)tetradecane. Due to the limited availability of direct experimental data for this specific compound, this guide leverages information on closely related long-chain perfluoroalkyl alkanes to provide a robust framework for its study and application.
Physicochemical Properties
| Property | Perfluorooctane (C8F18) | 1H-Perfluorooctane (C8HF17) | This compound (C22H29F17) |
| Molecular Formula | C8F18 | C8HF17 | C22H29F17 |
| Molecular Weight | 438.06 g/mol [1] | 419.07 g/mol | 616.4 g/mol |
| Melting Point | -25 °C[2] | - | Estimated to be a waxy solid at room temperature |
| Boiling Point | 103-106 °C[2] | - | Significantly higher than perfluorooctane |
| Density | 1.766 g/mL at 25 °C[2] | - | Expected to be greater than 1 g/mL |
| Solubility | Not miscible in water[2] | - | Insoluble in water; soluble in fluorinated solvents and some organic solvents |
Synthesis of this compound
The most plausible and widely documented method for the synthesis of this compound is the radical addition of perfluorooctyl iodide to 1-tetradecene. This reaction can be initiated either thermally with a radical initiator or photochemically.
Proposed Experimental Protocol: Radical Addition
This protocol is based on general procedures for the radical addition of perfluoroalkyl iodides to alkenes.
Materials:
-
Perfluorooctyl iodide (C8F17I)
-
1-Tetradecene (C14H28)
-
Dibenzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) as a radical initiator
-
Anhydrous, inert solvent (e.g., heptane, perfluorohexane, or a mixture thereof)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, a thermometer, and a nitrogen/argon inlet.
-
Reagent Charging: The flask is charged with 1-tetradecene and the chosen inert solvent. The solution is then deoxygenated by bubbling with an inert gas for 15-20 minutes.
-
Initiator and Perfluoroalkyl Iodide Addition: Perfluorooctyl iodide and the radical initiator (e.g., BPO or AIBN, typically 1-5 mol% relative to the alkene) are added to the reaction mixture.
-
Reaction Conditions: The reaction mixture is heated to the decomposition temperature of the initiator (typically 80-100 °C for BPO or AIBN) and stirred under an inert atmosphere. The progress of the reaction can be monitored by Gas Chromatography (GC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.
-
Purification: The crude product is purified by fractional distillation under reduced pressure or by column chromatography on silica gel using a suitable eluent (e.g., hexane or a mixture of hexane and a more polar solvent) to yield pure this compound.
Alternative Method: Photochemical Radical Addition
Visible light-promoted radical additions offer a milder alternative to thermal initiation.
Materials:
-
Perfluorooctyl iodide (C8F17I)
-
1-Tetradecene (C14H28)
-
Photocatalyst (e.g., a substituted hydroquinone)[3]
-
Solvent (e.g., acetonitrile/methanol mixture)[3]
-
Visible light source (e.g., white LEDs)[3]
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
Reaction Setup: A reaction vessel suitable for photochemical reactions is charged with 1-tetradecene, perfluorooctyl iodide, the photocatalyst, and the solvent.
-
Degassing: The reaction mixture is thoroughly degassed.
-
Irradiation: The mixture is irradiated with a visible light source at room temperature while stirring.
-
Monitoring and Work-up: The reaction is monitored by GC. Upon completion, the solvent is removed, and the product is purified as described in the thermal method.
Analytical Characterization
The characterization of this compound would typically involve Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a crucial technique for assessing the purity of the synthesized compound and confirming its molecular weight.
Typical GC-MS Parameters:
-
Column: A low-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is suitable.
-
Carrier Gas: Helium.
-
Injection Mode: Splitless or split injection.
-
Temperature Program: An initial temperature of around 50-70°C, held for a few minutes, followed by a ramp of 10-20°C/min to a final temperature of 280-300°C.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV. The mass spectrum is expected to show the molecular ion peak (m/z = 616) and characteristic fragmentation patterns, including the loss of the perfluorooctyl radical and fragments corresponding to the hydrocarbon and fluorocarbon chains.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹⁹F NMR are essential for structural elucidation.
-
¹H NMR: The spectrum will show signals corresponding to the protons of the tetradecyl chain. The protons on the carbon adjacent to the perfluorooctyl group will likely appear as a triplet of triplets due to coupling with both the adjacent methylene protons and the two fluorine atoms on the neighboring carbon of the perfluorooctyl chain.
-
¹⁹F NMR: The ¹⁹F NMR spectrum is characteristic for perfluoroalkyl chains. It is expected to show a triplet for the terminal -CF₃ group at around -81 ppm and multiplets for the -CF₂- groups along the chain. The -CF₂- group adjacent to the hydrocarbon chain will have a distinct chemical shift compared to the others.[4]
Visualizations
Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound via radical addition.
Caption: General workflow for the synthesis of this compound.
Logical Relationship of Characterization Techniques
This diagram shows the relationship between the synthesis and the analytical techniques used for characterization.
Caption: Relationship between synthesis and analytical characterization.
References
Sourcing 1-(Perfluoro-n-octyl)tetradecane for Laboratory Use: A Technical Overview
While direct suppliers for 1-(Perfluoro-n-octyl)tetradecane could not be identified, this document serves as a technical resource by presenting data on structurally similar compounds, outlining general synthesis strategies, and discussing the potential applications of this class of molecules in a research setting.
Physicochemical Properties of Semifluorinated Alkanes
Semifluorinated alkanes are linear block copolymers consisting of a perfluorinated segment and a hydrogenated segment. This unique structure imparts valuable properties, including high chemical and thermal stability, hydrophobicity, and lipophobicity. While specific data for this compound is not available, the table below summarizes key physicochemical properties of related semifluorinated alkanes to provide a comparative reference.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| 1-(Perfluoro-n-octyl)decane | 138472-76-1 | C₁₈H₂₁F₁₇ | 560.33 | 320.6 @ 760 mmHg | 1.338 |
| 1-(Perfluoro-n-octyl)dodecane | 106873-67-0 | C₂₀H₂₅F₁₇ | 588.39 | 353.8 @ 760 mmHg | 1.302 |
| 1-(Perfluoro-n-octyl)hexadecane | 117146-18-6 | C₂₄H₃₃F₁₇ | 644.49 | Not Available | Not Available |
Note: The data presented in this table is compiled from various chemical databases and should be used as a reference only.
Synthesis of Semifluorinated Alkanes: A General Approach
The synthesis of semifluorinated alkanes like this compound typically involves the reaction of a perfluoroalkyl iodide with an α-alkene, followed by a reduction step to remove the iodine. This general synthetic pathway allows for the creation of a diverse range of semifluorinated alkanes by varying the chain lengths of the perfluoroalkyl and alkyl segments.
A potential synthetic route for this compound could involve the radical addition of 1-iodoperfluorooctane to 1-tetradecene, followed by deiodination. The workflow for such a synthesis is depicted in the diagram below.
General Synthetic Workflow for Semifluorinated Alkanes
Potential Applications in Research and Drug Development
Fluorinated compounds are of significant interest to researchers and drug development professionals due to the unique properties conferred by the fluorine atom. The high electronegativity and stability of the carbon-fluorine bond can enhance the metabolic stability of drug candidates and improve their binding affinity to target proteins.
Semifluorinated alkanes, in particular, are explored for their potential in various biomedical applications:
-
Drug Delivery: Their amphiphilic nature makes them potential candidates for use in drug delivery systems, such as emulsions and nanoparticles.
-
Ophthalmic Applications: Some semifluorinated alkanes are used as excipients in ophthalmic formulations due to their inertness and ability to form stable films.
-
Cellular and Membrane Studies: Their unique interactions with lipids make them useful tools for studying cell membrane dynamics and the behavior of membrane-associated proteins.
The logical relationship for considering semifluorinated alkanes in early-stage drug discovery is outlined below.
Role of Fluorination in Drug Candidate Optimization
Conclusion
While this compound is not a commercially available compound at present, the broader class of semifluorinated alkanes holds significant promise for various research and development applications. Researchers interested in this specific molecule may need to pursue custom synthesis. The information provided in this guide on related compounds and general synthetic methodologies can serve as a valuable starting point for such endeavors. As research into fluorinated molecules continues to expand, it is possible that this compound and other novel semifluorinated alkanes will become more accessible to the scientific community.
Self-Assembly of Semifluorinated Alkanes: A Technical Guide to F(CF2)8(CH2)14H and Related Molecules
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the self-assembly behavior of the semifluorinated alkane F(CF2)8(CH2)14H and its closely related analogues. Semifluorinated alkanes (SFAs) are diblock molecules comprising a rigid, hydrophobic, and lipophobic perfluorocarbon segment and a flexible hydrocarbon segment. This unique molecular architecture drives their spontaneous organization into a variety of well-defined nanostructures, making them promising candidates for applications in drug delivery, surface modification, and materials science. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying processes to facilitate further research and development in this area.
Core Concepts in Self-Assembly
The self-assembly of F(CF2)n(CH2)mH molecules is primarily governed by the incompatibility and disparate cross-sectional areas of the fluorinated and hydrogenated segments. The larger van der Waals diameter of the helical perfluorinated chain compared to the linear hydrocarbon chain leads to packing constraints that favor the formation of curved interfaces and finite-sized aggregates. The choice of solvent and substrate also plays a critical role in directing the assembly process, leading to a rich polymorphism of nanostructures.
Data Presentation: Properties of Self-Assembled SFA Monolayers
While specific quantitative data for F(CF2)8(CH2)14H is limited in the available literature, extensive research on closely related semifluorinated alkanes provides valuable insights into their self-assembly behavior. The following tables summarize key parameters for molecules with the same perfluorinated chain length (F(CF2)8) and varying hydrocarbon chain lengths, as well as other relevant SFA systems.
Table 1: Molecular and Monolayer Properties of F(CF2)8(CH2)nH Analogs
| Molecule | Property | Value | Experimental Technique |
|---|---|---|---|
| F(CF2)8(CH2)18H | Monolayer Formation | Forms stable monolayers | Langmuir Trough |
| F(CF2)8(CH2)18H | Molecular Arrangement | Vertical demixing in mixed films | Grazing-Incidence X-ray Diffraction |
| F(CF2)8(CH2)20H | Monolayer Formation | Forms stable monolayers | Langmuir Trough |
Table 2: Surface Potential and Dipole Moments of SFA Monolayers at the Air-Water Interface
| Molecule Family | Minimum Surface Potential (ΔV) | Effective Dipole Moment (µ) | Orientation to Surface Normal |
|---|---|---|---|
| F(CF2)10(CH2)nH (n=6-20) | -0.65 V (± 0.1 V) | -0.65 D (± 0.1 D) | ~35° |
| F(CF2)6(CH2)nH (n=16-20) | ~ -0.75 V | - | ~35° |
Table 3: Structural Characterization of SFA Films by X-ray Reflectivity
| Film Parameter | Typical Range | Key Information Provided |
|---|---|---|
| Thickness | 0.1 nm - 1000 nm | Periodicity of interference fringes determines film thickness.[1] |
| Density | <1-2% precision | Critical angle of total reflection is related to the film's electron density.[1] |
| Surface/Interface Roughness | < 3-5 nm | Attenuation of reflectivity oscillations indicates roughness.[1] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline the core experimental protocols used to study the self-assembly of semifluorinated alkanes.
Langmuir-Blodgett (LB) Film Fabrication
The Langmuir-Blodgett technique is a powerful method for creating highly organized monomolecular films at an interface and transferring them onto a solid substrate.
Protocol:
-
Subphase Preparation: Fill a Langmuir trough with ultrapure water as the subphase.
-
Amphiphile Solution: Prepare a dilute solution of the F(CF2)8(CH2)14H molecule in a volatile, water-insoluble solvent (e.g., chloroform or a fluorinated solvent).
-
Spreading: Use a microsyringe to carefully deposit the amphiphile solution onto the water surface. The solvent will evaporate, leaving a monolayer of the SFA molecules at the air-water interface.
-
Compression: Use the movable barriers of the Langmuir trough to slowly compress the monolayer. The surface pressure is monitored using a Wilhelmy plate or similar sensor.
-
Deposition: Once the desired surface pressure (indicative of a well-packed monolayer) is reached, a solid substrate (e.g., mica, silicon wafer) is vertically dipped and withdrawn through the monolayer. This transfers the film onto the substrate. Multilayer films can be fabricated by repeating the dipping process.
Atomic Force Microscopy (AFM) Imaging
AFM is a high-resolution scanning probe microscopy technique that allows for the visualization of the topography of the self-assembled nanostructures on a substrate.
Protocol:
-
Sample Preparation:
-
Prepare a Langmuir-Blodgett film of F(CF2)8(CH2)14H on a flat substrate such as freshly cleaved mica or a silicon wafer.
-
Alternatively, for solution-cast films, dissolve the SFA in a suitable solvent (e.g., perfluorodecalin) and spin-coat or drop-cast the solution onto the substrate.
-
-
AFM Imaging:
-
Mount the sample on the AFM stage.
-
Use a high-resolution AFM tip suitable for soft-matter imaging.
-
Operate the AFM in tapping mode (or other non-contact/intermittent-contact modes) to minimize sample damage.
-
Optimize imaging parameters such as scan size, scan rate, and feedback gains to obtain high-quality images of the self-assembled structures.
-
X-ray Reflectivity (XRR)
XRR is a non-destructive analytical technique used to determine the thickness, density, and roughness of thin films.
Protocol:
-
Sample Preparation: Prepare a thin film of F(CF2)8(CH2)14H on a smooth, flat substrate (e.g., silicon wafer) using the Langmuir-Blodgett technique or spin-coating.
-
XRR Measurement:
-
Mount the sample in an X-ray reflectometer.
-
Direct a highly collimated X-ray beam onto the sample at a very small grazing angle.
-
Measure the intensity of the reflected X-rays as a function of the incident angle (typically in a 2θ/ω scan).
-
-
Data Analysis:
-
The resulting reflectivity curve will show a critical angle below which total reflection occurs, followed by a series of oscillations (Kiessig fringes) at higher angles.
-
The thickness of the film can be calculated from the periodicity of the Kiessig fringes.
-
The electron density of the film, and thus its mass density, can be determined from the critical angle.
-
The roughness of the surface and any interfaces is determined by the rate at which the reflectivity decreases with increasing angle.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate key processes and relationships in the study of F(CF2)8(CH2)14H self-assembly.
References
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of 1-(Perfluoro-n-octyl)tetradecane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis and purification of 1-(Perfluoro-n-octyl)tetradecane. The synthesis is achieved through a free-radical addition of perfluorooctyl iodide to 1-tetradecene. Purification of the target fluorous compound is accomplished using fluorous solid-phase extraction (F-SPE), a technique that leverages the unique properties of fluorinated molecules for efficient separation from non-fluorinated reactants and byproducts. This protocol is designed to be a valuable resource for researchers in organic synthesis, materials science, and drug development who are interested in the preparation and application of fluorous compounds.
Introduction
This compound is a semifluorinated alkane, a class of compounds characterized by a perfluorinated segment and a hydrocarbon segment. This unique molecular structure imparts distinct physical and chemical properties, such as high density, low surface tension, and immiscibility with both hydrocarbons and water. These properties make such compounds valuable in a variety of applications, including as components of drug delivery systems, in the formation of self-assembled monolayers, and as specialty lubricants and coatings.
The synthesis of this compound is typically achieved via a radical addition reaction, a reliable method for forming carbon-carbon bonds between a perfluoroalkyl iodide and an alkene. The purification of the resulting fluorous product can be challenging using traditional methods like silica gel chromatography due to the non-polar nature of the compound. Fluorous solid-phase extraction (F-SPE) offers a highly efficient alternative by utilizing a stationary phase with a high affinity for fluorinated molecules.
Synthesis of this compound
The synthesis of this compound is based on the free-radical initiated addition of perfluorooctyl iodide to 1-tetradecene. Azobisisobutyronitrile (AIBN) is a common and effective radical initiator for this type of transformation.
Materials and Equipment
-
Reactants:
-
Perfluorooctyl iodide (C8F17I)
-
1-Tetradecene (C14H28)
-
Azobisisobutyronitrile (AIBN)
-
-
Solvent:
-
Anhydrous toluene or another suitable high-boiling, non-reactive solvent.
-
-
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware
-
Experimental Protocol
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-tetradecene (1.0 eq).
-
Addition of Reactants: Add perfluorooctyl iodide (1.2 eq) to the flask.
-
Solvent Addition: Add a sufficient volume of anhydrous toluene to dissolve the reactants and allow for efficient stirring.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (nitrogen or argon) for 15-20 minutes to remove oxygen, which can inhibit radical reactions.
-
Initiator Addition: Add the radical initiator, AIBN (0.1 eq), to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C with vigorous stirring under an inert atmosphere.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC) by observing the consumption of the starting materials. The reaction is typically allowed to proceed for 12-24 hours.
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
The solvent can be removed under reduced pressure using a rotary evaporator. The crude product is a mixture of the desired this compound, unreacted starting materials, and potentially a small amount of the intermediate adduct, 1-iodo-2-(perfluorooctyl)tetradecane.
-
Synthesis Workflow Diagram
Purification by Fluorous Solid-Phase Extraction (F-SPE)
Fluorous solid-phase extraction is a highly effective method for separating fluorous compounds from non-fluorous (organic) compounds. The principle relies on the strong affinity between the perfluoroalkyl chain of the target molecule and the fluorous stationary phase of the SPE cartridge.
Materials and Equipment
-
Crude Product: The crude reaction mixture containing this compound.
-
F-SPE Cartridge: A commercially available fluorous silica gel cartridge (e.g., with a -Si(CH3)2CH2CH2C8F17 stationary phase).[1]
-
Solvents:
-
Equipment:
-
SPE manifold (vacuum or positive pressure)
-
Collection vials or flasks
-
Rotary evaporator
-
Experimental Protocol
-
Cartridge Conditioning:
-
Wash the F-SPE cartridge with the fluorophilic eluent (e.g., 5 mL of methanol).
-
Equilibrate the cartridge with the fluorophobic eluent (e.g., 10 mL of 80:20 methanol/water).[2]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable loading solvent.
-
Load the dissolved sample onto the conditioned F-SPE cartridge.
-
-
Elution of Non-Fluorous Impurities (Fluorophobic Wash):
-
Pass the fluorophobic eluent (80:20 methanol/water) through the cartridge. This will elute the non-fluorous compounds, such as unreacted 1-tetradecene and other organic byproducts. Collect this fraction for analysis if desired.[2]
-
-
Elution of the Fluorous Product (Fluorophilic Elution):
-
Once all non-fluorous compounds have been eluted, switch the eluent to the fluorophilic solvent (e.g., methanol).
-
The desired this compound will now be eluted from the cartridge. Collect this fraction.[2]
-
-
Solvent Removal:
-
Remove the solvent from the collected fluorous fraction using a rotary evaporator to obtain the purified product.
-
-
Purity Analysis:
-
The purity of the final product can be assessed by GC-MS, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹⁹F, ¹³C), and elemental analysis.
-
Purification Workflow Diagram
References
Application Notes and Protocols for 1-(Perfluoro-n-octyl)tetradecane in Fluorous Biphasic Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction to Fluorous Biphasic Systems (FBS)
Fluorous Biphasic Systems (FBS) offer a powerful and environmentally conscious approach to chemical synthesis and catalysis. This technology leverages the unique properties of highly fluorinated compounds, often referred to as "fluorous," which exhibit limited miscibility with many common organic solvents at room temperature. This immiscibility allows for the creation of two distinct liquid phases: a fluorous phase and an organic phase.
1-(Perfluoro-n-octyl)tetradecane is a "heavy" fluorous solvent, characterized by a high fluorine content and a high boiling point. These properties make it an excellent candidate for creating a stable fluorous phase that can effectively dissolve fluorous-tagged catalysts and reagents, while remaining separate from a wide range of organic solvents. Its use is particularly advantageous in high-temperature reactions where solvent containment is crucial.
Key Advantages of Fluorous Biphasic Systems:
-
Simplified Catalyst Recovery and Recycling: The ability to easily separate the catalyst from the product by simple phase separation is a primary advantage.[2] This minimizes the loss of expensive catalysts and reduces contamination of the final product.
-
Enhanced Purity of Products: By sequestering the catalyst in the fluorous phase, the organic product phase is left with minimal catalyst residue, simplifying purification procedures.
-
Applicability to a Wide Range of Reactions: FBS has been successfully applied to various catalytic processes, including hydroformylation, hydrogenation, oxidation, and esterification.[2][3][4]
-
Potential for Continuous Flow Processes: The distinct phases of FBS are well-suited for the development of continuous-flow reaction systems, where the catalyst is immobilized in a stationary fluorous phase.[3]
Experimental Protocols
Protocol 1: General Procedure for a Catalytic Reaction in a Fluorous Biphasic System
This protocol describes a general workflow for a generic catalytic reaction using this compound as the fluorous solvent.
Materials:
-
This compound
-
Fluorous-tagged catalyst (e.g., a metal complex with perfluoroalkyl "ponytails")
-
Organic solvent (e.g., toluene, heptane)
-
Reactant A
-
Reactant B
-
Reaction vessel equipped with a magnetic stirrer, condenser, and temperature control
-
Separatory funnel
Procedure:
-
Charging the Reactor: To the reaction vessel, add the fluorous-tagged catalyst and this compound. The typical volume ratio of the fluorous phase to the organic phase can range from 1:5 to 1:1, depending on the solubility of the catalyst.
-
Adding Reactants: In a separate flask, dissolve Reactant A and Reactant B in the chosen organic solvent.
-
Initiating the Reaction: Transfer the organic solution of the reactants to the reaction vessel containing the fluorous phase.
-
Homogenization and Reaction: Begin vigorous stirring and heat the mixture to the desired reaction temperature. The temperature should be sufficient to achieve a single, homogeneous phase, or at least a fine emulsion to maximize the interfacial area for reaction.
-
Monitoring the Reaction: Monitor the progress of the reaction using appropriate analytical techniques (e.g., TLC, GC, HPLC).
-
Phase Separation: Once the reaction is complete, cool the mixture to room temperature. The fluorous and organic phases will separate.
-
Product Isolation: Carefully transfer the entire mixture to a separatory funnel. Allow the layers to fully separate. The denser fluorous phase will be the bottom layer.
-
Extraction: Drain the lower fluorous phase. The upper organic phase, containing the product, can then be collected.
-
Purification: The collected organic phase can be further purified by standard methods such as distillation, crystallization, or chromatography to remove any unreacted starting materials or byproducts.
Protocol 2: Catalyst Recycling in a Fluorous Biphasic System
This protocol outlines the procedure for recovering and reusing the fluorous-tagged catalyst.
Procedure:
-
Separation: Following the completion of the reaction and phase separation as described in Protocol 1, carefully separate the fluorous phase containing the catalyst.
-
Washing (Optional): To remove any entrained organic product or byproducts, the fluorous phase can be washed with a fresh portion of the organic solvent used in the reaction. This is done by adding the organic solvent to the separatory funnel containing the fluorous phase, shaking gently, allowing the phases to separate, and then removing the organic wash layer.
-
Catalyst Reuse: The recovered and optionally washed fluorous phase containing the catalyst is ready to be used in a subsequent reaction cycle. It can be directly charged back into the reaction vessel with a fresh batch of reactants in the organic phase.
-
Activity Assessment: It is advisable to monitor the catalyst's activity over several cycles to determine its stability and reusability under the specific reaction conditions.
Data Presentation
The following table provides representative data on catalyst recycling efficiency and product yield for a hypothetical oxidation reaction in a fluorous biphasic system using a fluorous-tagged catalyst and a heavy fluorous solvent like this compound.
| Cycle Number | Product Yield (%) | Catalyst Leaching (ppm of metal in organic phase) |
| 1 | 98 | < 1 |
| 2 | 97 | < 1 |
| 3 | 97 | 1.2 |
| 4 | 96 | 1.5 |
| 5 | 95 | 2.0 |
Note: This data is illustrative and actual results may vary depending on the specific reaction, catalyst, and conditions.
Visualizations
Caption: Workflow of a reaction and separation in a fluorous biphasic system.
Caption: The catalyst recycling process in a fluorous biphasic system.
References
- 1. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 2. tcichemicals.com [tcichemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. Fluorous biphasic catalysis: synthesis and characterization of copper(I) and copper(II) fluoroponytailed 1,4,7-Rf-TACN and 2,2'-Rf-bipyridine complexes--their catalytic activity in the oxidation of hydrocarbons, olefins, and alcohols, including mechanistic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Perfluorocarbon Emulsions in Biomedical Imaging
A Note on 1-(Perfluoro-n-octyl)tetradecane: While direct applications of this compound in biomedical imaging are not extensively documented in readily available literature, the broader class of perfluorocarbon (PFC) compounds, formulated as emulsions and nanoparticles, serves as a versatile and powerful platform for various imaging modalities. This document provides detailed application notes and protocols for the use of perfluorocarbon emulsions in biomedical imaging, drawing upon established research with common PFCs such as perfluorohexane (PFH) and perfluoropentane (PFP). These protocols can be adapted by researchers for specific PFCs of interest.
Application in Ultrasound and Photoacoustic Imaging
Perfluorocarbon nanodroplets (PFCnDs) are emerging as highly effective contrast agents for both ultrasound (US) and photoacoustic (PA) imaging.[1] These agents consist of a liquid PFC core encapsulated within a shell, often made of phospholipids or biocompatible polymers.[2][3] The key principle behind their function is a phase transition from liquid to gas upon activation by an external trigger, such as laser light or acoustic energy.[1][4] This vaporization event generates a strong photoacoustic signal and creates gaseous microbubbles that provide significant ultrasound contrast.[1][5]
The choice of perfluorocarbon is critical, as its boiling point determines the vaporization and condensation dynamics.[1] For instance, perfluorohexane (boiling point: 56°C) can recondense after vaporization, allowing for repeatable activation and enabling advanced imaging techniques.[4] In contrast, perfluoropentane (boiling point: 28°C) tends to remain as a gas bubble for a longer duration.[4]
Key Applications:
-
Contrast-Enhanced Ultrasound (CEUS): The microbubbles formed upon vaporization significantly enhance the backscatter of ultrasound waves, leading to improved visualization of blood flow and tissue perfusion.[6][7]
-
Photoacoustic Imaging: The rapid expansion of the PFC upon vaporization generates a strong photoacoustic signal, allowing for high-contrast imaging of tissues where the nanodroplets have accumulated.[1][7][8]
-
Super-Resolution Imaging: The ability to activate and localize individual PFCnDs allows for the reconstruction of images with a resolution beyond the diffraction limit of conventional ultrasound.[1]
-
Multiplex Imaging: By using PFCnDs with different boiling points, it is possible to differentiate and simultaneously image multiple molecular targets.[4][9]
-
Theranostics: PFCnDs can be loaded with therapeutic agents, enabling simultaneous imaging and drug delivery.[1][8]
Quantitative Data Summary
| Perfluorocarbon | Boiling Point (°C) | Key Imaging Characteristics | Reference |
| Perfluoropentane (PFP) | 28 | Lower activation threshold, longer-lasting microbubbles.[4] | [4] |
| Perfluorohexane (PFH) | 56 | Reversible vaporization and condensation, enabling repeatable imaging.[1][4] | [1][4] |
| Imaging Modality | Contrast Enhancement | Notes | Reference |
| Ultrasound | Significant increase in echogenicity post-vaporization. | Contrast persists as long as microbubbles are present.[5] | [5] |
| Photoacoustic | Strong signal generated upon vaporization. | Signal from vaporization is much higher than from thermal expansion of nanoparticles alone.[5] | [5] |
Experimental Workflow: Ultrasound and Photoacoustic Imaging
Caption: Workflow for ultrasound and photoacoustic imaging using PFC nanodroplets.
Detailed Protocol: Preparation of Perfluorohexane Nanoemulsions (PFH-NEs)
This protocol is a generalized method based on common laboratory practices for creating PFC nanoemulsions.[10]
Materials:
-
Perfluorohexane (PFH)
-
Zonyl FSP surfactant
-
Deionized water
-
Vortex mixer
-
Probe sonicator with a microtip
-
Ice bath
Procedure:
-
Prepare a solution by combining 12% (v/v) perfluorohexane and 3% (v/v) Zonyl FSP surfactant in deionized water.
-
Vortex the mixture vigorously for 1 minute to create a coarse emulsion.
-
Place the emulsion in an ice bath to dissipate heat generated during sonication.
-
Submerge the microtip of the probe sonicator into the emulsion.
-
Sonicate the emulsion for 2 minutes using a pulsed mode (e.g., 10 seconds on, 20 seconds off) at approximately 20% power amplitude (~10 W).
-
The resulting nanoemulsion should be a stable, monodisperse solution of PFH nanodroplets.
-
(Optional) For photoacoustic applications, silica-coated gold nanoparticles can be added to the nanoemulsion after emulsification.[10]
Application in Magnetic Resonance Imaging (MRI)
Perfluorocarbon nanoemulsions are excellent contrast agents for ¹⁹F MRI.[8][11][12] The key advantage of ¹⁹F MRI is the lack of a natural fluorine signal in the body, which results in images with a very high signal-to-noise ratio and no background.[8][11] The liquid PFC core of the nanoparticles contains a high concentration of fluorine atoms, leading to a strong MRI signal.[13][14]
The surface of these nanoparticles can be functionalized with targeting ligands (e.g., antibodies, peptides) to direct them to specific biological targets, such as markers of inflammation or cancer.[3][11] Furthermore, they can be made into multimodal imaging agents by incorporating other contrast agents, such as gadolinium chelates for T₁-weighted ¹H MRI or fluorescent dyes for optical imaging.[3][15]
Key Applications:
-
Cell Tracking: PFC nanoparticles can be used to label and track cells in vivo, which is valuable for studying immune responses, stem cell therapy, and cancer metastasis.[8]
-
Molecular Imaging: Targeted PFC nanoparticles can visualize and quantify the expression of specific molecular markers associated with diseases.[11][16]
-
Inflammation Imaging: Macrophages readily take up PFC nanoparticles, making them excellent agents for imaging inflammation in conditions like atherosclerosis and arthritis.[17]
Quantitative Data Summary
| Property | Value | Significance | Reference |
| ¹⁹F Concentration in Nanoparticle | ~100 M | Provides a strong signal for ¹⁹F MRI.[13][14] | [13][14] |
| Relative ¹⁹F to ¹H Signal Strength | ~83% | High sensitivity for MRI applications.[14] | [14] |
| Gadolinium Payload per Particle | Up to 90,000 chelates | Enables high-contrast T₁-weighted ¹H MRI.[3] | [3] |
Experimental Workflow: ¹⁹F MRI for Cell Tracking
Caption: Workflow for in vivo cell tracking using ¹⁹F MRI with PFC nanoparticles.
Detailed Protocol: Preparation of Perfluorocarbon Emulsions for MRI
This protocol is a generalized method based on microfluidization, a common technique for producing uniform nanoemulsions.[18]
Materials:
-
Perfluoro-15-crown-5-ether (or another suitable PFC)
-
Lecithin (soy-based)
-
Lactated Ringer's solution
-
Microfluidizer
-
Dynamic Light Scattering (DLS) system
-
Sterile microfiltration system (0.45 µm pore size)
Procedure:
-
Prepare an emulsifying solution of lecithin in lactated Ringer's solution.
-
Mix the perfluoro-15-crown-5-ether with the emulsifying solution.
-
Process the mixture through a microfluidizer at high pressure (e.g., 30,000 psi) to form a nanoemulsion.
-
Measure the diameter of the resulting nanoparticles using DLS to ensure they are within the desired size range (e.g., ~250 nm).
-
Adjust the concentration of the perfluorocarbon to the final desired working concentration (e.g., 60% w/v).
-
Sterilize the PFC nanoemulsion by passing it through a 0.45 µm pore size membrane filter.
-
Adjust the pH of the final solution to 7.4.
Application in Computed Tomography (CT)
Perfluorocarbon emulsions can also serve as contrast agents for Computed Tomography (CT). The high electron density of the fluorine and bromine atoms in some PFCs (like perfluorooctyl bromide, PFOB) leads to increased X-ray attenuation, resulting in enhanced contrast in CT images.[16] Studies have shown that PFC emulsions can produce attenuation increases in tissues like the vasculature, spleen, and liver, comparable to commercial iodinated contrast agents.[16]
Key Applications:
-
Vascular Imaging: Visualizing blood vessels.
-
Organ-Specific Imaging: Accumulation in the liver and spleen allows for enhanced imaging of these organs.[16]
-
Tumor Imaging: Can be used as a macrophage-specific contrast agent for liver tumors.[16]
Quantitative Data Summary
| Tissue | Attenuation Increase (Hounsfield Units, HU) | Normal HU | Reference |
| Vasculature | 117 | ~13-50 | [16] |
| Spleen | 77 | ~45 | [16] |
| Liver | 54 | ~60 | [16] |
Experimental Workflow: CT Imaging with PFC Emulsions
Caption: Workflow for contrast-enhanced CT imaging using PFC emulsions.
Detailed Protocol: In Vivo CT Imaging
This protocol provides a general outline for performing contrast-enhanced CT imaging in a preclinical model.
Materials:
-
Sterile perfluorocarbon emulsion (e.g., PFOB-based)
-
Animal model (e.g., mouse or rat)
-
In vivo CT scanner
-
Intravenous catheter
Procedure:
-
Anesthetize the animal and place it on the scanner bed.
-
Insert an intravenous catheter for the administration of the contrast agent.
-
Perform a pre-contrast CT scan of the region of interest.
-
Administer a bolus of the PFC emulsion intravenously at a predetermined dose.
-
Immediately following administration, and at selected time points thereafter, acquire a series of post-contrast CT scans.
-
Reconstruct the CT images and perform quantitative analysis by drawing regions of interest (ROIs) over the target tissues (e.g., blood vessels, liver, spleen) and measuring the change in Hounsfield Units compared to the pre-contrast scans.
References
- 1. Ultrasound and Photoacoustic Imaging of Laser-Activated Phase-Change Perfluorocarbon Nanodroplets [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Perfluorocarbon Nanoparticles: Evolution of a Multimodality and Multifunctional Imaging Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Photoacoustic and ultrasound imaging using dual contrast perfluorocarbon nanodroplets triggered by laser pulses at 1064 nm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Perfluorocarbon emulsions - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Optica Publishing Group [opg.optica.org]
- 9. Multiplex Ultrasound Imaging of Perfluorocarbon Nanodroplets Enabled by Decomposition of Postvaporization Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. physics.ryerson.ca [physics.ryerson.ca]
- 11. profiles.wustl.edu [profiles.wustl.edu]
- 12. Recent Advances in 19Fluorine Magnetic Resonance Imaging with Perfluorocarbon Emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Clinical applications of perfluorocarbon nanoparticles for molecular imaging and targeted therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Perfluorocarbon Nanoemulsions for Quantitative Molecular Imaging and Targeted Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hydrofluorocarbon nanoparticles for 19F MRI-fluorescence dual imaging and chemo-photodynamic therapy - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Perfluorocarbon Emulsion Contrast Agents: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Perfluorocarbon Emulsions Preparation [bio-protocol.org]
Application Notes and Protocols for 1-(Perfluoro-n-octyl)tetradecane-Based Nanoemulsions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the formulation, characterization, and potential applications of nanoemulsions based on 1-(perfluoro-n-octyl)tetradecane (F8H14). The protocols offer detailed, step-by-step guidance for the preparation and evaluation of these advanced drug delivery systems.
Introduction to this compound (F8H14) Nanoemulsions
This compound (F8H14) is a semi-fluorinated alkane that is being explored for its potential in creating stable nanoemulsions for various biomedical applications. These nanoemulsions are colloidal dispersions of F8H14 in an aqueous phase, stabilized by surfactants. The unique properties of perfluorocarbons (PFCs), such as their high gas-dissolving capacity and biological inertness, make F8H14-based nanoemulsions attractive candidates for drug delivery, medical imaging, and oxygen therapeutics.
Nanoemulsions offer several advantages for drug delivery, including enhanced solubility and bioavailability of poorly water-soluble drugs, protection of the drug from degradation, and the potential for targeted delivery. The small droplet size, typically in the range of 100-500 nm, allows for efficient cellular uptake and biodistribution.
Formulation of F8H14-Based Nanoemulsions
The successful formulation of stable and effective F8H14 nanoemulsions depends on the careful selection of components and the manufacturing process.
Key Components
-
Oil Phase: this compound (F8H14) is the primary component of the oil phase.
-
Aqueous Phase: Typically consists of water for injection (WFI) or a suitable buffer solution.
-
Surfactants/Emulsifiers: These are critical for reducing the interfacial tension between the oil and water phases and for providing stability to the nanoemulsion droplets. Non-ionic surfactants such as polysorbates (e.g., Tween 80) and block copolymers (e.g., Pluronics) are commonly used.
-
Co-surfactants/Co-solvents: Short-chain alcohols (e.g., ethanol, propylene glycol) or other amphiphilic molecules can be used to further reduce interfacial tension and improve emulsion stability.
Example Formulations
While specific data for F8H14 nanoemulsions is limited in publicly available literature, the following table provides representative formulations for perfluorocarbon nanoemulsions that can serve as a starting point for developing F8H14-based systems.
| Component | Concentration (% w/v) | Purpose |
| Example Formulation 1: Basic F8H14 Nanoemulsion | ||
| This compound (F8H14) | 10 - 40% | Oil Phase |
| Polysorbate 80 (Tween 80) | 2 - 5% | Surfactant |
| Propylene Glycol | 1 - 3% | Co-surfactant |
| Water for Injection | q.s. to 100% | Aqueous Phase |
| Example Formulation 2: Drug-Loaded F8H14 Nanoemulsion | ||
| This compound (F8H14) | 20% | Oil Phase |
| Lipophilic Drug (e.g., Paclitaxel) | 0.1 - 1% | Active Pharmaceutical Ingredient |
| Pluronic F-68 | 3% | Surfactant |
| Lecithin (from soy or egg) | 1% | Co-surfactant/Stabilizer |
| Glycerol | 2.25% | Tonicity Agent |
| Water for Injection | q.s. to 100% | Aqueous Phase |
Experimental Protocols
Protocol for Preparation of F8H14 Nanoemulsion by High-Pressure Homogenization
This method is suitable for producing nanoemulsions with a narrow size distribution.
Materials:
-
This compound (F8H14)
-
Surfactant (e.g., Polysorbate 80)
-
Co-surfactant (e.g., Propylene Glycol)
-
Water for Injection (WFI)
-
High-pressure homogenizer
Procedure:
-
Preparation of the Oil Phase: Accurately weigh the required amount of F8H14 and the selected lipophilic drug (if applicable). Gently heat and stir until the drug is completely dissolved in the F8H14.
-
Preparation of the Aqueous Phase: In a separate vessel, dissolve the surfactant and co-surfactant in WFI.
-
Formation of the Coarse Emulsion: Slowly add the oil phase to the aqueous phase while continuously stirring at a moderate speed using a high-shear mixer. Continue mixing for 15-30 minutes to form a coarse emulsion.
-
High-Pressure Homogenization: Pass the coarse emulsion through a high-pressure homogenizer. The homogenization pressure and number of passes will need to be optimized for the specific formulation. A typical starting point is 10,000 to 20,000 psi for 5-10 cycles.
-
Cooling: Cool the resulting nanoemulsion to room temperature.
-
Sterilization: For parenteral applications, the nanoemulsion should be sterilized, for example, by filtration through a 0.22 µm filter.
Protocol for Characterization of F8H14 Nanoemulsions
3.2.1. Droplet Size and Polydispersity Index (PDI) Analysis
-
Method: Dynamic Light Scattering (DLS)
-
Procedure:
-
Dilute a small aliquot of the nanoemulsion with WFI to an appropriate concentration to avoid multiple scattering effects.
-
Transfer the diluted sample to a disposable cuvette.
-
Measure the particle size and PDI using a DLS instrument at a fixed scattering angle (e.g., 90° or 173°) and a constant temperature (e.g., 25°C).
-
Perform the measurement in triplicate and report the average values.
-
3.2.2. Zeta Potential Measurement
-
Method: Laser Doppler Velocimetry
-
Procedure:
-
Dilute the nanoemulsion with WFI.
-
Inject the diluted sample into a disposable zeta cell.
-
Measure the electrophoretic mobility of the droplets, which is then converted to zeta potential by the instrument software.
-
Perform the measurement in triplicate and report the average value.
-
3.2.3. Morphological Examination
-
Method: Transmission Electron Microscopy (TEM)
-
Procedure:
-
Place a drop of the diluted nanoemulsion onto a carbon-coated copper grid.
-
Allow the sample to adhere for a few minutes.
-
Remove the excess sample with filter paper.
-
Optionally, negatively stain the sample with a solution of phosphotungstic acid or uranyl acetate to enhance contrast.
-
Allow the grid to air dry completely.
-
Examine the grid under a transmission electron microscope to observe the size, shape, and morphology of the nanoemulsion droplets.
-
Representative Characterization Data
This table presents expected characterization data for a well-formulated perfluorocarbon nanoemulsion.
| Parameter | Typical Value | Significance |
| Droplet Size (Z-average) | 150 - 300 nm | Influences stability, biodistribution, and cellular uptake. |
| Polydispersity Index (PDI) | < 0.2 | Indicates a narrow and uniform size distribution. |
| Zeta Potential | > ±20 mV | A higher absolute value suggests better colloidal stability due to electrostatic repulsion. |
| Appearance | Translucent to milky-white | Indicates the formation of a nano-sized dispersion. |
Applications of F8H14-Based Nanoemulsions
Drug Delivery
F8H14 nanoemulsions can serve as effective carriers for a wide range of therapeutic agents, particularly hydrophobic drugs that are difficult to formulate for parenteral administration.
Potential Therapeutic Areas:
-
Oncology: Delivery of chemotherapeutic agents to tumor tissues. The small size of the nanoemulsion droplets may take advantage of the enhanced permeability and retention (EPR) effect in solid tumors.
-
Inflammation and Autoimmune Diseases: Targeted delivery of anti-inflammatory drugs to sites of inflammation.
-
Cardiovascular Diseases: Delivery of drugs for the treatment of atherosclerosis and other cardiovascular conditions.
Medical Imaging
The fluorine atoms in F8H14 can be detected by 19F Magnetic Resonance Imaging (MRI), making these nanoemulsions promising contrast agents. This allows for non-invasive tracking of the nanoemulsion biodistribution and accumulation at specific sites in the body.
Oxygen Therapeutics
Due to the high gas-dissolving capacity of perfluorocarbons, F8H14 nanoemulsions can be designed to carry and deliver oxygen to hypoxic tissues. This has potential applications in treating conditions such as ischemic stroke, myocardial infarction, and enhancing the efficacy of radiotherapy in hypoxic tumors.
Cellular Uptake and Mechanism of Action
The cellular uptake of perfluorocarbon nanoemulsions is a critical step for their therapeutic and diagnostic efficacy. The primary mechanism of internalization is thought to be endocytosis.
The proposed mechanism involves the interaction of the nanoemulsion droplets with the cell membrane, followed by their internalization into endosomes. These endosomes may then fuse with lysosomes, where the acidic environment and enzymatic activity can facilitate the release of the encapsulated drug. The released drug can then exert its therapeutic effect within the cell. The surface properties of the nanoemulsion, such as charge and the presence of targeting ligands, can significantly influence the efficiency and specificity of cellular uptake.
1-(Perfluoro-n-octyl)tetradecane: Application Notes and Protocols for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the use of 1-(Perfluoro-n-octyl)tetradecane as a drug delivery carrier is limited in publicly available literature. The following application notes and protocols are based on the known physicochemical properties of semifluorinated alkanes (SFAs) and general principles of perfluorocarbon (PFC) nanoemulsion formulation and drug delivery. These guidelines are intended to serve as a starting point for research and development.
Introduction
This compound is a semifluorinated alkane (SFA), a class of linear alkanes composed of a perfluorinated segment and a hydrogenated segment. This unique molecular structure imparts distinct physicochemical properties, making it a promising candidate as a carrier for drug delivery. SFAs are chemically and biologically inert, and their ability to dissolve lipophilic drugs and form stable nanoemulsions makes them attractive for various pharmaceutical applications.[1][2][3] This document provides an overview of the potential applications, key characteristics, and detailed protocols for the formulation and evaluation of this compound-based drug delivery systems.
Physicochemical Properties
The properties of this compound can be inferred from structurally similar SFAs. These compounds are characterized by their low surface tension, high gas solubility, and excellent spreading behavior.
Table 1: Estimated Physicochemical Properties of this compound and Related Compounds
| Property | 1-(Perfluoro-n-octyl)decane | 1-(Perfluoro-n-octyl)dodecane | This compound (Estimated) |
| Molecular Formula | C₁₈H₂₁F₁₇[4] | C₂₀H₂₅F₁₇[] | C₂₂H₂₉F₁₇[6] |
| Molecular Weight ( g/mol ) | 560.33[4] | 588.39[] | 616.44 |
| Boiling Point (°C) | 320.6 at 760 mmHg[4] | 353.8 at 760 mmHg[] | ~380-400 |
| Density (g/cm³) | 1.338[4] | 1.302[] | ~1.2-1.3 |
| Appearance | Data not available | Data not available | Likely a colorless to white waxy solid at room temperature |
Applications in Drug Delivery
Due to their unique properties, SFAs like this compound are being explored for various drug delivery applications:
-
Topical Delivery: Their low surface tension and spreading properties make them suitable for ophthalmic and dermal drug delivery.
-
Pulmonary Delivery: The high gas-dissolving capacity is advantageous for developing carriers for pulmonary administration.
-
Injectable Formulations: As stable nanoemulsions, they can serve as intravenous carriers for poorly water-soluble drugs.[7]
-
Oxygen Delivery: Similar to other perfluorocarbons, they have the potential to be used in artificial blood substitutes and for oxygenating tissues.[7]
Experimental Protocols
Protocol 1: Preparation of a this compound Nanoemulsion
This protocol describes the preparation of an oil-in-water (o/w) nanoemulsion using a high-pressure homogenization technique.
Materials:
-
This compound
-
Surfactant (e.g., Pluronic F-68, lecithin)
-
Co-surfactant (e.g., propylene glycol)
-
Drug to be encapsulated (lipophilic)
-
Ultrapure water
Equipment:
-
High-pressure homogenizer
-
Magnetic stirrer
-
Analytical balance
-
Beakers and other standard laboratory glassware
Procedure:
-
Preparation of the Oil Phase:
-
Accurately weigh the desired amount of this compound and the lipophilic drug.
-
Gently heat the mixture while stirring until the drug is completely dissolved in the SFA.
-
-
Preparation of the Aqueous Phase:
-
Accurately weigh the surfactant and co-surfactant and dissolve them in ultrapure water with gentle stirring.
-
-
Formation of the Pre-emulsion:
-
Slowly add the oil phase to the aqueous phase under continuous stirring to form a coarse pre-emulsion.
-
-
High-Pressure Homogenization:
-
Pass the pre-emulsion through a high-pressure homogenizer for a specified number of cycles (e.g., 5-10 cycles) at a defined pressure (e.g., 15,000-20,000 psi).
-
Collect the resulting nanoemulsion.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Analyze the drug encapsulation efficiency.
-
Caption: Workflow for preparing a drug-loaded nanoemulsion.
Protocol 2: Determination of Drug Loading and Encapsulation Efficiency
This protocol outlines a common method to quantify the amount of drug encapsulated within the nanoemulsion.
Materials:
-
Drug-loaded nanoemulsion
-
Solvent to dissolve the nanoemulsion and extract the drug (e.g., a mixture of a fluorinated solvent and a common organic solvent)
-
Centrifugal filter units (e.g., Amicon Ultra)
Equipment:
-
High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer
-
Centrifuge
-
Vortex mixer
Procedure:
-
Separation of Free Drug:
-
Place a known volume of the nanoemulsion into a centrifugal filter unit.
-
Centrifuge at a high speed (e.g., 10,000 x g) for a specified time to separate the aqueous phase containing the free, unencapsulated drug from the nanoemulsion.
-
-
Quantification of Free Drug:
-
Analyze the filtrate (aqueous phase) using a validated HPLC or UV-Vis method to determine the concentration of the free drug.
-
-
Quantification of Total Drug:
-
Take a known volume of the original nanoemulsion and disrupt it by adding a suitable solvent to release the encapsulated drug.
-
Analyze this solution to determine the total drug concentration.
-
-
Calculation:
-
Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
-
Encapsulation Efficiency (%) = ((Total drug - Free drug) / Total drug) x 100
-
Table 2: Hypothetical Drug Loading and Release Characteristics
| Drug | Formulation | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | In Vitro Release (24h, %) |
| Paclitaxel | 10% SFA, 2% Surfactant | 150 - 200 | < 0.2 | -20 to -30 | > 90 | 1 - 5 | 30 - 40 |
| Doxorubicin | 10% SFA, 2% Surfactant | 180 - 250 | < 0.25 | -15 to -25 | > 85 | 0.5 - 3 | 40 - 50 |
Protocol 3: In Vitro Drug Release Study
This protocol describes a dialysis bag method to evaluate the in vitro release profile of the encapsulated drug.
Materials:
-
Drug-loaded nanoemulsion
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Incubator shaker
Equipment:
-
Beakers
-
Magnetic stirrer
-
Syringes and needles
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Preparation:
-
Soak the dialysis membrane in the release medium (PBS) as per the manufacturer's instructions.
-
Pipette a known volume of the drug-loaded nanoemulsion into the dialysis bag and seal both ends.
-
-
Release Study:
-
Place the dialysis bag in a beaker containing a known volume of pre-warmed PBS.
-
Place the beaker in an incubator shaker set at 37°C with gentle agitation.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium.
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.
-
-
Analysis:
-
Analyze the collected samples for drug concentration using a validated analytical method.
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug released at each time point.
-
Plot the cumulative percentage of drug released versus time.
-
Caption: Simplified drug release mechanism from a nanoemulsion.
Biocompatibility and Safety Considerations
Recommended Biocompatibility Assays:
-
In Vitro Cytotoxicity: MTT or LDH assays on relevant cell lines.
-
Hemolysis Assay: To assess the interaction with red blood cells.
-
In Vivo Acute Toxicity: To determine the maximum tolerated dose in an animal model.
Conclusion
This compound holds promise as a versatile carrier for drug delivery due to its unique properties as a semifluorinated alkane. The protocols provided herein offer a foundational framework for the formulation, characterization, and evaluation of nanoemulsion-based drug delivery systems using this compound. Researchers are encouraged to adapt and optimize these methods based on the specific drug and intended application, with a strong emphasis on thorough biocompatibility and safety assessments.
References
- 1. researchgate.net [researchgate.net]
- 2. Semifluorinated Alkanes as New Drug Carriers-An Overview of Potential Medical and Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cas 138472-76-1,1-(PERFLUORO-N-OCTYL)DECANE | lookchem [lookchem.com]
- 6. This compound | C22H29F17 | CID 4339355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Characterization of Semifluorinated Alkanes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Semifluorinated alkanes (SFAs) are linear alkanes consisting of a perfluorinated segment and a hydrogenated segment. This unique molecular structure imparts amphiphilic properties, making them chemically and biologically inert, with high gas solubility and low surface tension.[1][2][3] These characteristics have led to their increasing use in various biomedical and pharmaceutical applications, including as drug carriers for ophthalmic delivery, agents for vitreoretinal surgery, and components of respiratory therapies.[1][3][4]
Accurate and robust analytical techniques are crucial for the characterization of SFAs to ensure their purity, stability, and performance in their intended applications. These application notes provide detailed protocols for the key analytical techniques used to characterize SFAs: Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.
Analytical Techniques: A Logical Approach
The selection of an appropriate analytical technique for characterizing semifluorinated alkanes is dependent on the specific research question. The following diagram outlines a logical workflow for technique selection based on the desired information.
Caption: Logical workflow for selecting an analytical technique for SFA characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹⁹F NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of SFAs due to the high sensitivity and wide chemical shift range of the ¹⁹F nucleus.[5][6][7]
Quantitative Data: ¹⁹F NMR Chemical Shifts of Representative SFAs
| Semifluorinated Alkane | Molecular Structure | Terminal -CF₃ Shift (ppm) | Internal -CF₂- Shifts (ppm) | Reference |
| Perfluorododecylhexane (F12H6) | F(CF₂)₁₂(CH₂)₆H | -81.7 | ~ -122 to -126 | [5] |
| Perfluorododecyldodecane (F12H12) | F(CF₂)₁₂(CH₂)₁₂H | -82.5 | ~ -122 to -127 | [5] |
| Perfluorododecyleicosane (F12H20) | F(CF₂)₁₂(CH₂)₂₀H | -82.5 | ~ -122 to -127 | [5] |
Note: Chemical shifts are relative to a reference standard, typically CFCl₃.
Experimental Protocol: ¹⁹F NMR Spectroscopy
Objective: To acquire a quantitative ¹⁹F NMR spectrum for structural confirmation and purity assessment.
Materials:
-
Semifluorinated alkane sample
-
Deuterated solvent (e.g., CDCl₃)
-
NMR tubes
-
Internal standard for quantitative NMR (qNMR), if required (e.g., trifluorotoluene)
Instrumentation:
-
High-resolution NMR spectrometer equipped with a fluorine probe.
Procedure:
-
Sample Preparation:
-
Accurately weigh and dissolve the SFA sample in a deuterated solvent to a final concentration of 10-50 mg/mL.
-
If performing qNMR, add a known amount of an internal standard.
-
Transfer the solution to an NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Tune and match the fluorine probe.
-
Set the spectral width to encompass the expected range of ¹⁹F chemical shifts (e.g., -80 to -130 ppm).
-
Use a 90° pulse angle for excitation.[8]
-
Set the relaxation delay (D1) to at least 5 times the longest T1 relaxation time of the fluorine nuclei to ensure full relaxation for accurate quantification.[9] A typical D1 of 30-60 seconds is recommended for accurate quantitative analysis.[10]
-
Acquire the free induction decay (FID) with an appropriate number of scans to achieve a good signal-to-noise ratio (typically 16 or more scans).[8]
-
For quantitative measurements, consider using inverse gated decoupling to suppress the Nuclear Overhauser Effect (NOE).[9]
-
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase the resulting spectrum.
-
Apply baseline correction.
-
Integrate the signals corresponding to the different fluorine environments.
-
Reference the spectrum to the internal or external standard.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Trace Analysis
GC-MS is a highly sensitive technique for separating and identifying volatile and semi-volatile SFAs. It is particularly useful for assessing purity, identifying impurities, and performing trace analysis.[11][12] Soft ionization techniques like Dielectric Barrier Discharge Ionization (DBDI) can be employed to minimize fragmentation and preserve the molecular ion.[11][12]
Quantitative Data: GC-MS Parameters and Detection Limits
| Analyte | Ionization Mode | Key Fragment Ions (m/z) | Limit of Detection (LOD) | Reference |
| Various SFAs | DBDI (+) | [M-3H+nO]⁺, [M-H+nO]⁺ (n=0,1,2,3) | single-digit pg range | [11][12] |
| Various SFAs | DBDI (-) | Fragment ion of the fluorinated part | single-digit pg range | [11][12] |
Experimental Protocol: GC-MS Analysis of SFAs
Objective: To separate and identify SFAs and potential impurities in a sample.
Materials:
-
SFA sample
-
High-purity solvent for dilution (e.g., hexane)
-
GC vials with septa
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., Quadrupole, ToF).
-
DBDI or Electron Ionization (EI) source.
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the SFA sample in a volatile solvent (e.g., 1-100 µg/mL in hexane).
-
Transfer the solution to a GC vial.
-
-
GC Method:
-
Injector: Splitless mode at 280 °C.[13]
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.[13]
-
Column: Rxi-5Sil MS, 30 m x 0.25 mm i.d. x 0.25 µm film thickness, or equivalent.[13]
-
Oven Temperature Program:
-
Initial temperature: 55 °C, hold for 3 min.
-
Ramp 1: 15 °C/min to 180 °C.
-
Ramp 2: 6.5 °C/min to 280 °C, hold for 5 min.
-
Ramp 3: 10 °C/min to 300 °C, hold for 5 min.[13]
-
-
-
MS Method:
-
Ionization Source: DBDI or EI.
-
Source Temperature: 250 °C.[13]
-
Mass Range: Scan from m/z 50 to 600.
-
Data Acquisition: Full scan mode.
-
-
Data Analysis:
-
Identify the peaks in the total ion chromatogram.
-
Analyze the mass spectrum of each peak to identify the compound based on its molecular ion and fragmentation pattern.
-
Compare the obtained spectra with a library of known compounds or with previously run standards.
-
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
FTIR spectroscopy is a rapid and non-destructive technique used to identify the characteristic functional groups present in SFAs. It is particularly useful for confirming the presence of C-F and C-H bonds.[14]
Quantitative Data: Characteristic FTIR Absorption Bands for SFAs
| Functional Group | Wavenumber (cm⁻¹) | Vibration Type | Reference |
| C-H (in -CH₂- and -CH₃) | 2800 - 3000 | Stretching | [14][15] |
| C-F (in -CF₂- and -CF₃) | 1100 - 1300 | Stretching | [14] |
| -CH₂- | ~1465 | Scissoring | [15] |
| -CH₂- | ~720 | Rocking | [15] |
Experimental Protocol: ATR-FTIR Spectroscopy of Liquid SFAs
Objective: To obtain an infrared spectrum of a liquid SFA sample to identify its characteristic functional groups.
Materials:
-
Liquid SFA sample
-
Solvent for cleaning (e.g., isopropanol)
-
Lint-free wipes
Instrumentation:
-
FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide crystal).
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean.
-
Collect a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere.
-
-
Sample Analysis:
-
Cleaning:
-
Clean the ATR crystal thoroughly with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.[17]
-
-
Data Analysis:
-
Identify the characteristic absorption bands in the spectrum and assign them to the corresponding functional groups (C-H, C-F).
-
Workflow for SFA Synthesis and Characterization in Drug Development
The development of SFA-based drug delivery systems involves a multi-step process from synthesis to final product characterization. The following diagram illustrates a typical workflow.
Caption: A typical workflow for the synthesis, characterization, and formulation of SFAs in drug development.
References
- 1. Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Semifluorinated alkane based systems for enhanced corneal penetration of poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solid-state organization of semifluorinated alkanes probed by 19F MAS NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. 19Flourine NMR [chem.ch.huji.ac.il]
- 10. acgpubs.org [acgpubs.org]
- 11. Screening of semifluorinated n-alkanes by gas chromatography coupled to dielectric barrier discharge ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. First Novel Workflow for Semiquantification of Emerging Contaminants in Environmental Samples Analyzed by Gas Chromatography–Atmospheric Pressure Chemical Ionization–Quadrupole Time of Flight–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. agilent.com [agilent.com]
- 17. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
Application Notes and Protocols for 19F NMR Spectroscopy of Perfluorinated Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the analysis of perfluorinated and polyfluorinated alkyl substances (PFAS) using Fluorine-19 Nuclear Magnetic Resonance (19F NMR) spectroscopy. This technique serves as a powerful tool for the detection, identification, and quantification of fluorinated compounds in various matrices.
Introduction to 19F NMR for Perfluorinated Compound Analysis
Fluorine-19 (¹⁹F) is a nucleus with 100% natural abundance and high gyromagnetic ratio, making it highly sensitive for NMR spectroscopy.[1] 19F NMR offers several advantages for the analysis of perfluorinated compounds:
-
Wide Chemical Shift Range: The chemical shifts of ¹⁹F are spread over a large range (approximately 800 ppm), which minimizes signal overlap and allows for the differentiation of various fluorine environments within a molecule and in complex mixtures.[2][3]
-
High Specificity: Since fluorine is not naturally abundant in most biological and environmental samples, there is minimal background interference, making ¹⁹F NMR a highly specific technique for detecting fluorinated compounds.[1][2]
-
Quantitative Capability: 19F NMR is inherently quantitative, with the signal intensity being directly proportional to the number of fluorine nuclei.[4] This allows for the determination of the total fluorine content and the concentration of individual compounds without the need for compound-specific standards in all cases.
-
Structural Information: The chemical shifts and coupling constants (J-couplings) in ¹⁹F NMR spectra provide valuable information about the chemical structure of the fluorinated molecules.[2]
-
Minimal Sample Preparation: Compared to other analytical techniques like chromatography, 19F NMR often requires minimal sample preparation, reducing the risk of analyte loss.[2][5]
Experimental Protocols
Sample Preparation
The choice of solvent and internal standard is crucial for accurate and reproducible 19F NMR analysis.
Solvent Selection:
-
Deuterated solvents are necessary for the spectrometer's field-frequency lock.[2]
-
The choice of solvent can influence the chemical shifts of the analytes.[6]
-
Commonly used deuterated solvents for PFAS analysis include deuterium oxide (D₂O), acetone-d₆, acetonitrile-d₃, and methanol-d₄.[6][7]
-
For environmental samples, using an aqueous-miscible deuterated solvent is often more applicable.[6]
Internal Standard Selection:
-
An internal standard is essential for accurate quantification.
-
The internal standard should have a simple ¹⁹F NMR spectrum with a signal that does not overlap with the analyte signals.[6]
-
It must be soluble in the chosen NMR solvent and chemically inert with the sample.[6]
-
A common internal standard is trifluoroacetic acid (TFA) or its salts, often set to a reference chemical shift. Another option is hexafluorobenzene (HFB).[8]
General Sample Preparation Protocol:
-
Accurately weigh a known amount of the sample.
-
Dissolve the sample in a known volume of a suitable deuterated solvent containing a known concentration of an internal standard.
-
Vortex or sonicate the sample to ensure complete dissolution.
-
Transfer the solution to an NMR tube.
For Trace Level Analysis (e.g., environmental samples):
-
Pre-concentration of the sample may be necessary to achieve the required detection limits.[9]
-
Solid-phase extraction (SPE) is a common technique for concentrating PFAS from water samples.[10]
NMR Instrument Parameters
The following are typical instrument parameters for quantitative 19F NMR of perfluorinated compounds. These may need to be optimized for specific instruments and samples.
| Parameter | Recommended Setting | Purpose |
| Pulse Angle | 90° | Maximizes signal-to-noise ratio.[11] |
| Relaxation Delay (D1) | 5 x T₁ (typically 10-30 s) | Ensures complete relaxation of the fluorine nuclei for accurate quantification.[3][9][11] |
| Acquisition Time (AQ) | 1-2 s | Determines the resolution of the spectrum. |
| Number of Scans (NS) | Varies (from 64 to >1024) | Increased scans improve the signal-to-noise ratio for low concentration samples.[10] |
| Spectral Width | >250 ppm | To cover the wide range of chemical shifts for perfluorinated compounds.[2][5] |
| Temperature | 300 K | Maintained for consistency.[11] |
Note on Broadband Excitation: Due to the large spectral width of 19F NMR, specialized pulse sequences like those with OPERA-45 pulse shapes may be required for uniform excitation across the entire spectrum, especially at high magnetic fields.[2]
Data Processing and Analysis
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum.
-
Phase Correction: The spectrum is phased to ensure all peaks are in the absorptive mode.
-
Baseline Correction: A flat baseline is established for accurate integration.
-
Referencing: The chemical shift axis is referenced to the internal standard (e.g., TFA at -76.55 ppm).
-
Integration: The area under each peak is integrated. The concentration of the analyte can be calculated using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (Nstd / Istd) * Cstd
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of fluorine atoms in the signal
-
analyte = The compound of interest
-
std = The internal standard
-
Quantitative Data and Chemical Shifts
The chemical shift of a fluorine nucleus is highly dependent on its chemical environment. The terminal trifluoromethyl (-CF₃) group of many PFASs has a characteristic chemical shift around -82.4 ppm, which is often used for quantification of total PFAS.[7][12]
Table of Representative 19F Chemical Shifts for Perfluorinated Compounds:
| Functional Group | Approximate Chemical Shift (ppm) | Reference Compound Example |
| -CF₃ (aliphatic) | -80 to -85 | Perfluorooctanoic acid (PFOA) |
| -CF₂-CF₃ | -110 to -130 | Perfluorooctanoic acid (PFOA) |
| -CF₂-COOH | -118 to -122 | Perfluorooctanoic acid (PFOA) |
| -CF₂-SO₃H | -110 to -120 | Perfluorooctanesulfonic acid (PFOS) |
| Trifluoroacetic acid (TFA) | ~ -76.55 | Trifluoroacetic acid |
| GenX | ~ -80, -130, -145 | GenX |
Note: Chemical shifts can vary depending on the solvent, pH, and temperature.
Experimental and Logical Workflows
General Workflow for 19F NMR Analysis of Perfluorinated Compounds
Caption: General workflow for 19F NMR analysis.
Decision Tree for Quantitative 19F NMR Protocol
Caption: Decision tree for quantitative analysis.
References
- 1. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. s3.eu-west-1.amazonaws.com [s3.eu-west-1.amazonaws.com]
- 3. 19Flourine NMR [chem.ch.huji.ac.il]
- 4. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Quantitation of Total PFAS Including Trifluoroacetic Acid with Fluorine Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. semi.org [semi.org]
- 11. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Application Note: Mass Spectrometry Analysis of 1-(Perfluoro-n-octyl)tetradecane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Perfluoro-n-octyl)tetradecane is a semi-volatile, fluorinated hydrocarbon. Its unique structure, combining a fully fluorinated octyl chain with a hydrocarbon tetradecane chain, imparts distinct physical and chemical properties. Accurate characterization of this and similar molecules is crucial for its application in various fields, including materials science and as a potential component in pharmaceutical formulations. Mass spectrometry is a powerful analytical technique for the structural elucidation and quantification of such compounds. This application note provides a detailed protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
Chemical Properties
| Property | Value |
| Molecular Formula | C22H29F17 |
| Molecular Weight | 616.44 g/mol [1] |
| Exact Mass | 616.20 g/mol [1] |
Experimental Protocol: GC-MS Analysis
This protocol outlines the steps for the analysis of this compound by GC-MS.
1. Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a high-purity solvent such as ethyl acetate or hexane.
-
Working Solutions: Serially dilute the stock solution to prepare working standards in the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Matrix: For samples in a complex matrix, a suitable extraction method such as liquid-liquid extraction or solid-phase extraction may be necessary to isolate the analyte of interest.
2. Instrumentation
-
Gas Chromatograph: A standard GC system equipped with a split/splitless injector.
-
Mass Spectrometer: A single quadrupole or ion trap mass spectrometer with an electron ionization (EI) source.
3. GC-MS Conditions
| Parameter | Condition |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar (e.g., 5% phenyl-methylpolysiloxane) |
| Injector Temperature | 280 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless (or split, depending on concentration) |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Program | Initial temperature of 80 °C, hold for 2 min, ramp to 300 °C at 15 °C/min, hold for 10 min |
| Transfer Line Temp | 290 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Range | m/z 50-700 |
| Scan Rate | 2 scans/sec |
Data Presentation: Predicted Fragmentation Pattern
The electron ionization of this compound is expected to result in fragmentation of both the perfluorooctyl and the tetradecane chains. The table below summarizes the predicted major fragment ions.
| m/z (Predicted) | Ion Formula | Description |
| 616 | [C22H29F17]+• | Molecular Ion (likely low abundance) |
| 419 | [C8F17]+ | Perfluorooctyl cation |
| 197 | [C14H29]+ | Tetradecyl cation |
| 183 | [C13H27]+ | Loss of CH3 from tetradecyl |
| 169 | [C3F7]+ | Perfluoropropyl cation |
| 131 | [C3F5]+ | Fragment from perfluoroalkyl chain |
| 119 | [C2F5]+ | Perfluoroethyl cation |
| 69 | [CF3]+ | Trifluoromethyl cation (likely high abundance) |
| 57 | [C4H9]+ | Butyl cation from tetradecane chain |
| 43 | [C3H7]+ | Propyl cation from tetradecane chain |
Visualizations
Proposed Fragmentation Pathway
Caption: Proposed fragmentation pathway under Electron Ionization.
Experimental Workflow
Caption: Workflow for GC-MS analysis of this compound.
References
Safe handling and storage procedures for 1-(Perfluoro-n-octyl)tetradecane
Application Notes and Protocols for 1-(Perfluoro-n-octyl)tetradecane
For Researchers, Scientists, and Drug Development Professionals
Introduction: this compound is a semifluorinated alkane. While specific toxicological data for this compound is limited, its structure as a per- and polyfluoroalkyl substance (PFAS) necessitates careful handling. The carbon-fluorine bond's strength makes such compounds highly persistent in the environment and potentially in biological systems.[1][2] Well-studied PFAS like PFOA and PFOS have been associated with adverse health effects, including immunotoxicity and carcinogenicity.[1] Therefore, handling this compound requires stringent safety protocols based on the known risks of the broader PFAS class. These notes provide a guide to its safe handling, storage, and disposal.
Chemical and Physical Properties
The known quantitative data for this compound is summarized below.
| Property | Value | Reference |
| CAS Number | 133310-72-2 | [3] |
| Molecular Formula | C₂₂H₂₉F₁₇ | [3] |
| Molecular Weight | 616.44 g/mol | [3] |
| Density | 1.271 g/cm³ | [3] |
| Boiling Point | 385.3°C at 760 mmHg | [3] |
| Flash Point | 162.9°C | [3] |
| Vapor Pressure | 8.51E-06 mmHg at 25°C | [3] |
| LogP (octanol/water) | 11.087 | [3] |
| Refractive Index | 1.358 | [3] |
Hazard Identification and Toxicology
-
General PFAS Health Risks: Long-chain PFAS chemicals have been linked to elevated cholesterol, interference with natural hormones, developmental disorders, liver damage, and certain types of cancer.[2]
-
Carcinogenicity: The World Health Organization (WHO) has classified perfluorooctanoic acid (PFOA) as a Group 1 carcinogen and perfluorooctane sulfonic acid (PFOS) as a Group 2B possible carcinogen.[4]
-
Persistence: The high stability of the carbon-fluorine bond makes these substances resistant to degradation.[1]
Given these risks, this compound should be handled as a potentially hazardous substance.
Safe Handling and Storage Workflow
Caption: Workflow for safe handling of this compound.
Application Protocols
Protocol 1: Personal Protective Equipment (PPE) and Engineering Controls
-
Ventilation: Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure. Ensure adequate ventilation in the laboratory.[6]
-
Eye and Face Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6][7]
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber for incidental contact) and a lab coat. For direct contact, butyl rubber gloves may be more suitable.[8] Ensure clothing fully covers the skin to prevent exposure.[7]
-
Hygiene: Handle in accordance with good industrial hygiene and safety practices.[7] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
Protocol 2: Storage Procedures
-
Container: Keep the compound in its original, tightly closed container.
-
Conditions: Store in a dry, cool, and well-ventilated place.[6][7] The storage area should be away from heat, sparks, and open flames.[6]
-
Incompatible Materials: Store separately from strong oxidizing agents, strong acids, and strong bases.[6][7]
-
Storage Cabinet: Use a designated and clearly labeled cabinet for storing fluorinated compounds.
Protocol 3: Spill and Emergency Procedures
-
Spill Response:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Wearing full PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Sweep up the absorbed material and place it into a suitable, sealed container for disposal.[7]
-
-
Fire Response:
-
Extinguishing Media: Use water spray, dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[7]
-
Hazards: Thermal decomposition can produce hazardous gases, including carbon monoxide (CO), carbon dioxide (CO₂), and fluorine.[7]
-
Firefighter Protection: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[6]
-
-
First Aid:
-
Inhalation: Move the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[6]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water.
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Seek medical attention.[6]
-
Ingestion: Do NOT induce vomiting due to the risk of aspiration.[8] If the victim is conscious, rinse their mouth with water. Call a poison control center or physician immediately.[8]
-
Protocol 4: Waste Disposal
-
Containerization: Collect all waste material, including contaminated absorbent and disposable PPE, in clearly labeled, sealed containers. Do not mix with other waste.
-
Disposal Method: Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations. Engage a licensed professional waste disposal service.
General PFAS Toxicity Logic
Caption: Logical flow of PFAS from environmental release to health effects.
Cited Experimental Protocols
Detailed experimental protocols for determining the toxicological and physical properties of this compound were not available in the consulted resources. However, standard methodologies would be employed for its characterization. Below are examples of protocols that would be relevant.
Methodology Example 1: Flash Point Determination (Cleveland Open Cup Method - ASTM D92)
-
Principle: The Cleveland Open Cup method is used to determine the flash and fire points of petroleum products and other liquids. The flash point is the lowest temperature at which application of an ignition source causes the vapors of a specimen to ignite under specified conditions.
-
Apparatus: Cleveland open cup apparatus, thermometer, and a test flame applicator.
-
Procedure:
-
Fill the test cup to the specified level with this compound.
-
Heat the sample at a specified, steady rate.
-
At regular temperature intervals, pass a small test flame across the cup.
-
The flash point is recorded as the lowest temperature at which the application of the test flame causes the vapor above the liquid to ignite.
-
Methodology Example 2: Acute Oral Toxicity Assessment (OECD Test Guideline 423)
-
Principle: This guideline describes a stepwise procedure with the use of a minimal number of animals per step to classify a substance for its acute oral toxicity. The substance is administered orally to a group of animals at one of the defined dose levels.
-
Animals: Typically, rodents (e.g., rats) of a single sex are used for each step.
-
Procedure:
-
Following a fasting period, the animals are weighed and the substance is administered. A single dose is administered by gavage.
-
Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
The outcome of the first step (e.g., at a dose of 2000 mg/kg) determines the subsequent step:
-
If mortality occurs, the test is repeated at a lower dose level.
-
If no mortality occurs, the substance is considered to have an LD50 above that dose level.
-
-
Necropsies are performed on all animals at the end of the observation period to identify any gross pathological changes.
-
References
- 1. Perfluorinated alkyl substances: emerging insights into health risks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. elglaw.com [elglaw.com]
- 3. This compound | CAS#:133310-72-2 | Chemsrc [chemsrc.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. agilent.com [agilent.com]
Application Notes and Protocols for Creating Stable Gas-Carrying Emulsions with Semifluorinated Alkanes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to creating, characterizing, and utilizing stable gas-carrying emulsions based on semifluorinated alkanes (SFAs). SFAs are linear block copolymers consisting of a perfluorinated segment and a hydrogenated segment, exhibiting unique physicochemical properties, including high gas solubility, making them ideal candidates for oxygen and other gas delivery systems.[1] This document outlines detailed protocols for emulsion preparation and characterization, presents key quantitative data for comparison, and provides visual workflows to guide experimental design.
Introduction to Semifluorinated Alkanes in Gas-Carrying Emulsions
Semifluorinated alkanes (SFAs), such as perfluorohexyloctane (F6H8) and perfluorobutylpentane (F4H5), are biocompatible and chemically inert compounds with the ability to physically dissolve significant amounts of gases like oxygen and carbon dioxide.[1] Unlike perfluorocarbons (PFCs), SFAs possess both lipophilic and fluorophilic properties, allowing them to act as effective stabilizers in emulsion formulations, often in conjunction with phospholipids or other surfactants.[1] These emulsions are being explored for various biomedical applications, including as oxygen therapeutics (blood substitutes), for intravenous drug delivery, and in pulmonary applications.[1]
Quantitative Data on SFA Emulsions
The stability and gas-carrying capacity of SFA emulsions are critical parameters. The following tables summarize key quantitative data from literature to aid in the selection of appropriate formulations and processing parameters.
Table 1: Physicochemical Properties of Selected Semifluorinated Alkanes
| Semifluorinated Alkane | Chemical Formula | Molecular Weight ( g/mol ) | Density (g/cm³) | Oxygen Solubility (mL O₂/100 mL) |
| Perfluorobutylpentane (F4H5) | C₉F₉H₁₁ | 302.15 | 1.25 | ~45 |
| Perfluorohexyloctane (F6H8) | C₁₄F₁₃H₁₇ | 488.23 | 1.35 | ~50 |
| Perfluorohexyldecane (F6H10) | C₁₆F₁₃H₂₁ | 544.31 | 1.32 | Not widely reported |
Table 2: Stability of Lecithin-Stabilized F6H8 Emulsions
| Formulation (w/w) | Homogenization Pressure (bar) | Number of Cycles | Initial Particle Size (nm) | Zeta Potential (mV) | Particle Size after 30 days (nm) |
| 10% F6H8, 2% Lecithin, Water | 1000 | 5 | 250 ± 20 | -35 ± 5 | 260 ± 25 |
| 20% F6H8, 4% Lecithin, Water | 1500 | 10 | 180 ± 15 | -40 ± 5 | 190 ± 20 |
| 10% F6H8, 2% Lecithin, 0.5% Poloxamer 188, Water | 1000 | 5 | 220 ± 15 | -30 ± 5 | 225 ± 20 |
Table 3: Gas Solubility in SFA-based Emulsions
| Emulsion Composition | Gas | Solubility (mL gas/100 mL emulsion) |
| 20% (w/v) F6H8 in water | Oxygen (O₂) | ~10 |
| 20% (w/v) F6H8 in water | Carbon Dioxide (CO₂) | ~50 |
| 50% (w/v) Perfluorodecalin, 5% (w/v) Lecithin | Oxygen (O₂) | ~20 |
Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of stable gas-carrying SFA emulsions.
Protocol for Preparation of SFA Emulsions by High-Pressure Homogenization
High-pressure homogenization is a robust method for producing nanoemulsions with uniform droplet sizes.
Materials:
-
Semifluorinated alkane (e.g., F6H8)
-
Surfactant (e.g., soy lecithin, egg yolk lecithin, Poloxamer 188)
-
Aqueous phase (e.g., Water for Injection, phosphate-buffered saline)
-
Glycerol (optional, for tonicity adjustment)
Equipment:
-
High-pressure homogenizer
-
High-shear mixer (for pre-emulsion)
-
Beakers and magnetic stirrer
-
Water bath or temperature control system
Procedure:
-
Phase Preparation:
-
Oil Phase: Dissolve the surfactant (e.g., lecithin) in the semifluorinated alkane. Gentle heating (e.g., to 40-50°C) may be required to facilitate dissolution.
-
Aqueous Phase: Prepare the aqueous phase. If using, dissolve glycerol or other tonicity-adjusting agents in the water.
-
-
Pre-emulsification:
-
Heat both the oil and aqueous phases to the same temperature (e.g., 50-60°C).
-
Slowly add the oil phase to the aqueous phase while stirring with a magnetic stirrer.
-
Homogenize the mixture using a high-shear mixer at high speed for 5-10 minutes to form a coarse pre-emulsion.
-
-
High-Pressure Homogenization:
-
Immediately transfer the pre-emulsion to the high-pressure homogenizer.
-
Set the desired homogenization pressure (e.g., 500-1500 bar) and number of cycles (e.g., 5-10 cycles). The optimal parameters will depend on the specific formulation and desired particle size.
-
Cool the emulsion outlet to prevent overheating, which can degrade the surfactant and destabilize the emulsion.
-
-
Gas Loading (Optional):
-
To load the emulsion with a specific gas, bubble the gas through the final emulsion for a defined period. Alternatively, the emulsion can be equilibrated with the gas in a pressurized vessel.
-
-
Sterilization:
-
For biomedical applications, the final emulsion may need to be sterilized. Autoclaving can be an option for some stable formulations, but filtration through a 0.22 µm filter is often preferred for heat-sensitive emulsions.
-
Protocol for Characterization of SFA Emulsions
Equipment:
-
Malvern Zetasizer or similar DLS instrument
-
Cuvettes (disposable or quartz)
Procedure:
-
Sample Preparation:
-
Dilute the emulsion sample with the aqueous phase used in its preparation to a suitable concentration. The appropriate dilution factor will depend on the instrument and the initial concentration of the emulsion; typically, a 1:100 to 1:1000 dilution is sufficient. The solution should be slightly turbid.
-
-
Instrument Setup:
-
Turn on the DLS instrument and allow it to stabilize.
-
Select the appropriate measurement parameters in the software, including dispersant properties (viscosity and refractive index of the aqueous phase) and material properties (refractive index of the SFA).
-
-
Measurement:
-
Rinse a clean cuvette with the diluted sample, then fill the cuvette with the sample, ensuring there are no air bubbles.
-
Place the cuvette in the instrument's sample holder.
-
Equilibrate the sample to the desired temperature (e.g., 25°C).
-
Perform the measurement. The instrument will measure the fluctuations in scattered light intensity to determine the particle size distribution (Z-average diameter and Polydispersity Index, PDI) and will apply an electric field to measure the electrophoretic mobility to calculate the zeta potential.
-
-
Data Analysis:
-
Analyze the obtained size distribution and zeta potential data. A narrow size distribution (low PDI) and a zeta potential with a magnitude greater than 30 mV generally indicate good emulsion stability.
-
Equipment:
-
Gas chromatograph (GC) equipped with a Thermal Conductivity Detector (TCD)
-
Gas-tight syringe
-
Headspace vials
Procedure:
-
Sample Preparation and Calibration:
-
Prepare a series of calibration standards with known oxygen concentrations in the same aqueous phase as the emulsion.
-
Place a known volume of the SFA emulsion in a sealed headspace vial.
-
-
GC Method Parameters:
-
Column: Molecular Sieve 5A or similar column capable of separating permanent gases.
-
Carrier Gas: Helium or Argon.
-
Temperatures:
-
Inlet: 150°C
-
Oven: 50°C (isothermal)
-
Detector: 200°C
-
-
Detector: TCD with a reference flow.
-
-
Analysis:
-
Equilibrate the headspace vial at a constant temperature to allow the dissolved oxygen to partition into the headspace.
-
Using a gas-tight syringe, withdraw a known volume of the headspace gas and inject it into the GC.
-
Record the chromatogram and identify the oxygen peak based on its retention time, which is determined from the analysis of the calibration standards.
-
-
Quantification:
-
Calculate the concentration of oxygen in the headspace using the calibration curve.
-
Use Henry's Law and the partition coefficient of oxygen between the emulsion and the headspace to calculate the original concentration of dissolved oxygen in the SFA emulsion.
-
Visualizing Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key experimental workflows described in this document.
Caption: Workflow for SFA Emulsion Preparation.
Caption: Workflow for SFA Emulsion Characterization.
Conclusion
The protocols and data presented in these application notes provide a solid foundation for the development and characterization of stable gas-carrying emulsions using semifluorinated alkanes. By carefully controlling formulation and processing parameters, researchers can tailor the properties of these emulsions for a wide range of applications in drug delivery and biomedical research. The provided workflows and quantitative data serve as a valuable resource for optimizing experimental design and achieving desired emulsion characteristics.
References
Application Notes and Protocols for Protective Coatings in Chemical Resistance
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
In research, development, and manufacturing environments, particularly within the pharmaceutical and biotechnology sectors, the chemical resistance of equipment and surfaces is paramount. Contact with a wide array of solvents, acids, bases, and complex organic molecules can lead to corrosion, substrate degradation, and potential contamination of high-purity products. Protective coatings provide an essential barrier, safeguarding the integrity of critical assets such as reaction vessels, processing equipment, containment areas, and laboratory surfaces.
The selection of an appropriate coating system is a critical decision that depends on the specific chemical exposures, temperatures, and mechanical stresses expected.[1] This document provides a comprehensive overview of common protective coatings, quantitative performance data, standardized testing protocols, and application guidelines to assist professionals in making informed choices for their specific needs.
Common Types of Chemical Resistant Coatings
The performance of a chemical-resistant coating is largely determined by its polymer base.[1] Three of the most prevalent types used in demanding environments are epoxies, polyurethanes, and fluoropolymers.
-
Epoxy Coatings: Two-component epoxy systems are renowned for their excellent mechanical properties, adhesion, and resistance to a broad spectrum of chemicals, including alkalis, non-oxidizing acids, and solvents.[2][3] Novolac epoxies, a specialized class, offer enhanced resistance to concentrated acids and higher temperatures.[4] Key factors influencing their performance include the chemical structures of the resin and curing agent, crosslinking density, and the degree of cure.[3]
-
Polyurethane Coatings: These coatings provide excellent durability, abrasion resistance, and flexibility.[5] They are particularly effective against organic caustic fluids, oils, and many solvents.[1][6] Aliphatic polyurethanes also offer superior UV stability, making them suitable for areas exposed to sunlight.
-
Fluoropolymer Coatings: Known for their exceptional chemical inertness and thermal stability, fluoropolymers like PTFE (Polytetrafluoroethylene), PFA (Perfluoroalkoxy), and ECTFE (Ethylene chlorotrifluoroethylene) are often the material of choice for the most aggressive chemical environments.[7][8] They can resist a wide range of concentrated acids, bases, and organic solvents, even at elevated temperatures.[1][7]
Quantitative Performance Data
The following tables summarize the chemical resistance of various coating types to common chemicals. Performance can be affected by concentration, temperature, and exposure duration.[9] It is recommended to perform tests under conditions that closely simulate the intended service environment.[10]
Table 1: Chemical Resistance of Epoxy Systems (Data compiled from multiple sources indicating general performance)
| Chemical Reagent | Standard Epoxy | Novolac Epoxy | Performance Notes |
| Acids | |||
| Acetic Acid (10%) | Fair to Good | Excellent | Standard epoxies may show swelling; Novolacs offer superior resistance.[3] |
| Hydrochloric Acid (37%) | Good | Excellent | [1] |
| Nitric Acid (30%) | Poor to Fair | Good | A strong oxidizer that can degrade standard epoxies.[3] |
| Sulfuric Acid (70%) | Good | Excellent | Excellent resistance is common for many epoxy formulations. |
| Bases | |||
| Sodium Hydroxide (50%) | Excellent | Excellent | Epoxies generally exhibit strong resistance to caustic solutions. |
| Ammonium Hydroxide | Excellent | Excellent | [7] |
| Solvents | |||
| Acetone | Poor | Fair | Ketones can cause significant swelling and softening.[10] |
| Ethanol (95%) | Good | Good | Generally good resistance, though some weight gain may occur.[9] |
| Toluene / Xylene | Good | Excellent | Aromatic hydrocarbons are well-resisted by high-quality epoxies.[9] |
| Methylene Chloride | Poor | Poor | Chlorinated solvents are very aggressive and can strip most epoxy coatings.[3] |
Table 2: Chemical Resistance of Polyurethane & Fluoropolymer Systems (Data compiled from multiple sources indicating general performance. Ratings: 1=Little/No Impact, 2=Minor Effect, 3=Moderate Effect, 4=Severe Effect)
| Chemical Reagent | Polyurethane (Ester/Ether) | Fluoropolymer (PTFE/PFA) | Performance Notes |
| Acids | |||
| Acetic Acid (30%) | 4 | 1 | Polyurethanes show poor resistance to concentrated organic acids.[11] |
| Hydrochloric Acid (37%) | 4 | 1 | Fluoropolymers are highly resistant to strong mineral acids.[7] |
| Nitric Acid (Conc.) | 4 | 1 | [7][11] |
| Sulfuric Acid (Conc.) | 4 | 1 | [7][11] |
| Bases | |||
| Sodium Hydroxide (50%) | 4 | 1 | Strong bases can degrade polyurethanes.[7][11] |
| Solvents | |||
| Acetone | 4 | 1 | [7][11] |
| Ethanol (95%) | 1 | 1 | [9] |
| Toluene / Xylene | 3 | 1 | Polyurethanes may swell with prolonged exposure to aromatic hydrocarbons.[9] |
| Petroleum / Fuel Oil | 1-2 | 1 | Polyurethanes generally perform well with petroleum products.[7][12] |
Mechanisms of Coating Failure & Influencing Factors
The failure of a protective coating is a complex process initiated by the transport of corrosive species through the polymer matrix.[13] Key factors influencing resistance include the polymer base, crosslinking density, and the curing process.[1] Failure often manifests as blistering, cracking, discoloration, or delamination.[14][15]
References
- 1. specialchem.com [specialchem.com]
- 2. scribd.com [scribd.com]
- 3. coatingsworld.com [coatingsworld.com]
- 4. Chemical Resistant Epoxy Coating | High Acid Resistance | Superior Industries, Inc. [superior-industries.com]
- 5. coating failure mechanisms: Topics by Science.gov [science.gov]
- 6. laboratuar.com [laboratuar.com]
- 7. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]
- 8. amazonfilters.com [amazonfilters.com]
- 9. psiurethanes.com [psiurethanes.com]
- 10. epoxy.com [epoxy.com]
- 11. Polyurethane Chemical Resistance Chart, Ratings Acetic Acid, 30%, Ethylene Glycol, Potassium Acetated Aluminum chloride , Aluminum Nitrate(aq), Formic Acid, [k-mac-plastics.com]
- 12. Chemical Resistance Table | Precision Urethane [precisionurethane.com]
- 13. researchgate.net [researchgate.net]
- 14. Failure Analysis of Protective Coatings [excelplas.com]
- 15. Protective Coating Failure: Causes, Types, and Prevention [shethgroupofindustries.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with 1-(Perfluoro-n-octyl)tetradecane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 1-(Perfluoro-n-octyl)tetradecane (F8H14) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (F8H14) and why is it difficult to dissolve?
A1: this compound is a perfluoroalkyl alkane, a molecule composed of a highly fluorinated octyl chain and a hydrocarbon tetradecane chain. This structure makes it both hydrophobic (water-repelling) and lipophobic (fat-repelling), leading to poor solubility in both aqueous and many common organic solvents.
Q2: What are the primary methods to solubilize F8H14 for experimental use?
A2: The two main strategies for overcoming the solubility issues of F8H14 are:
-
Direct Dissolution in Fluorous Solvents: Utilizing solvents that are structurally similar to the perfluorinated portion of the molecule.
-
Emulsification in Aqueous Media: Creating a stable dispersion of F8H14 droplets in water using surfactants and high-energy emulsification techniques.
Q3: Can I dissolve F8H14 in common laboratory solvents like ethanol, DMSO, or methanol?
A3: Direct dissolution in these common polar or hydrocarbon-based organic solvents is often challenging and may result in precipitation, especially when aqueous solutions are subsequently added. While initial dissolution in a solvent like DMSO might be possible to a limited extent, it is crucial to verify miscibility with your final experimental medium.
Q4: Are there any safety precautions I should take when handling F8H14 and its solvents?
A4: Yes. Always consult the Safety Data Sheet (SDS) for this compound and any solvents or reagents used. Work in a well-ventilated area, preferably a fume hood, and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Troubleshooting Guides
Guide 1: Direct Dissolution in Fluorous Solvents
This guide is intended for experiments where an aqueous environment is not required, such as in certain organic reactions or material science applications.
Problem: this compound will not dissolve in my organic solvent.
Solution Workflow:
Caption: Workflow for dissolving F8H14 in fluorous solvents.
Detailed Steps:
-
Select an Appropriate Fluorous Solvent: Based on the "like dissolves like" principle, highly fluorinated solvents are the most effective.[1]
-
Attempt Dissolution: Add the selected solvent to your F8H14 sample and agitate.
-
Troubleshooting:
-
Gentle Heating: Carefully warm the mixture. Some fluorous compounds show increased solubility at elevated temperatures.[2]
-
Sonication: Use a sonication bath to provide energy to break up solute aggregates.
-
Co-solvent System: Consider using a hydrofluoroether (HFE) as a co-solvent, which can have tunable polarity.[3]
-
Data Presentation: Recommended Fluorous Solvents
| Solvent Name | Chemical Formula (example) | Boiling Point (°C) | Key Characteristics |
| Perfluorohexane | C₆F₁₄ | ~56 | Highly inert, low polarity. |
| Perfluoromethylcyclohexane | C₇F₁₄ | ~76 | Good for creating biphasic systems.[2] |
| Hydrofluoroethers (HFEs) | Various | Variable | Can offer a range of polarities.[3] |
Guide 2: Preparation of Aqueous Nanoemulsions
This is the recommended method for incorporating F8H14 into aqueous environments for biological and drug delivery studies.[4][5]
Problem: How to prepare a stable aqueous formulation of this compound.
Solution Workflow:
Caption: Workflow for preparing an F8H14 nanoemulsion.
Experimental Protocol: Nanoemulsion Preparation
-
Materials:
-
This compound (F8H14)
-
Deionized water
-
Selected surfactant(s)
-
(Optional) Co-surfactant or co-solvent
-
-
Procedure:
-
Surfactant Solution Preparation: Dissolve the chosen surfactant(s) in the aqueous phase. Gentle heating may be required for some surfactants.
-
Coarse Emulsion Formation: Add the F8H14 to the surfactant solution. Vigorously mix using a high-shear mixer or vortexer to form a coarse emulsion.
-
High-Energy Homogenization: Process the coarse emulsion using one of the following methods to reduce droplet size and create a stable nanoemulsion:
-
Sonication: Use a probe sonicator with appropriate power and duration settings. Keep the sample on ice to prevent overheating.
-
High-Pressure Homogenization: Pass the emulsion through a high-pressure homogenizer for a specified number of cycles.
-
-
Characterization: Analyze the resulting nanoemulsion for particle size, polydispersity index (PDI), and stability over time using techniques like Dynamic Light Scattering (DLS).
-
Data Presentation: Surfactant Selection for Perfluorocarbon Emulsions
| Surfactant Class | Examples | Typical Concentration (% w/v) | Notes |
| Phospholipids | Egg Yolk Phospholipid, Lecithin | 1-5 | Biocompatible, commonly used in pharmaceutical formulations.[6] |
| Block Copolymers | PEO-PLA, PEO-PCL, Pluronics | 1-10 | Provide steric stabilization.[7] |
| Fluorinated Surfactants | Zonyl®, other proprietary surfactants | 0.5-2 | Highly effective at stabilizing fluorocarbon interfaces. |
Signaling Pathways and Experimental Context
While F8H14 is not directly involved in signaling pathways, its use as a carrier for therapeutic agents in drug delivery systems is a key application. The diagram below illustrates the logical relationship of using an F8H14-based nanoemulsion for targeted drug delivery.
Caption: Logical workflow for drug delivery using an F8H14 nanoemulsion.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Fluorous Synthesis | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 3. New fluorous/organic biphasic systems achieved by solvent tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thno.org [thno.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Comparison of surfactants used to prepare aqueous perfluoropentane emulsions for pharmaceutical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Perfluorocarbon Emulsion Demulsification
Welcome to the Technical Support Center for Perfluorocarbon (PFC) Emulsion Demulsification. This resource is designed for researchers, scientists, and drug development professionals who are working with stable perfluorocarbon emulsions and require effective methods for breaking them to recover the perfluorocarbon phase or analyze encapsulated contents.
This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and step-by-step experimental protocols for various demulsification techniques.
Troubleshooting Guide
Encountering difficulties in breaking your PFC emulsion? This section provides solutions to common problems.
Issue 1: Incomplete phase separation after centrifugation.
-
Symptom: A pellet of PFC may form, but the aqueous supernatant remains cloudy or white.
-
Possible Causes:
-
Insufficient Centrifugal Force: The applied g-force may not be adequate to overcome the stability of the emulsion.
-
Suboptimal Temperature: Centrifugation at ambient temperature might not be effective for highly stable emulsions.
-
High Surfactant Concentration: Excess surfactant can lead to the formation of stable micelles that remain in the aqueous phase.
-
-
Solutions:
-
Increase Centrifugal Force: Gradually increase the g-force and/or the centrifugation time. Refer to Table 1 for typical ranges.
-
Optimize Temperature: Try performing the centrifugation at a lower temperature (e.g., 4°C) to potentially decrease emulsion stability. Conversely, for some emulsions, a moderate increase in temperature might be beneficial.[1][2]
-
Pre-treatment: Consider a chemical pre-treatment with a suitable demulsifier before centrifugation.
-
Issue 2: Chemical demulsification is ineffective.
-
Symptom: Addition of a demulsifier (e.g., salt, alcohol) does not lead to phase separation.
-
Possible Causes:
-
Incorrect Demulsifier: The chosen demulsifier may not be effective for the specific surfactant system stabilizing your PFC emulsion.
-
Insufficient Concentration: The concentration of the demulsifier may be too low to disrupt the interfacial film of the emulsion droplets.
-
pH is Not Optimal: The effectiveness of some demulsifiers is pH-dependent.
-
-
Solutions:
-
Screen Different Demulsifiers: Test a range of demulsifiers, including different salts (NaCl, CaCl₂), alcohols (isopropanol, ethanol), and commercially available demulsifying agents.
-
Optimize Concentration: Perform a dose-response experiment to find the optimal concentration of the demulsifier.
-
Adjust pH: Modify the pH of the aqueous phase, as this can alter the charge of the surfactant and weaken the emulsion.[3]
-
Issue 3: Sonication leads to re-emulsification or sample heating.
-
Symptom: Instead of breaking, the emulsion becomes finer, or the sample temperature increases significantly.
-
Possible Causes:
-
Excessive Power/Duration: High-intensity ultrasound for a prolonged period can input too much energy, leading to the formation of smaller, more stable droplets.[4]
-
Inappropriate Frequency: The chosen ultrasound frequency may be more suitable for emulsification rather than demulsification.
-
-
Solutions:
-
Optimize Sonication Parameters: Use a lower power setting and shorter sonication times. Employ pulsed sonication to allow for heat dissipation.
-
Cooling: Place the sample in an ice bath during sonication to prevent excessive heating.[4]
-
Frequency Selection: If possible, experiment with different ultrasound frequencies. Lower frequencies are often more effective for demulsification.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is the first method I should try for breaking a PFC emulsion in a research lab setting?
A1: Centrifugation is often the most straightforward and cleanest method to attempt first, as it avoids the addition of chemical agents that may interfere with downstream applications.[6][7] It is a physical method that relies on the density difference between the perfluorocarbon and the aqueous phase.
Q2: How do I choose the right demulsifier for my specific PFC emulsion?
A2: The choice of demulsifier depends on the type of surfactant used to stabilize your emulsion. For emulsions stabilized by non-ionic surfactants, the addition of salts or alcohols is often effective. If your emulsion is stabilized by ionic surfactants, adjusting the pH to neutralize the charge can be a powerful technique. It is recommended to perform small-scale screening experiments with different classes of demulsifiers to identify the most effective one for your system.
Q3: Can I combine different demulsification techniques?
A3: Yes, combining techniques can be highly effective. For example, you can use a chemical demulsifier at a lower concentration and then apply gentle heating or centrifugation to achieve complete separation. This synergistic approach can often be more efficient than using a single method at high intensity.
Q4: How can I tell if my emulsion is fully broken?
A4: A fully broken emulsion will show two clear, distinct liquid phases with a sharp interface. The aqueous phase should be transparent and not cloudy, and the perfluorocarbon phase should be clear and colorless at the bottom of the container.
Q5: Will these demulsification techniques affect the integrity of my encapsulated drug or molecule of interest?
A5: This is a critical consideration. Physical methods like centrifugation at controlled temperatures are generally less likely to affect the payload. However, chemical methods (changes in pH, addition of solvents) and high temperatures can potentially degrade sensitive molecules. It is essential to evaluate the impact of the chosen demulsification method on your specific payload through appropriate analytical techniques.
Experimental Protocols
Protocol 1: Demulsification by Centrifugation
This protocol is suitable for recovering the PFC phase from an emulsion.
Materials:
-
Perfluorocarbon emulsion
-
Centrifuge tubes (material should be compatible with your PFC and any other components)
-
Centrifuge with temperature control
Procedure:
-
Transfer the PFC emulsion to appropriate centrifuge tubes.
-
Balance the tubes in the centrifuge rotor.
-
Set the desired temperature (start with ambient or 4°C).
-
Begin centrifugation. Start with a moderate speed and gradually increase if separation is incomplete.
-
After the run, carefully remove the tubes.
-
The denser PFC phase will be at the bottom as a clear liquid. The aqueous phase will be on top.
-
Carefully pipette off the supernatant aqueous phase.
Quantitative Data for Centrifugation:
| Parameter | Range | Notes |
| Speed (g-force) | 500 - 5000 x g | Start at the lower end and increase as needed. Higher forces may be required for very stable nanoemulsions.[6] |
| Time | 10 - 60 minutes | Longer times may be necessary for complete separation. |
| Temperature | 4°C - 25°C | Lower temperatures can sometimes aid in breaking emulsions stabilized by certain surfactants. |
Protocol 2: Demulsification by Heating
This protocol uses thermal energy to break the emulsion. It is best for non-heat-sensitive components.
Materials:
-
Perfluorocarbon emulsion
-
Heat-resistant, sealed vials
-
Water bath or heating block
Procedure:
-
Place the PFC emulsion in a sealed, heat-resistant vial.
-
Place the vial in a pre-heated water bath or heating block.
-
Heat the emulsion for the desired time.
-
Allow the emulsion to cool to room temperature.
-
The two phases should separate upon cooling. If not, gentle centrifugation may be required.
Quantitative Data for Heating:
| Parameter | Range | Notes |
| Temperature | 50°C - 90°C | Higher temperatures can be more effective but risk degrading components.[8] |
| Time | 15 - 60 minutes | The optimal time will depend on the emulsion stability and temperature. |
Protocol 3: Chemical Demulsification
This protocol uses chemical additives to break the emulsion.
Materials:
-
Perfluorocarbon emulsion
-
Selected demulsifier (e.g., NaCl, isopropanol)
-
Vortex mixer or magnetic stirrer
Procedure:
-
Transfer the PFC emulsion to a suitable container.
-
Add the chosen demulsifier. For a solid demulsifier like NaCl, it's often best to add it as a concentrated aqueous solution.
-
Gently mix the sample using a vortex mixer or magnetic stirrer for a few minutes. Avoid vigorous shaking which can cause re-emulsification.
-
Allow the sample to stand and observe for phase separation.
-
If separation is slow, gentle heating or centrifugation can be applied.
Quantitative Data for Chemical Demulsification:
| Demulsifier | Concentration Range | Notes |
| Sodium Chloride (NaCl) | 1 - 5 M (in aqueous phase) | Effective for emulsions stabilized by non-ionic surfactants. |
| Isopropanol | 10 - 30% (v/v of total emulsion) | Acts as a co-solvent to reduce interfacial tension. |
| Acid/Base | Adjust to pH < 4 or > 10 | For emulsions with pH-sensitive surfactants. |
Protocol 4: Demulsification by Sonication
This protocol uses ultrasonic energy to induce droplet coalescence.
Materials:
-
Perfluorocarbon emulsion
-
Probe sonicator or ultrasonic bath
-
Ice bath
Procedure:
-
Place the PFC emulsion in a container suitable for sonication.
-
Place the container in an ice bath to dissipate heat.
-
If using a probe sonicator, immerse the tip into the emulsion.
-
Apply ultrasound at a low power setting in pulsed mode (e.g., 5 seconds on, 10 seconds off).
-
Visually monitor the emulsion for signs of breaking (clearing of the aqueous phase).
-
Once the emulsion appears broken, a short, low-speed centrifugation can be used to complete the phase separation.
Quantitative Data for Sonication:
| Parameter | Range | Notes |
| Frequency | 20 - 50 kHz | Lower frequencies are generally more effective for demulsification.[5] |
| Power | Low to moderate | High power can lead to re-emulsification. |
| Time | 1 - 10 minutes (pulsed) | The total sonication time should be kept to a minimum. |
Visualizations
Caption: A general workflow for selecting and applying a demulsification technique.
Caption: A troubleshooting decision tree for incomplete emulsion breaking.
References
- 1. Deciphering the Emulsification Process to Create an Albumin-Perfluorocarbon-(o/w) Nanoemulsion with High Shelf Life and Bioresistivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. azom.com [azom.com]
- 4. Optimization of ultrasonic emulsification conditions for the production of orange peel essential oil nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Small-scale preparation of perfluorocarbon-nanoemulsions utilizing dual centrifugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Semifluorinated Alkanes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of semifluorinated alkanes (SFAs).
Troubleshooting Guides
Issue 1: The final SFA product has a yellow or brownish tint.
-
Question: Why does my semifluorinated alkane have a residual color after synthesis, and how can I remove it?
-
Answer: A yellow or brownish tint in the final SFA product is often due to the presence of residual iodine from the perfluoroalkyl iodide starting material or from side reactions.
Recommended Actions:
-
Thiosulfate Wash: Perform a liquid-liquid extraction with a dilute aqueous solution of sodium thiosulfate (Na₂S₂O₃). Iodine (I₂) will be reduced to colorless iodide (I⁻), which is soluble in the aqueous phase.
-
Activated Carbon Treatment: If the color persists, it may be due to polymeric impurities. Stir the crude SFA with a small amount of activated carbon, followed by filtration.
-
Distillation: Simple or fractional distillation can effectively separate the colorless SFA from colored, less volatile impurities.
-
Issue 2: The purified SFA is acidic.
-
Question: My SFA product shows an acidic pH upon testing with wetted litmus paper or a pH indicator. What is the cause, and how can I neutralize it?
-
Answer: Acidic impurities can arise from residual hydrochloric acid used during the dehalogenation step with zinc, or from the elimination of hydrogen fluoride from certain impurities.
Recommended Actions:
-
Aqueous Bicarbonate Wash: Wash the crude SFA with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃) in a separatory funnel. This will neutralize any acidic impurities, which will then be removed with the aqueous layer. Be sure to vent the separatory funnel frequently to release the pressure from the carbon dioxide gas that is generated.
-
Water Wash: Follow the bicarbonate wash with a wash using deionized water to remove any remaining inorganic salts.
-
Drying: Thoroughly dry the neutralized SFA over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) before final distillation.
-
Issue 3: GC-MS analysis shows the presence of unreacted starting materials.
-
Question: My GC-MS spectrum indicates the presence of unreacted perfluoroalkyl iodide and/or alkene. How can I remove these?
-
Answer: Incomplete reaction is a common issue. The choice of purification method depends on the boiling points of the impurities relative to the desired SFA.
Recommended Actions:
-
Fractional Distillation: If there is a sufficient difference in boiling points, fractional distillation is the most effective method for separating the SFA from both lower-boiling alkenes and higher-boiling perfluoroalkyl iodides.
-
Chromatography: For small-scale purifications or when boiling points are very close, column chromatography on silica gel can be effective. SFAs are relatively nonpolar and will elute with nonpolar solvents like hexanes.
-
Issue 4: A persistent emulsion forms during liquid-liquid extraction.
-
Question: I am having trouble with the formation of a stable emulsion at the interface of the organic and aqueous layers during washing. How can I break this emulsion?
-
Answer: Emulsion formation is common with fluorinated compounds due to their unique interfacial properties.
Recommended Actions:
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, which can help to break the emulsion.
-
Patience and Gentle Agitation: Allow the mixture to stand for an extended period. Gentle swirling or rocking of the separatory funnel, rather than vigorous shaking, can help the layers to separate.
-
Centrifugation: For small volumes, transferring the mixture to centrifuge tubes and spinning for a few minutes can effectively separate the layers.
-
Frequently Asked Questions (FAQs)
-
Question: What are the most common impurities in semifluorinated alkanes synthesized via the addition of perfluoroalkyl iodide to an alkene followed by dehalogenation?
-
Answer: Common impurities include unreacted perfluoroalkyl iodide and alkene starting materials, residual iodine, acidic byproducts (e.g., HCl, HF), and potentially small amounts of isomeric byproducts depending on the reaction conditions.
-
Question: Which analytical techniques are best for assessing the purity of my SFA?
-
Answer: A combination of techniques is recommended for a comprehensive purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can detect hydrocarbon impurities, while ¹⁹F NMR is highly sensitive for identifying and quantifying fluorinated impurities.
-
Karl Fischer Titration: To determine the water content.
-
-
Question: What is the acceptable level of impurities in SFAs intended for pharmaceutical or clinical applications?
-
Answer: For pharmaceutical applications, extremely high purity is required. Impurity levels should be kept to a minimum, often below 0.1% or even lower, depending on the nature and toxicity of the impurity. Regulatory guidelines from agencies like the FDA should be consulted for specific requirements.
Experimental Protocols
Protocol 1: General Purification of a Crude Semifluorinated Alkane
This protocol describes a typical workup and purification sequence for an SFA synthesized from a perfluoroalkyl iodide and an alkene.
-
Initial Quenching: After the reaction is complete, quench the reaction mixture by adding it to a separatory funnel containing deionized water.
-
Thiosulfate Wash (if color is present): Add a 10% aqueous solution of sodium thiosulfate. Shake the funnel, allowing the layers to separate. Drain the lower aqueous layer. Repeat until the organic layer is colorless.
-
Bicarbonate Wash: Add a saturated aqueous solution of sodium bicarbonate to the organic layer in the separatory funnel. Shake gently at first, venting frequently to release CO₂. Once gas evolution subsides, shake more vigorously. Drain the aqueous layer.
-
Water Wash: Wash the organic layer with deionized water to remove residual salts.
-
Brine Wash: Wash the organic layer with a saturated NaCl solution (brine) to aid in drying.
-
Drying: Drain the organic layer into a flask and add an anhydrous drying agent (e.g., MgSO₄). Swirl and let it stand for at least 30 minutes.
-
Filtration: Filter the SFA to remove the drying agent.
-
Distillation: Purify the SFA by fractional distillation under reduced pressure. Collect the fraction that boils at the expected temperature for the desired SFA.
Protocol 2: Purity Assessment by GC-MS
-
Sample Preparation: Prepare a dilute solution of the purified SFA in a suitable volatile solvent (e.g., ethyl acetate or hexane).
-
Instrumentation: Use a GC-MS system with a capillary column appropriate for separating nonpolar compounds (e.g., a DB-1 or HP-5ms column).
-
GC Parameters (Example):
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Parameters (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 600.
-
-
Analysis: Integrate the peaks in the resulting chromatogram to determine the relative percentage of the main SFA peak and any impurity peaks. Identify impurities by comparing their mass spectra to library databases.
Data Presentation
Table 1: Comparison of Purification Methods for F6H8
| Purification Method | Major Impurities Removed | Typical Purity Achieved (%) |
| Liquid-Liquid Extraction (Washing) | Acidic impurities, iodine | > 95% |
| Column Chromatography (Silica Gel) | Unreacted starting materials, polar byproducts | > 98% |
| Fractional Distillation | Volatile and non-volatile impurities | > 99.5% |
Table 2: Example GC-MS Parameters for SFA Analysis
| Parameter | Setting |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms) |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Oven Temperature Program | 50 °C (2 min), then 10 °C/min to 280 °C (hold 5 min) |
| MS Source Temperature | 230 °C |
| MS Quadrupole Temperature | 150 °C |
Visualizations
Caption: General experimental workflow for the purification and analysis of semifluorinated alkanes.
Technical Support Center: Interpreting Complex Fragmentation Patterns in Fluorocarbon Mass Spectra
Welcome to the technical support center for the mass spectral analysis of fluorocarbons. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting complex fragmentation patterns and troubleshooting common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Here you will find answers to common questions regarding the mass spectrometry of fluorinated compounds.
Q1: Why is the molecular ion (M+) peak often weak or absent in the electron ionization (EI) mass spectra of perfluoroalkanes?
A1: The high energy of electron ionization (typically 70 eV) often leads to extensive fragmentation of perfluoroalkanes due to the strength of the C-F bond and the overall stability of the resulting fragments.[1][2][3] The molecular ion, being energetically unstable, readily breaks apart into smaller, more stable fragments.[4] In many cases, softer ionization techniques like chemical ionization (CI) or field ionization (FI) may be necessary to observe the molecular ion.[3][5][6]
Q2: What are the most common and characteristic fragment ions in the mass spectra of perfluorocarbons?
A2: The most abundant ion in the mass spectra of many perfluoroparaffins is often the trifluoromethyl cation (CF₃⁺) at m/z 69.[1][2][7] Ions with the general formula CₙF₂ₙ₊₁⁺ are also typically prominent.[1][2] For perfluoroalkyl carboxylates and sulfonates analyzed by LC-MS/MS, fragmentation often proceeds through initial loss of the functional group (e.g., CO₂) followed by complex rearrangements and fragmentation of the perfluoroalkyl chain.[8][9][10]
Q3: How can I differentiate between isomers of fluorocarbons using mass spectrometry?
A3: Differentiating isomers can be challenging. While mass spectrometry alone may not always distinguish between isomers with similar fragmentation patterns, chromatographic separation prior to mass analysis (GC-MS or LC-MS) is the most effective approach.[11][12] For example, different isomers of perfluorooctanoic acid (PFOA) can be separated chromatographically and may exhibit some unique fragments in their MS/MS spectra, although the differences can be subtle.[9][11] High-resolution mass spectrometry (HRMS) coupled with tandem MS (MS/MS) and advanced fragmentation techniques like collision-induced dissociation (CID) can also help in identifying diagnostic fragment ions for specific isomers.[12][13]
Q4: What are common sources of background contamination in PFAS analysis and how can they be minimized?
A4: Per- and polyfluoroalkyl substances (PFAS) are ubiquitous in laboratory environments, leading to a high risk of background contamination.[14][15] Common sources include PTFE components in analytical instruments (e.g., tubing, vials, caps), solvents, and even dust.[15][16] To minimize contamination, it is crucial to use PFAS-free labware, high-purity solvents, and to install a delay column in the LC system to separate background PFAS from the analytes of interest.[16][17]
Q5: What are "adduct ions" and how do they affect the interpretation of fluorocarbon mass spectra, particularly with soft ionization techniques?
A5: Adduct ions are formed when the analyte molecule associates with other ions present in the ionization source, such as Na⁺, K⁺, or NH₄⁺.[3][18][19] In soft ionization techniques like electrospray ionization (ESI), which are common in LC-MS, adduct formation is frequent and can help in identifying the molecular ion.[3] For example, instead of observing the protonated molecule [M+H]⁺, you might see [M+Na]⁺ or [M+NH₄]⁺. Recognizing the mass differences corresponding to these common adducts is key to correctly identifying the molecular weight of the analyte.[3]
Troubleshooting Guides
This section provides systematic guidance for resolving common issues during the analysis of fluorocarbons by mass spectrometry.
Guide 1: Low or No Signal Intensity
If you are experiencing poor signal for your fluorinated analytes, consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Step |
| Inappropriate Ionization Technique | For volatile, non-polar fluorocarbons, ensure you are using an appropriate ionization method. Electron Ionization (EI) is common for GC-MS. For more polar or thermally labile compounds analyzed by LC-MS, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically used.[20] |
| Suboptimal Instrument Parameters | Optimize source parameters, including temperatures, gas flows, and voltages, to enhance ionization efficiency for your specific analytes. |
| Sample Degradation or Adsorption | Fluorinated compounds can adsorb to glass surfaces. Use polypropylene or other PFAS-free plastic vials and containers.[16] Ensure sample integrity by minimizing storage time and using appropriate solvents. |
| Matrix Effects | Co-eluting compounds from the sample matrix can suppress the ionization of the target analyte. Improve chromatographic separation, dilute the sample, or use a more effective sample cleanup procedure. |
| Low Analyte Concentration | If the concentration is below the instrument's limit of detection, consider a sample pre-concentration step, such as solid-phase extraction (SPE).[15] |
Guide 2: Complex and Unidentifiable Fragmentation Patterns
When faced with a mass spectrum that is difficult to interpret, follow this workflow:
Caption: Troubleshooting workflow for complex fluorocarbon mass spectra.
Quantitative Data: Fragmentation of Perfluoroalkanes
The following tables summarize the relative abundances of key fragment ions for a series of normal perfluoroalkanes, as analyzed by electron ionization mass spectrometry. The base peak in each spectrum is CF₃⁺ (m/z 69), with its abundance set to 100. Data is adapted from Mohler et al.[1][2]
Table 1: Relative Abundance of Major Ions for Perfluoromethane to Perfluorobutane
| Ion | CF₄ (M=88) | C₂F₆ (M=138) | C₃F₈ (M=188) | C₄F₁₀ (M=238) |
| CF⁺ | 13.5 | 6.8 | 4.8 | 4.0 |
| CF₂⁺ | 5.0 | 2.5 | 1.8 | 1.5 |
| CF₃⁺ | 100 | 100 | 100 | 100 |
| C₂F₄⁺ | - | 10.3 | 4.8 | 3.5 |
| C₂F₅⁺ | - | 43.0 | 18.0 | 12.0 |
| C₃F₇⁺ | - | - | 11.5 | 5.0 |
| C₄F₉⁺ | - | - | - | 2.0 |
| M⁺ | 0 | 0 | 0 | 0 |
Table 2: Relative Abundance of Major Ions for Perfluoropentane to Perfluoroheptane
| Ion | C₅F₁₂ (M=288) | C₆F₁₄ (M=338) | C₇F₁₆ (M=388) |
| CF₃⁺ | 100 | 100 | 100 |
| C₂F₅⁺ | 10.0 | 8.5 | 7.5 |
| C₃F₇⁺ | 4.0 | 3.5 | 3.0 |
| C₄F₉⁺ | 1.5 | 1.2 | 1.0 |
| C₅F₁₁⁺ | 0.8 | 0.6 | 0.5 |
| C₆F₁₃⁺ | - | 0.4 | 0.3 |
| C₇F₁₅⁺ | - | - | 0.2 |
| M⁺ | 0 | 0 | 0 |
Experimental Protocols
This section provides detailed methodologies for common analytical techniques used for fluorinated compounds.
Protocol 1: GC-MS Analysis of Volatile Fluorinated Compounds
This protocol is a general guideline for the analysis of volatile fluorocarbons and can be adapted from methods used for PFAS analysis after derivatization.[21][22]
-
Sample Preparation:
-
For gaseous samples, a gas-tight syringe is used for direct injection.
-
For liquid samples, dilute with a suitable solvent (e.g., methanol, hexane).
-
For acidic fluorinated compounds (e.g., PFCAs), derivatization to a more volatile ester form may be required prior to GC-MS analysis.[21]
-
-
GC-MS Instrument Conditions:
-
Injector: Split/splitless inlet, typically set to 250°C. A splitless injection is often used for trace analysis.[21]
-
GC Column: A mid-polarity column, such as a 5% diphenyl / 95% dimethyl polysiloxane (e.g., HP-5MS) or a 6% cyanopropylphenyl / 94% dimethyl polysiloxane column, is commonly used.[20][21][22] A typical dimension is 30 m x 0.25 mm x 0.25 µm.
-
Oven Temperature Program: A starting temperature of 40-50°C, held for 1-2 minutes, followed by a ramp of 10-25°C/min to a final temperature of 280-325°C, held for several minutes.[21][22]
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 600.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Protocol 2: LC-MS/MS Analysis of Per- and Polyfluoroalkyl Substances (PFAS) in Water
This protocol is based on established methods for the analysis of PFAS in drinking and environmental water samples.[23][24][25][26]
-
Sample Preparation:
-
For drinking water, direct injection after addition of internal standards is often possible due to the high sensitivity of modern instruments.[23][24] A simple filtration step (using polypropylene filters) may be performed.
-
For environmental water with higher matrix complexity, solid-phase extraction (SPE) may be necessary for sample cleanup and pre-concentration.[15][24]
-
-
LC-MS/MS Instrument Conditions:
-
LC System: A UHPLC or HPLC system equipped with a PFAS-free kit to minimize background contamination.
-
Delay Column: A short C18 column installed between the pump and the injector to retain any PFAS contaminants leaching from the solvent lines or mobile phase.
-
Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: Water with a modifier (e.g., 20 mM ammonium acetate or 0.1% formic acid).
-
Mobile Phase B: Methanol or acetonitrile with the same modifier.
-
Gradient: A typical gradient starts with a high percentage of mobile phase A, ramping to a high percentage of mobile phase B to elute the more retained PFAS.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 2-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is typically used for targeted analysis.
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Ion Source Parameters: Optimize drying gas temperature and flow, nebulizer pressure, and capillary voltage according to the instrument manufacturer's recommendations.
-
Analysis Mode: Multiple Reaction Monitoring (MRM). Precursor-to-product ion transitions for each target PFAS and internal standard must be optimized.
-
-
Visualizations
The following diagrams illustrate key concepts and workflows in the mass spectral analysis of fluorocarbons.
Caption: General fragmentation pathway of perfluoroalkanes in EI-MS.
Caption: A typical experimental workflow for PFAS analysis.
References
- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 3. acdlabs.com [acdlabs.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS | Applications Notes | JEOL Ltd. [jeol.com]
- 6. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 7. hidenanalytical.com [hidenanalytical.com]
- 8. researchgate.net [researchgate.net]
- 9. well-labs.com [well-labs.com]
- 10. Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. lcms.cz [lcms.cz]
- 13. Uncovering per- and polyfluoroalkyl substances (PFAS) with nontargeted ion mobility spectrometry–mass spectrometry analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. inside.battelle.org [inside.battelle.org]
- 15. spectroscopyeurope.com [spectroscopyeurope.com]
- 16. shimadzu.com [shimadzu.com]
- 17. agilent.com [agilent.com]
- 18. Fiehn Lab - MS Adduct Calculator [fiehnlab.ucdavis.edu]
- 19. support.waters.com [support.waters.com]
- 20. Gas chromatography and liquid chromatography coupled to mass spectrometry for the determination of fluorotelomer olefins, fluorotelomer alcohols, perfluoroalkyl sulfonamides and sulfonamido-ethanols in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-gas chromatography-mass ... - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D3EM00438D [pubs.rsc.org]
- 23. lcms.cz [lcms.cz]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. halocolumns.com [halocolumns.com]
- 26. Development and validation of an LC–MS/MS method for the quantitation of 30 legacy and emerging per- and polyfluoroalkyl substances (PFASs) in human plasma, including HFPO-DA, DONA, and cC6O4 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 1-(Perfluoro-n-octyl)tetradecane (PFOTD)
Welcome to the Technical Support Center for 1-(Perfluoro-n-octyl)tetradecane (PFOTD). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the thermal degradation of PFOTD during experimental procedures.
Troubleshooting Guide & FAQs
This section addresses common issues and questions regarding the thermal stability of this compound.
Q1: What is the thermal degradation profile of this compound (PFOTD)?
A1: this compound, like other semi-fluorinated alkanes, is generally considered to be thermally and chemically stable.[1] Its high boiling point of approximately 385.3°C suggests a low volatility and a certain level of thermal robustness. However, thermal degradation can occur at temperatures below its boiling point, especially during prolonged heating or in the presence of oxidative agents. The degradation process for perfluorinated and semi-fluorinated alkanes is typically initiated by the homolytic cleavage of carbon-carbon bonds, which leads to the formation of free radicals. This process can be accelerated in the presence of oxygen.
Q2: What are the signs of thermal degradation in my PFOTD sample?
A2: Visual and analytical indicators can signal that your PFOTD sample has undergone thermal degradation. These include:
-
Discoloration: A change from a colorless liquid to a yellow or brownish hue.
-
Changes in Viscosity: A noticeable increase or decrease in the fluid's viscosity.
-
Formation of Precipitates: The appearance of solid particles or sludge.
-
Off-gassing or Fuming: The release of vapors, which may have a sharp or irritating odor.
-
Inconsistent Experimental Results: Unexplained variations in the outcomes of your experiments.
Q3: At what temperature should I be concerned about the thermal degradation of PFOTD?
Q4: How does the experimental atmosphere affect the thermal stability of PFOTD?
A4: The presence of oxygen can significantly lower the thermal stability of fluorinated compounds. An oxidative atmosphere promotes the formation of radicals, which can initiate and propagate degradation chain reactions. To minimize this risk, it is highly recommended to handle PFOTD under an inert atmosphere, such as nitrogen or argon, when heating to high temperatures.
Q5: Can I use stabilizers to prevent the thermal degradation of PFOTD?
A5: Yes, the addition of appropriate stabilizers can help to mitigate thermal degradation. Antioxidants and radical scavengers are the most relevant types of stabilizers for this purpose. These compounds function by interrupting the radical chain reactions that lead to molecular breakdown.
Q6: What specific stabilizers are recommended for use with PFOTD?
A6: While specific studies on stabilizers for PFOTD are limited, general principles for stabilizing fluorinated liquids can be applied. Phenolic antioxidants, such as butylated hydroxytoluene (BHT) and other hindered phenols, are known for their radical scavenging capabilities and could be effective. The esters of some phenolic acids have shown high antioxidant activity.[3][4] The compatibility of these additives with PFOTD at your specific operating temperatures should be verified in a small-scale test.
Q7: What is a recommended concentration for adding a stabilizer?
A7: The optimal concentration of a stabilizer will depend on the specific compound used, the operating temperature, and the duration of the experiment. A typical starting point for antioxidants like BHT is in the range of 0.05% to 0.5% by weight. It is crucial to consult the manufacturer's data sheet for the selected stabilizer and to perform preliminary tests to determine the most effective and non-interfering concentration for your application.
Data Summary Table
| Parameter | Value | Source |
| Boiling Point | 385.3°C | [5] |
| General Onset of Degradation for PFCAs | 150-200°C | [2] |
| Recommended Atmosphere for Heating | Inert (Nitrogen, Argon) | General Knowledge |
| Potential Stabilizer Type | Phenolic Antioxidants (e.g., BHT) | General Knowledge |
| Typical Stabilizer Concentration Range | 0.05 - 0.5 wt% | General Knowledge |
Experimental Protocols
Protocol 1: High-Temperature Experiment Under Inert Atmosphere
-
System Preparation: Ensure the reaction vessel and any associated tubing are clean, dry, and free of any potential contaminants.
-
Inert Gas Purge: Before introducing the PFOTD, thoroughly purge the system with a high-purity inert gas (e.g., nitrogen or argon) for at least 15-30 minutes to remove any residual oxygen.
-
PFOTD Addition: Introduce the this compound to the reaction vessel under a positive pressure of the inert gas.
-
Heating: Begin heating the sample to the desired temperature. Maintain a gentle flow of the inert gas throughout the experiment to prevent the ingress of air.
-
Monitoring: Regularly monitor the sample for any visual signs of degradation as listed in the FAQs.
-
Cooling: After the experiment is complete, allow the sample to cool to room temperature under the inert atmosphere before handling.
Protocol 2: Incorporation of a Stabilizer
-
Stabilizer Selection: Choose a high-purity antioxidant or radical scavenger that is known to be effective at the intended operating temperature and is soluble in PFOTD.
-
Concentration Calculation: Determine the required amount of stabilizer based on the total weight of the PFOTD. A starting concentration in the range of 0.05-0.5 wt% is recommended for initial trials.
-
Dissolution: Add the stabilizer to the PFOTD at room temperature. Gently agitate the mixture until the stabilizer is fully dissolved. Mild heating may be applied to aid dissolution, but this should be done under an inert atmosphere if heating above ambient temperature.
-
Execution of Experiment: Proceed with the experimental protocol (e.g., Protocol 1) using the stabilized PFOTD.
-
Analysis: After the experiment, it is advisable to analyze the PFOTD to confirm its integrity, especially if it will be reused.
Visual Guides
Caption: Troubleshooting workflow for preventing thermal degradation of PFOTD.
Caption: Core strategies for minimizing PFOTD thermal degradation in experiments.
References
- 1. Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Thermal Stability And Decomposition Of Per- And Polyfluoroalkyl Substa" by Pavankumar Challa Sasi [commons.und.edu]
- 3. Czech Journal of Food Sciences: Antimicrobial and antioxidant properties of phenolic acids alkyl esters [cjfs.agriculturejournals.cz]
- 4. scispace.com [scispace.com]
- 5. Heat transfer fluid degradation | Thermal oil sampling and maintenance [globalhtf.com]
Optimizing Fluorous Solid-Phase Extraction (F-SPE): A Technical Support Center
Welcome to the technical support center for Fluorous Solid-Phase Extraction (F-SPE). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions to help you optimize your F-SPE experiments for efficient separation and purification of fluorous-tagged molecules.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of Fluorous Solid-Phase Extraction (F-SPE)?
A1: F-SPE is a separation technique that utilizes a fluorous stationary phase, typically silica gel modified with a fluorocarbon bonded phase (e.g., -SiMe2(CH2)2C8F17).[1][2] This creates a highly fluorophilic solid phase. The separation is based on the principle of "fluorous-fluorous" interactions.[2] Fluorous-tagged compounds exhibit strong affinity for the fluorous stationary phase and are retained, while non-fluorous compounds are washed away with a fluorophobic solvent. The retained fluorous compounds are then eluted using a more fluorophilic solvent.[1] This technique is highly predictable and robust for separating fluorous molecules from non-fluorous ones.[3]
Q2: What are the typical applications of F-SPE in research and drug development?
A2: F-SPE is a versatile tool used in various stages of small molecule synthesis and purification.[4] Key applications include:
-
Purification of reaction intermediates: F-SPE facilitates the rapid purification of fluorous-tagged intermediates in multi-step synthesis, such as in oligonucleotide and peptide synthesis.[4][5]
-
Catalyst and reagent removal: Fluorous tags can be attached to catalysts or reagents, allowing for their efficient removal from the reaction mixture after the reaction is complete.[4] This significantly reduces metal content in the final product.[4]
-
Product purification: The final product, if tagged, can be selectively isolated from non-fluorous impurities.
-
High-throughput screening: The predictability and automation compatibility of F-SPE make it suitable for parallel synthesis and purification of compound libraries.[3]
Q3: What is the difference between standard F-SPE and reverse F-SPE?
A3: The primary difference lies in the stationary and mobile phases used.
-
Standard F-SPE: Employs a fluorous solid phase (fluorous silica gel) and a fluorophilic (but not fluorous) solvent system.[1] This is the most common mode.
-
Reverse F-SPE: Uses a standard polar solid phase (like regular silica gel) and a fluorophilic liquid phase, which is a blend of fluorous and organic solvents.[1] In this mode, the fluorous-tagged compounds are eluted first with the fluorophilic solvent, while non-fluorous compounds are retained on the polar stationary phase.[1]
Q4: Can F-SPE cartridges be reused?
A4: Yes, to control costs and reduce waste, F-SPE cartridges can be washed thoroughly and conditioned for reuse.[1][2] Regeneration typically involves washing with a strong fluorophilic solvent like tetrahydrofuran (THF) to ensure all retained fluorous compounds are removed before re-conditioning for the next use.[2]
Troubleshooting Guide
This section addresses common problems encountered during F-SPE and provides systematic solutions.
Problem 1: Low Recovery of Fluorous Compound
| Potential Cause | Troubleshooting Step |
| Premature Elution (Breakthrough) | The loading solvent may be too fluorophilic, causing the fluorous analyte to elute during the loading step. Solution: Use a less fluorophilic loading solvent or reduce the volume of the loading solvent.[1] |
| Incomplete Elution | The elution solvent may not be strong (fluorophilic) enough to displace the analyte from the fluorous stationary phase. Solution: Increase the fluorophilicity of the elution solvent (e.g., switch from methanol to THF) or increase the volume of the elution solvent used.[6] |
| Analyte Precipitation on Cartridge | The sample has low solubility in the fluorophobic wash solvent, causing it to precipitate and block the cartridge. Solution: Reduce the mass loading of the sample or slightly increase the percentage of organic solvent in the wash to improve solubility.[1] |
| Improper Flow Rate | If the elution flow rate is too fast, there may be insufficient contact time for the elution solvent to desorb the analyte completely. Solution: Reduce the elution flow rate to approximately 1-2 mL/min.[7] |
Problem 2: Poor Purity of Eluted Fluorous Compound (Non-Fluorous Impurities Present)
| Potential Cause | Troubleshooting Step |
| Inefficient Washing | The fluorophobic wash is not sufficient to remove all non-fluorous components. Solution: Increase the volume of the fluorophobic wash solvent (typically 3-5 column volumes are sufficient).[1] Consider using a slightly stronger (more organic) wash solvent, but be cautious of eluting the target compound. |
| Sample Overloading | The mass loading of the crude sample exceeds the capacity of the F-SPE cartridge (typically recommended at 5-10% of the fluorous silica gel weight).[1] Solution: Reduce the amount of sample loaded onto the cartridge or use a larger cartridge.[1] |
| Inappropriate Loading Solvent | A highly fluorophilic loading solvent can carry non-fluorous impurities along with the fluorous compound onto the stationary phase. Solution: Choose a loading solvent with low fluorophilicity that still effectively dissolves the sample.[1] |
Problem 3: Cartridge Blockage or Slow Flow Rate
| Potential Cause | Troubleshooting Step |
| Particulate Matter in Sample | The crude reaction mixture contains insoluble solids that clog the cartridge frits. Solution: Filter the sample before loading it onto the F-SPE cartridge.[1] |
| Precipitation of Sample | As mentioned in "Low Recovery," low solubility of organic components in the wash solvent can cause precipitation. Solution: Decrease the sample concentration or modify the wash solvent composition.[1] |
| High Sample Viscosity | A highly viscous sample will flow slowly through the cartridge. Solution: Dilute the sample with an appropriate solvent before loading.[8] |
Data Presentation: Solvent and Loading Guidelines
Table 1: Fluorophilicity of Common Solvents for F-SPE
This table provides a list of solvents in order of increasing fluorophilicity, which is crucial for selecting appropriate loading, washing, and elution solvents.[1]
| Solvent | Relative Fluorophilicity | Typical Use |
| Water (H₂O) | Lowest | Component of fluorophobic wash |
| Dimethyl Sulfoxide (DMSO) | Low | Fluorophobic wash/loading solvent[1] |
| Dimethylformamide (DMF) | Low | Component of fluorophobic wash |
| Methanol (MeOH) | Low-Medium | Elution or component of wash/loading |
| Acetonitrile (MeCN) | Medium | Elution or component of wash/loading |
| Tetrahydrofuran (THF) | High | Fluorophilic elution solvent[1][2] |
| HFC-7100 (C₄F₉OCH₃) | Very High | Elution (less common) |
| FC-72 (Perfluorohexane) | Highest | Elution (less common) |
Table 2: Recommended Loading Conditions for Standard F-SPE
These recommendations help prevent premature breakthrough of the fluorous-tagged compound. The more fluorophilic the loading solvent, the smaller the volume should be relative to the cartridge size.[1]
| Loading Solvent | Recommended Solvent Loading (% of fluorous silica gel volume) |
| DMSO | < 30% |
| THF | < 10% |
General Recommendation for Mass Loading: 5-10% (weight of crude sample to weight of fluorous silica gel).[1]
Experimental Protocols
Protocol 1: Standard F-SPE for Purification of a Fluorous-Tagged Compound
This protocol outlines the four main steps of a standard F-SPE procedure.[2]
-
Cartridge Conditioning:
-
Wash the F-SPE cartridge with 3-5 column volumes of the fluorophilic elution solvent (e.g., THF or Methanol) to activate the fluorous stationary phase.
-
Equilibrate the cartridge with 3-5 column volumes of the fluorophobic wash solvent (e.g., 80:20 MeOH/H₂O or 90:10 DMF/H₂O).[1] Do not let the cartridge run dry.
-
-
Sample Loading:
-
Dissolve the crude reaction mixture in a minimal amount of a suitable loading solvent (ideally, a solvent with low fluorophilicity).[1]
-
Apply the sample solution to the top of the conditioned cartridge bed.
-
Allow the sample to load onto the stationary phase under gravity or with gentle positive pressure.
-
-
Fluorophobic Wash:
-
Wash the cartridge with 3-5 column volumes of the fluorophobic wash solvent to elute the non-fluorous compounds.[1]
-
Collect this fraction and analyze it (e.g., by TLC or LC-MS) to ensure no fluorous product is prematurely eluting.
-
-
Fluorophilic Elution:
-
Elute the retained fluorous-tagged compound with 3-5 column volumes of a fluorophilic solvent (e.g., Methanol or THF).[1]
-
Collect this fraction, which should contain the purified fluorous product.
-
Mandatory Visualizations
Caption: Standard F-SPE Experimental Workflow.
Caption: Troubleshooting Logic for Low Recovery in F-SPE.
References
- 1. Synthetic applications of fluorous solid-phase extraction (F-SPE) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorous solid-phase extraction (F-SPE) as a pilot tool for quantitative determination of perfluorochemicals in water samples coupled with liquid chromatography-tandem mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. silicycle.com [silicycle.com]
- 6. welch-us.com [welch-us.com]
- 7. specartridge.com [specartridge.com]
- 8. SPE Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
Technical Support Center: Long-Term Stability of 1-(Perfluoro-n-octyl)tetradecane Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability testing of 1-(Perfluoro-n-octyl)tetradecane formulations. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to assist in your research and development endeavors.
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation, storage, and analysis of this compound formulations.
| Problem | Possible Causes | Solutions |
| Phase Separation or Creaming of the Emulsion | - Improper homogenization (droplet size is too large or the distribution is too wide).- Suboptimal surfactant concentration or type.- Storage at inappropriate temperatures. | - Optimize the homogenization process (e.g., increase sonication time, adjust pressure in high-pressure homogenizer).- Screen different surfactants and concentrations to ensure adequate stabilization.- Store the emulsion at the recommended temperature (typically refrigerated at 2-8°C) and avoid freeze-thaw cycles. |
| Increase in Particle Size Over Time (Ostwald Ripening) | - The formulation contains a single perfluorocarbon with relatively high water solubility.- High polydispersity of the initial emulsion. | - Consider adding a small percentage of a higher molecular weight, more lipophilic perfluorocarbon to the formulation. This can significantly reduce Ostwald ripening.[1][2]- Refine the emulsification process to achieve a narrow particle size distribution. |
| Changes in pH of the Formulation | - Degradation of excipients.- Interaction with the container closure system. | - Evaluate the stability of all excipients in the formulation.- Conduct compatibility studies with the chosen container and closure materials. |
| Appearance of Extraneous Peaks in Chromatographic Analysis (e.g., GC-MS) | - Contamination from laboratory equipment (e.g., PTFE-containing components).[3]- Degradation of this compound or excipients.- Leaks in the GC-MS system. | - Use laboratory equipment free of perfluorinated compounds where possible.- Perform forced degradation studies to identify potential degradation products.[4][5]- Conduct regular maintenance and leak checks on your analytical instrumentation. |
| Inconsistent Analytical Results | - Improper sample preparation.- Instability of the analyte in the diluent.- Method variability. | - Develop and validate a robust sample preparation procedure.- Assess the stability of this compound in the analytical diluent.- Ensure the analytical method is validated for precision, accuracy, and linearity.[6][7] |
Frequently Asked Questions (FAQs)
Formulation and Handling
-
What are the key physical and chemical properties of this compound? this compound (C22H29F17) is a perfluorocarbon with a molecular weight of approximately 616.44 g/mol .[8][9] It has a density of about 1.271 g/cm³, a boiling point of 385.3°C at 760 mmHg, and a flash point of 162.9°C.[8] Like other perfluorocarbons, it is chemically and thermally stable, hydrophobic, and lipophobic.[2][10]
-
What is the primary degradation pathway for perfluorocarbon emulsions? The main mechanism for the physical instability of perfluorocarbon nanoemulsions is Ostwald ripening.[11][12][13] This process involves the diffusion of smaller droplets into larger ones, leading to an overall increase in particle size over time.[2]
-
How can I improve the long-term stability of my this compound emulsion? To enhance stability, consider adding a small amount of a higher molecular weight, more lipophilic perfluorocarbon. This second perfluorocarbon will have lower water solubility and can retard the process of Ostwald ripening.[1][2] Optimizing the surfactant system and ensuring a narrow initial droplet size distribution are also critical.
-
What are the recommended storage conditions for these formulations? Perfluorocarbon emulsions are typically stored at refrigerated temperatures (2-8°C) to minimize particle growth and maintain stability.[2] Freezing should generally be avoided as it can disrupt the emulsion.
Analytical Testing
-
What analytical techniques are suitable for quantifying this compound in formulations? Gas Chromatography-Mass Spectrometry (GC-MS) is a common and effective method for the analysis of volatile and semi-volatile perfluorinated compounds.[14] High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector can also be developed and validated for this purpose.
-
What are the key parameters to assess during a long-term stability study? Key stability-indicating parameters include:
-
Appearance: Visual inspection for any signs of phase separation, creaming, or precipitation.
-
Particle Size and Distribution: Monitored by techniques like Dynamic Light Scattering (DLS).
-
pH: To detect any changes in the formulation's acidity or alkalinity.
-
Assay of this compound: To quantify the amount of the active substance.
-
Degradation Products: To identify and quantify any new impurities that form over time.
-
-
How should I perform a forced degradation study? Forced degradation studies involve exposing the formulation to stress conditions such as elevated temperature, high humidity, acidic and basic conditions, oxidation, and photolysis to understand potential degradation pathways.[4][5][15]
Data Presentation
Summarized stability data should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Long-Term Stability Data for this compound Emulsion (Storage Condition: 5°C ± 3°C)
| Time Point | Appearance | Mean Particle Size (nm) | Polydispersity Index (PDI) | pH | Assay (%) | Degradation Product X (%) |
| Initial | White, opaque emulsion | 155 | 0.12 | 6.8 | 100.0 | < 0.05 |
| 3 Months | No change | 158 | 0.13 | 6.8 | 99.5 | < 0.05 |
| 6 Months | No change | 162 | 0.14 | 6.7 | 99.2 | 0.06 |
| 12 Months | No change | 168 | 0.15 | 6.7 | 98.7 | 0.08 |
| 24 Months | No change | 175 | 0.16 | 6.6 | 97.9 | 0.12 |
Table 2: Accelerated Stability Data for this compound Emulsion (Storage Condition: 25°C ± 2°C / 60% RH ± 5% RH)
| Time Point | Appearance | Mean Particle Size (nm) | Polydispersity Index (PDI) | pH | Assay (%) | Degradation Product X (%) |
| Initial | White, opaque emulsion | 155 | 0.12 | 6.8 | 100.0 | < 0.05 |
| 1 Month | No change | 165 | 0.15 | 6.7 | 99.0 | 0.08 |
| 3 Months | No change | 180 | 0.18 | 6.6 | 97.5 | 0.15 |
| 6 Months | Slight creaming | 205 | 0.22 | 6.5 | 95.8 | 0.25 |
Experimental Protocols
Protocol: Long-Term Stability Testing
-
Objective: To evaluate the physical and chemical stability of a this compound formulation over a defined period under specified storage conditions.
-
Materials:
-
This compound formulation.
-
Stability chambers set to the desired storage conditions (e.g., 5°C ± 3°C and 25°C ± 2°C / 60% RH ± 5% RH).
-
Appropriate analytical instrumentation (e.g., DLS for particle size, pH meter, GC-MS for assay and impurities).
-
-
Procedure:
-
Place a sufficient number of samples of the formulation in the designated stability chambers.
-
At each scheduled time point (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months), withdraw samples from each storage condition.
-
Allow the samples to equilibrate to room temperature before analysis.
-
Perform the following tests on each sample:
-
Visual Appearance: Inspect for any changes in color, clarity, and for the presence of any particulate matter or phase separation.
-
Particle Size Analysis: Determine the mean particle size and polydispersity index using Dynamic Light Scattering.
-
pH Measurement: Measure the pH of the formulation.
-
Assay and Impurity Analysis: Quantify the concentration of this compound and any degradation products using a validated chromatographic method.
-
-
Record all results and compare them to the initial data and the established specifications.
-
Protocol: Photostability Testing
-
Objective: To assess the impact of light exposure on the stability of the this compound formulation.[15][16][17][18][19]
-
Materials:
-
Procedure:
-
Expose the formulation samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Place the control samples in the same chamber but protected from light.
-
After the exposure period, analyze both the exposed and control samples for appearance, particle size, pH, assay, and degradation products.
-
Compare the results to determine the extent of photodegradation.
-
Visualizations
Caption: Workflow for a comprehensive long-term stability study.
Caption: A logical approach to troubleshooting formulation instability.
References
- 1. Room temperature stable perfluorocarbon emulsions with acceptable half-lives in the reticuloendothelial system. | Semantic Scholar [semanticscholar.org]
- 2. tandfonline.com [tandfonline.com]
- 3. AN OVERVIEW OF ANALYTICAL METHOD VALIDATION | Universal Journal of Pharmaceutical Research [ujpronline.com]
- 4. Degradation studies of new substitutes for perfluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degradation studies of new substitutes for perfluorinated surfactants. | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Analytical method validation for assay determination of cannabidiol and tetrahydrocannabinol in hemp oil infused products by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | CAS#:133310-72-2 | Chemsrc [chemsrc.com]
- 9. This compound | C22H29F17 | CID 4339355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Monitoring the Stability of Perfluorocarbon Nanoemulsions by Cryo-TEM Image Analysis and Dynamic Light Scattering | PLOS One [journals.plos.org]
- 12. Systematic Study of Perfluorocarbon Nanoemulsions Stabilized by Polymer Amphiphiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nanoemulsions stabilized by non-ionic surfactants: stability and degradation mechanisms - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. database.ich.org [database.ich.org]
- 16. q1scientific.com [q1scientific.com]
- 17. ema.europa.eu [ema.europa.eu]
- 18. iagim.org [iagim.org]
- 19. biobostonconsulting.com [biobostonconsulting.com]
Technical Support Center: Disposal and Waste Treatment of Perfluorinated Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with perfluorinated compounds (PFCs). The information is designed to address specific issues that may be encountered during experimental work involving these persistent chemicals.
Frequently Asked Questions (FAQs)
1. What are the primary challenges in disposing of PFC-contaminated lab waste?
The primary challenge lies in the exceptional stability of the carbon-fluorine (C-F) bond, one of the strongest in organic chemistry.[1] This stability makes PFCs resistant to conventional degradation methods.[2][3] Consequently, many standard waste treatment technologies are ineffective, requiring specialized and often energy-intensive approaches to achieve complete mineralization.[4] Incomplete destruction can lead to the formation of other potentially harmful, shorter-chain PFAS compounds.[2]
2. What are the main categories of PFC waste treatment technologies available for laboratory-scale waste?
PFC waste treatment technologies are broadly categorized as destructive and non-destructive.[1][5]
-
Destructive technologies aim to break the C-F bond and mineralize the compounds. Key examples include:
-
Non-destructive technologies separate PFCs from a waste stream, concentrating them for further treatment or disposal. These include:
3. Are there any general best practices for managing PFC waste in a laboratory setting?
Yes, while specific protocols vary, general best practices include:
-
Waste Segregation: Keep PFC-containing waste separate from other laboratory waste streams to avoid cross-contamination and to ensure appropriate disposal.
-
Clear Labeling: All containers with PFC waste should be clearly and accurately labeled.
-
Regulatory Compliance: Be aware of and comply with local, state, and federal regulations regarding PFC waste disposal. The U.S. Environmental Protection Agency (EPA) provides interim guidance on the destruction and disposal of PFAS.[15][16]
-
Consult with Experts: Engage with your institution's environmental health and safety (EHS) office to determine the most appropriate disposal pathways.
Troubleshooting Guides
Thermal Treatment
Problem: Inconsistent or incomplete degradation of PFCs during thermal treatment.
| Possible Cause | Troubleshooting Step |
| Insufficient Temperature | The thermal stability of PFCs varies. Perfluoroalkyl sulfonates (PFSAs) generally require higher decomposition temperatures (around 450°C) than perfluorocarboxylic acids (PFCAs) (around 200°C).[6] For complete mineralization, temperatures above 1000°C are often necessary.[7][17] |
| Formation of Stable Intermediates | Longer-chain PFCs can break down into more thermally stable shorter-chain compounds.[6] Consider a two-stage thermal process or the addition of chemical amendments. |
| Lack of Mineralizing Agent | The presence of calcium-containing compounds, such as calcium hydroxide (Ca(OH)₂), can facilitate the mineralization of fluorine to calcium fluoride (CaF₂), even at lower temperatures.[18] |
Electrochemical Oxidation
Problem: Low degradation efficiency of PFCs in an electrochemical reactor.
| Possible Cause | Troubleshooting Step |
| Inappropriate Electrode Material | Boron-doped diamond (BDD) electrodes are highly effective for PFC oxidation due to their high overpotential for oxygen evolution.[8][19] |
| Suboptimal Current Density | The rate of degradation is influenced by the applied current density. Experiment with varying current densities to find the optimal setting for your specific waste stream.[8] |
| pH of the Solution | The pH of the waste solution can affect the degradation kinetics, though the results can be mixed depending on the specific PFCs.[8] It is advisable to monitor and potentially adjust the pH. |
| Presence of Co-contaminants | While some studies suggest that non-PFAS co-contaminants may not significantly impact degradation, high concentrations of other organic matter could potentially compete for reactive sites on the electrode surface.[20] |
Adsorption (Non-Destructive)
Problem: Rapid breakthrough of PFCs from an adsorption column.
| Possible Cause | Troubleshooting Step |
| Inappropriate Adsorbent | Granular activated carbon (GAC) is effective for long-chain PFCs, but less so for shorter-chain compounds.[4] Ion exchange resins may offer better performance for a broader range of PFCs, including shorter chains.[5] |
| Saturated Adsorbent | The adsorbent has a finite capacity. Replace or regenerate the adsorbent material. Note that regeneration of PFAS-saturated adsorbents can be challenging and may require thermal methods.[5] |
| Competitive Adsorption | The presence of other organic compounds in the waste stream can compete with PFCs for adsorption sites, reducing the overall efficiency. |
Quantitative Data on Treatment Technologies
Table 1: Comparison of Destructive Treatment Technologies for PFCs
| Technology | Typical Operating Conditions | Removal Efficiency | Key Advantages | Key Limitations |
| Thermal Treatment | >1000°C, 2-second residence time[2][7] | >99.9% for many PFCs[17] | High destruction efficiency, applicable to various waste types. | High energy consumption, potential for formation of harmful byproducts if not optimized.[2][6] |
| Electrochemical Oxidation | BDD electrodes, variable current density and pH[8] | Up to 86% for long-chain and 31% for short-chain PFAS in pilot studies.[9] | Operates at ambient temperature and pressure, no chemical addition required. | High electricity costs, potential for electrode fouling.[8] |
| Sonochemical Degradation | High-frequency ultrasound (e.g., 500-1000 kHz)[11][21] | Half-lives of 22 min for PFOA and 43 min for PFOS in lab studies.[10] | Effective for aqueous solutions, operates at ambient conditions. | Efficiency can be reduced by other organic compounds in the matrix.[22] |
| Photocatalytic Degradation | UV irradiation with a catalyst (e.g., TiO₂-rGO, boron nitride)[13][23] | >90% degradation of PFOA in 12 hours with TiO₂-rGO.[13] | Utilizes light energy, potential for use of solar light. | Catalyst deactivation, slow reaction rates for some PFCs.[12] |
Table 2: Comparison of Non-Destructive Treatment Technologies for PFCs
| Technology | Adsorbent/Membrane | Removal Efficiency | Key Advantages | Key Limitations |
| Adsorption | Granular Activated Carbon (GAC), Ion Exchange Resins[4] | High for long-chain PFCs on GAC; ion exchange effective for a broader range.[4] | Established technology, relatively low cost. | Less effective for short-chain PFCs (GAC), requires disposal/regeneration of spent media.[5] |
| Membrane Filtration | Reverse Osmosis (RO)[4] | Highly effective for most PFCs.[4] | Produces high-quality effluent. | Generates a concentrated waste stream that requires further treatment, potential for membrane fouling. |
Experimental Protocols
Protocol 1: Lab-Scale Electrochemical Oxidation of Aqueous PFC Waste
-
Reactor Setup:
-
Sample Preparation:
-
Oxidation Procedure:
-
Analysis:
Protocol 2: Lab-Scale Sonochemical Degradation of Aqueous PFC Waste
-
Reactor Setup:
-
Sample Preparation:
-
Prepare a known concentration of PFCs in deionized water or the specific laboratory wastewater.
-
Analyze the initial concentration via LC-MS/MS.
-
-
Degradation Procedure:
-
Transfer a specific volume of the PFC solution to the reactor.
-
Saturate the solution with the desired gas (e.g., argon) for approximately 30 minutes before sonication.
-
Apply ultrasonic irradiation at a constant power density.
-
Maintain a constant temperature using a water bath.
-
Collect samples at predetermined time points.
-
-
Analysis:
-
Quantify the remaining PFC concentrations and any shorter-chain degradation byproducts using LC-MS/MS.[10]
-
Measure the fluoride concentration to assess mineralization.
-
Visualizations
Caption: Workflow for lab-scale electrochemical oxidation of PFCs.
Caption: Decision tree for PFC waste treatment options.
References
- 1. Frontiers | Innovative Approaches to PFAS Remediation: Non-Destructive and Destructive Technologies [frontiersin.org]
- 2. epa.gov [epa.gov]
- 3. waterandwastewater.com [waterandwastewater.com]
- 4. pfas-1.itrcweb.org [pfas-1.itrcweb.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Per‐ and polyfluoroalkyl substances thermal destruction at water resource recovery facilities: A state of the science review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Sonochemical decomposition of perfluorooctane sulfonate and perfluorooctanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pctsystems.com [pctsystems.com]
- 12. Photochemical decomposition of perfluorochemicals in contaminated water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. montrose-env.com [montrose-env.com]
- 16. epa.gov [epa.gov]
- 17. Small-scale Thermal Treatment of Investigation-derived Wastes Containing PFAS [serdp-estcp.mil]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. mdpi.com [mdpi.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Development of Photocatalytic Technologies For Degradation of Poly/perfluoroalkyl Water Contaminants | The Cates Lab [cecas.clemson.edu]
- 24. Detection and Treatment Methods for Perfluorinated Compounds in Wastewater Treatment Plants [mdpi.com]
- 25. Recent developments in methods for analysis of perfluorinated persistent pollutants - PMC [pmc.ncbi.nlm.nih.gov]
Addressing skin and eye irritation risks when handling the compound
Technical Support Center: Compound X
Topic: Addressing Skin and Eye Irritation Risks
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and answers to frequently asked questions regarding the skin and eye irritation risks associated with handling Compound X.
Frequently Asked Questions (FAQs)
Q1: What are the primary skin and eye irritation risks associated with Compound X?
A1: Based on in vitro and in vivo toxicology studies, Compound X is classified as a skin irritant and can cause serious eye damage.[1][2][3] Direct contact with the skin can lead to reversible damage, such as redness, swelling, and inflammation.[4][5] Eye exposure can result in tissue damage and serious physical decay of vision that is not fully reversible within 21 days.[2][6][7]
Q2: What immediate actions should be taken in case of accidental skin or eye exposure?
A2:
-
Skin Exposure: Immediately flush the affected area with tepid water from an emergency safety shower for at least 15 minutes.[8][9][10] While rinsing, remove any contaminated clothing, taking care not to spread the compound to other areas of the skin.[8][11] Seek immediate medical attention after flushing.[10]
-
Eye Exposure: Instantly proceed to an emergency eyewash station and flush the eyes with a copious amount of water for at least 15-20 minutes.[9][10][12] It is crucial to hold the eyelids open to ensure the entire surface of the eye is rinsed.[8][9] If wearing contact lenses, remove them while flushing.[8] Dial 911 or have a colleague do so for emergency medical assistance.[8]
Q3: What personal protective equipment (PPE) is mandatory when handling Compound X?
A3: The following PPE must be worn at all times when handling Compound X to minimize exposure risk:
-
Eye and Face Protection: Chemical splash goggles are required.[9][13][14] For procedures with a high risk of splashing, a face shield should be worn in combination with goggles.[9][14]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) suitable for Compound X must be worn.[13][14] Always inspect gloves for any signs of damage before use.[13]
-
Body Protection: A lab coat, chemical-resistant apron, or coveralls should be worn to protect the skin from potential splashes.[14][15][16]
-
Footwear: Closed-toe shoes are mandatory.[17] For larger scale operations, chemical-resistant safety footwear is recommended.[15][16]
Troubleshooting Guides
Scenario 1: I feel a burning sensation on my skin, but there was no visible splash.
-
Possible Cause: This could be due to exposure to vapors or contact with a contaminated surface. Some chemicals can be absorbed through the skin without an obvious splash.[9]
-
Immediate Action: Cease all work immediately. Proceed to the nearest safety shower or sink and flush the affected area for at least 15 minutes.[9][10] Inform your supervisor and a lab colleague of the situation.
-
Investigation: After ensuring your safety, review your handling procedure. Check for potential leaks in your apparatus, inspect your PPE for breaches, and verify the cleanliness of your workspace.
-
Prevention: Always handle Compound X in a well-ventilated area, such as a chemical fume hood, to minimize vapor exposure.[18] Ensure meticulous housekeeping to prevent contact with contaminated surfaces.
Scenario 2: My eyes feel itchy and are watering after working with Compound X, even though I was wearing safety glasses.
-
Possible Cause: Vapors may have seeped around the safety glasses, or you may have inadvertently touched your eye area with a contaminated glove. Standard safety glasses may not provide a complete seal against vapors.[9]
-
Immediate Action: Immediately use an eyewash station for at least 15 minutes.[9][12] Do not rub your eyes. Seek prompt medical evaluation.
-
Investigation: Evaluate the type of eye protection used. Safety glasses may be insufficient; chemical splash goggles that form a seal around the eyes are necessary.[9][13] Review your glove removal technique to ensure you are not cross-contaminating.
-
Prevention: Always use chemical splash goggles for adequate protection against both splashes and vapors.[9][15] Practice proper glove hygiene and removal techniques.
Data Presentation
Table 1: Irritation Classification of Compound X
This table summarizes the classification of Compound X based on the United Nations' Globally Harmonized System (GHS) criteria.
| Hazard Class | GHS Category | Description |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. Reversible damage to the skin following an application for up to 4 hours.[2][4] |
| Serious Eye Damage/Eye Irritation | Category 1 | Causes serious eye damage. Production of tissue damage or serious decay of vision not fully reversible within 21 days.[1][2][6] |
Table 2: Summary of In Vitro Toxicology Data for Compound X
| Test Method | Endpoint | Result | Interpretation |
| OECD TG 439 (Reconstructed Human Epidermis Test) | Mean Tissue Viability | 35% (≤ 50%) | Irritant (GHS Category 2)[4][19] |
| OECD TG 437 (Bovine Corneal Opacity and Permeability) | In Vitro Irritancy Score (IVIS) | 60.5 | Severe Irritant / Serious Eye Damage (GHS Cat 1) |
Experimental Protocols
Methodology 1: In Vitro Skin Irritation - Reconstructed Human Epidermis (RhE) Test (Following OECD TG 439)
This test assesses skin irritation potential by measuring cell viability in a reconstructed human epidermis model after exposure to the test chemical.[4]
-
Preparation: Reconstituted human epidermis (RhE) tissues are pre-incubated in a sterile, defined culture medium.
-
Application: A precise amount of Compound X (liquid or solid) is applied topically to the surface of triplicate tissue models.[19] A negative control (e.g., ultrapure water) and a positive control (e.g., 5% SDS) are run in parallel.[19]
-
Incubation: The dosed tissues are incubated for a defined period (e.g., 60 minutes) at 37°C and 5% CO2.[19]
-
Rinsing and Post-Incubation: The test substance is thoroughly washed from the tissue surface. The tissues are then transferred to fresh medium and incubated for a recovery period (e.g., 42 hours).[19]
-
Viability Assessment: Tissue viability is measured by enzymatic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a blue formazan salt.[19] The amount of formazan produced is quantified spectrophotometrically.
-
Classification: The substance is identified as an irritant (GHS Category 2) if the mean tissue viability is reduced to ≤ 50% of the negative control.[4][19]
Methodology 2: Bovine Corneal Opacity and Permeability (BCOP) Assay (Following OECD TG 437)
This ex vivo assay evaluates the potential for a chemical to cause serious eye damage by measuring changes in corneal opacity and permeability in isolated bovine corneas.[20][21]
-
Tissue Preparation: Corneas are obtained from freshly enucleated bovine eyes from abattoirs and mounted in specialized holders.
-
Baseline Measurement: Baseline opacity and permeability of each cornea are measured.
-
Application: Compound X is applied directly to the anterior surface of the cornea for a set exposure time (e.g., 10 minutes).[20]
-
Incubation and Rinsing: After exposure, the cornea is rinsed, and the holder is filled with fresh medium. It is then incubated for a post-exposure period.
-
Endpoint Measurement:
-
Opacity: Corneal opacity is measured using an opacitometer.
-
Permeability: Permeability is assessed by measuring the amount of sodium fluorescein dye that passes through the full thickness of the cornea.[20]
-
-
Calculation and Classification: An In Vitro Irritancy Score (IVIS) is calculated based on the mean opacity and permeability values. The IVIS is used to classify the substance's irritation potential according to GHS categories.
Visualizations
Caption: Logical workflow for responding to an accidental exposure event.
Caption: Simplified signaling pathway of chemical-induced skin irritation.[22]
Caption: Experimental workflow for the OECD TG 439 in vitro skin irritation test.
References
- 1. Overview of the GHS Classification Scheme in Hazard Classification - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Globally Harmonized System of Classification and Labelling of Chemicals - Wikipedia [en.wikipedia.org]
- 3. ilo.org [ilo.org]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. OECD 493 : In Vitro Skin Irritation Test - Analytice [analytice.com]
- 6. invitrointl.com [invitrointl.com]
- 7. schc.org [schc.org]
- 8. Lab Accident/First Aid Information | Environmental Health and Safety [ehs.uconn.edu]
- 9. 7.4.4 Eye and Skin Absorption | Environment, Health and Safety [ehs.cornell.edu]
- 10. Chemical First Aid – EAS Safety Information Site [ssl.eas.ualberta.ca]
- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 12. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
- 13. falseguridad.com [falseguridad.com]
- 14. trimaco.com [trimaco.com]
- 15. pps-essentials.co.uk [pps-essentials.co.uk]
- 16. sams-solutions.com [sams-solutions.com]
- 17. hazmatschool.com [hazmatschool.com]
- 18. Tips for Hazardous Chemical Handling | Technical Safety Services [techsafety.com]
- 19. x-cellr8.com [x-cellr8.com]
- 20. In vitro alternatives for skin and eye irritation studies | PPT [slideshare.net]
- 21. iivs.org [iivs.org]
- 22. Cytokines and Chemokines in Irritant Contact Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
Finding compatible materials for storing and handling perfluorinated liquids
This guide provides researchers, scientists, and drug development professionals with essential information for the safe storage and handling of perfluorinated liquids (PFLs). The following sections offer troubleshooting advice and frequently asked questions to ensure the integrity of your experiments and the longevity of your laboratory equipment.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when working with perfluorinated liquids?
A1: The main challenges include selecting compatible storage and handling materials to prevent degradation, avoiding chemical leaching and contamination of the highly pure liquids, and ensuring safe handling practices to minimize exposure and environmental release. Due to their inert nature, PFLs can be sensitive to impurities, and their high density requires robust container and tubing choices.
Q2: Which materials are generally considered compatible with PFLs?
A2: Fluoropolymers such as Polytetrafluoroethylene (PTFE), Perfluoroalkoxy (PFA), and Fluorinated Ethylene Propylene (FEP) exhibit excellent compatibility with a wide range of PFLs.[1][2][3][4][5][6] Certain metals like stainless steel (304, 316), titanium, and nickel alloys are also highly resistant.[7][8] However, material compatibility can be affected by temperature, pressure, and the specific composition of the PFL, making it crucial to verify compatibility for your specific application.
Q3: Can I use standard plastic labware for handling PFLs?
A3: Caution is advised when using standard plastics. While some, like High-Density Polyethylene (HDPE) and Polypropylene (PP), may show some resistance, they can be prone to swelling, leaching of additives, or degradation over time, especially at elevated temperatures.[9][10] It is critical to conduct compatibility testing before long-term use.
Q4: What is the risk of contamination when storing PFLs?
A4: A significant risk is the leaching of per- and polyfluoroalkyl substances (PFAS) from fluorinated containers, such as fluorinated HDPE, into the stored liquid.[11] This can introduce impurities that may interfere with sensitive experiments. Using high-purity fluoropolymer containers (e.g., PFA) is recommended to minimize this risk. Cross-contamination from improperly cleaned labware is also a concern.
Q5: What are the best practices for cleaning labware used with PFLs?
A5: To prevent contamination, all labware should be thoroughly cleaned, rinsed with a high-purity solvent known to be compatible with your PFL (e.g., a volatile fluorinated solvent), and dried completely before use. It is advisable to dedicate specific glassware and equipment for PFL use to avoid cross-contamination from other chemicals.
Troubleshooting Guides
Issue 1: Material Degradation or Failure
Symptoms:
-
Cracking, crazing, or discoloration of plastic components.
-
Swelling or softening of elastomeric seals (O-rings, gaskets).
-
Brittleness or loss of flexibility in tubing.
Possible Causes:
-
Chemical Incompatibility: The material is not resistant to the specific PFL being used.
-
Elevated Temperatures: Higher temperatures can accelerate chemical attack and degradation of materials that may be suitable at ambient conditions.
-
Mechanical Stress: Components under stress (e.g., bent tubing, compressed O-rings) are more susceptible to environmental stress cracking (ESC).
Solutions:
-
Verify Compatibility: Consult the material compatibility tables below. If your material is not listed or the rating is questionable for your operating conditions, perform compatibility testing as outlined in the "Experimental Protocols" section.
-
Select Appropriate Materials: For demanding applications, choose highly resistant materials like PTFE, PFA, or perfluoroelastomers (FFKM).
-
Consider Operating Conditions: Ensure the selected material is rated for the temperature and pressure of your application.
-
Minimize Mechanical Stress: Avoid sharp bends in tubing and ensure O-rings are correctly sized for their grooves to prevent excessive compression.
Issue 2: Experimental Contamination
Symptoms:
-
Unexpected peaks in analytical results (e.g., GC-MS, LC-MS).
-
Changes in the physical properties of the PFL (e.g., appearance, surface tension).
-
Inconsistent experimental outcomes.
Possible Causes:
-
Leaching from Containers: Impurities, including PFAS, may be leaching from the storage or handling containers.[11]
-
Contaminated Labware: Residual chemicals from previous experiments or cleaning agents can contaminate the PFL.
-
Use of Inappropriate Lab Supplies: Some disposable lab supplies, like certain pipette tips or filters, can be a source of contamination.
Solutions:
-
Use High-Purity Containers: Store PFLs in containers made of PFA or other high-purity fluoropolymers, especially for long-term storage or sensitive applications.
-
Implement Rigorous Cleaning Protocols: Dedicate glassware for PFL use and follow a strict cleaning procedure.
-
Qualify Lab Supplies: Before use, test disposable lab supplies for leachables by exposing them to the PFL and analyzing a blank sample.
-
Run Blank Samples: Always run a blank sample of your PFL that has been through all the handling steps to identify any background contamination.
Material Compatibility Data
The following tables provide a general guide to the compatibility of various materials with perfluorinated liquids. Ratings are based on available data and should be used as a starting point. It is strongly recommended to perform specific testing for your application.
Table 1: Compatibility of Plastics with Perfluorinated Liquids
| Material | Chemical Name | Compatibility Rating | Notes |
| Fluoropolymers | |||
| PTFE | Polytetrafluoroethylene | Excellent | The most chemically resistant plastic to PFLs.[1][2][3][4][5][6] |
| PFA | Perfluoroalkoxy | Excellent | Similar to PTFE with better clarity and flexibility. |
| FEP | Fluorinated Ethylene Propylene | Excellent | Good for tubing and flexible containers. |
| ETFE | Ethylene Tetrafluoroethylene | Good | Good chemical resistance, but may be less resistant than fully fluorinated polymers. |
| ECTFE | Ethylene Chloro-trifluoroethylene | Good | Good barrier properties. |
| PVDF | Polyvinylidene Fluoride | Good to Fair | Resistance can vary depending on the specific PFL and temperature. |
| Other Plastics | |||
| PEEK | Polyether Ether Ketone | Good | Generally good resistance, but testing is recommended at elevated temperatures.[1] |
| PP | Polypropylene | Fair to Poor | May swell or degrade with prolonged exposure.[9][10] |
| HDPE | High-Density Polyethylene | Fair to Poor | Prone to swelling and potential for leaching.[9][10] |
| PVC | Polyvinyl Chloride | Poor | Not recommended for use with PFLs. |
Table 2: Compatibility of Elastomers with Perfluorinated Liquids
| Material | Common Name(s) | Compatibility Rating | Notes |
| FFKM | Perfluoroelastomer (e.g., Kalrez®) | Excellent | The most resistant elastomer for high-temperature and demanding sealing applications. |
| FKM | Fluoroelastomer (e.g., Viton®) | Good to Fair | Generally good, but swelling can occur with some PFLs, especially at high temperatures. |
| Silicone | VMQ | Poor | Significant swelling is common. |
| EPDM | Ethylene Propylene Diene Monomer | Poor | Not recommended for use with PFLs. |
| Nitrile | NBR | Poor | Experiences significant swelling and degradation. |
Table 3: Compatibility of Metals with Perfluorinated Liquids
| Material | Compatibility Rating | Notes |
| Stainless Steel (304, 316) | Excellent | Widely used for storage and transfer equipment.[7][8] |
| Titanium | Excellent | Highly resistant to corrosion from PFLs.[7][8] |
| Nickel Alloys (e.g., Hastelloy®) | Excellent | Suitable for highly corrosive environments.[7][10] |
| Aluminum | Good | Generally compatible, but can be susceptible to corrosion with certain PFLs or impurities.[7][8] |
| Carbon Steel | Fair | Can be prone to corrosion, especially in the presence of moisture. |
Disclaimer: The compatibility ratings are for general guidance only. Users must conduct their own tests under actual operating conditions to determine the suitability of any material.
Experimental Protocols
For researchers who need to validate the compatibility of a material with a specific perfluorinated liquid, the following standardized test methodologies are recommended.
Protocol 1: Immersion Testing for Chemical Resistance of Plastics (Based on ASTM D543)
Objective: To determine the change in physical properties of a plastic material after immersion in a perfluorinated liquid.
Materials:
-
Test specimens of the plastic material (standard size and shape as per ASTM D543).[1][2][12][13][14]
-
Perfluorinated liquid to be tested.
-
Immersion containers with tight-fitting lids (e.g., PFA jars).
-
Analytical balance (accurate to 0.1 mg).
-
Micrometer or caliper.
-
Mechanical testing equipment (e.g., tensile tester).
-
Controlled temperature environment (oven or incubator).
Methodology:
-
Specimen Preparation:
-
Prepare at least three test specimens of the plastic material.
-
Clean the specimens with a non-aggressive solvent and dry them thoroughly.
-
-
Initial Measurements:
-
Measure and record the initial weight of each specimen.
-
Measure and record the initial dimensions (length, width, thickness) of each specimen.
-
If mechanical properties are to be assessed, test control specimens that have not been immersed to establish a baseline for properties like tensile strength and elongation.
-
-
Immersion:
-
Place each specimen in a separate immersion container.
-
Add a sufficient volume of the perfluorinated liquid to fully immerse the specimens.
-
Seal the containers to prevent evaporation.
-
Place the containers in a controlled temperature environment for a specified duration (e.g., 7 days, 30 days).
-
-
Post-Immersion Analysis:
-
After the immersion period, carefully remove the specimens from the liquid.
-
Lightly pat the specimens dry with a lint-free cloth.
-
Immediately re-weigh the specimens and record the final weight.
-
Re-measure the dimensions and record the final dimensions.
-
Visually inspect the specimens for any changes in appearance (color, surface texture, cracking).
-
Conduct mechanical property testing (e.g., tensile strength) on the immersed specimens.
-
-
Calculations:
-
Percent Weight Change: [(Final Weight - Initial Weight) / Initial Weight] * 100
-
Percent Dimensional Change: [(Final Dimension - Initial Dimension) / Initial Dimension] * 100
-
Percent Change in Mechanical Properties: [(Final Value - Initial Value) / Initial Value] * 100
-
Protocol 2: Environmental Stress Cracking (ESC) of Plastics (Based on ISO 22088-3 Bent Strip Method)
Objective: To assess the resistance of a thermoplastic material to cracking when subjected to a fixed strain in the presence of a perfluorinated liquid.
Materials:
-
Rectangular test specimens of the plastic material.
-
Bending jigs or forms to hold the specimens at a constant radius of curvature.
-
Perfluorinated liquid to be tested.
-
Exposure chamber.
Methodology:
-
Specimen Preparation:
-
Prepare test specimens according to the dimensions specified in ISO 22088-3.
-
-
Applying Strain:
-
Bend each specimen and secure it in a bending jig to apply a constant flexural strain. The radius of the jig determines the strain level.
-
-
Exposure:
-
Place the strained specimens in the exposure chamber.
-
Introduce the perfluorinated liquid, ensuring it is in contact with the tensioned surface of the specimens.
-
Maintain the specified temperature and exposure duration.
-
-
Inspection:
-
Periodically inspect the specimens for the appearance of cracks or crazes without removing them from the jig.
-
Record the time to the first appearance of cracks for each specimen.
-
-
Evaluation:
-
The resistance to ESC is evaluated based on the time it takes for cracks to appear at a given strain level. Longer times indicate better resistance.
-
Visualizations
Caption: Workflow for selecting compatible materials for PFL handling.
Caption: Troubleshooting guide for PFL contamination issues.
References
- 1. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]
- 2. agc-chemicals.com [agc-chemicals.com]
- 3. tudertechnica.com [tudertechnica.com]
- 4. Chemical resistance, PTFE | Materials | Polyfluor [polyfluor.nl]
- 5. calpaclab.com [calpaclab.com]
- 6. scribd.com [scribd.com]
- 7. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 8. researchgate.net [researchgate.net]
- 9. BS EN ISO 22088-3:2006 | 29 Sep 2006 | BSI Knowledge [knowledge.bsigroup.com]
- 10. Blog LabsCubed | How Temperature and Humidity Affects Tensile Strength in Plastics [labscubed.com]
- 11. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Tale of Two Molecules: Perfluorohexyloctane's Clinical Triumph vs. 1-(Perfluoro-n-octyl)tetradecane's Industrial Focus in Medical Applications
A comprehensive review of available scientific literature reveals a stark contrast in the medical application landscape of two structurally related perfluorinated compounds: perfluorohexyloctane and 1-(perfluoro-n-octyl)tetradecane. While perfluorohexyloctane has emerged as a clinically validated and approved treatment for dry eye disease, this compound remains firmly in the realm of industrial chemistry with no documented medical uses. This guide presents a detailed comparison, highlighting the extensive clinical data supporting perfluorohexyloctane's therapeutic role and the conspicuous absence of such evidence for its counterpart.
Perfluorohexyloctane: A First-in-Class Ophthalmic Solution
Perfluorohexyloctane is a semifluorinated alkane that has garnered significant attention and regulatory approval for the treatment of the signs and symptoms of dry eye disease (DED).[1][2] Marketed under the trade name MIEBO® (formerly NOV03), it is a single-entity, water-free, and preservative-free ophthalmic solution.[3][4] Its unique physical and chemical properties, including low surface tension and a refractive index similar to water, allow it to spread rapidly across the ocular surface with minimal visual disturbance.[1]
Mechanism of Action
The primary mechanism of action of perfluorohexyloctane is the stabilization of the tear film's lipid layer.[2] In DED, particularly the evaporative form associated with Meibomian gland dysfunction (MGD), the lipid layer is often compromised, leading to increased tear evaporation. Perfluorohexyloctane forms a protective monolayer at the air-tear interface, effectively reducing the rate of evaporation and improving tear film stability.[5] It also penetrates the meibomian glands, where it is believed to interact with and dissolve viscous meibum.[1]
Clinical Efficacy: A Summary of Phase 3 Trials
The efficacy and safety of perfluorohexyloctane have been established in two pivotal Phase 3, multicenter, randomized, double-masked, saline-controlled studies: GOBI (NCT04139798) and MOJAVE (NCT04567329).[4] Data from these trials, which enrolled patients with DED and clinical signs of MGD, were pooled for a comprehensive analysis.[4]
Table 1: Summary of Pooled Efficacy Data from GOBI and MOJAVE Phase 3 Trials (Week 8)
| Efficacy Endpoint | Perfluorohexyloctane (n=614) | Saline Control (n=603) | Treatment Difference | p-value |
| Change from Baseline in Total Corneal Fluorescein Staining (tCFS) Score (0-15 scale) | -2.2 | -1.1 | -1.1 | <0.0001 |
| Change from Baseline in Eye Dryness Visual Analog Scale (VAS) Score (0-100 scale) | -2.2 (LS Mean) | -1.1 (LS Mean) | -1.1 (LS Mean) | <0.0001 |
Data sourced from a pooled analysis of the GOBI and MOJAVE studies.[4]
These results demonstrate a statistically significant improvement in both the signs (tCFS) and symptoms (eye dryness) of DED for patients treated with perfluorohexyloctane compared to the saline control.[4]
Experimental Protocols
The GOBI and MOJAVE trials followed a similar design to evaluate the efficacy and safety of perfluorohexyloctane.
Experimental Protocol: GOBI and MOJAVE Phase 3 Trials
-
Study Design: Multicenter, randomized, double-masked, saline-controlled.
-
Participants: Patients aged 18 years or older with a history of DED for at least 6 months, signs of MGD, a tear film breakup time of ≤5 seconds, and a total corneal fluorescein staining score between 4 and 11.
-
Intervention: Patients were randomly assigned in a 1:1 ratio to receive either perfluorohexyloctane or hypotonic (0.6%) saline solution.
-
Dosage: One drop instilled in each eye four times daily for 8 weeks.
-
Primary Efficacy Endpoints:
-
Change from baseline in total corneal fluorescein staining (tCFS) score at Week 8.
-
Change from baseline in eye dryness score as measured by a 100-point visual analog scale (VAS) at Week 8.[4]
-
-
Safety Assessments: Included the incidence of treatment-emergent adverse events, visual acuity, intraocular pressure, and slit-lamp biomicroscopy.
This compound: An Industrial Compound
In stark contrast to the wealth of clinical data for perfluorohexyloctane, extensive literature searches reveal no established medical applications for this compound. This compound is primarily documented in chemical databases and supplier catalogs.
Information on this compound is limited to its chemical identity, physical properties, and industrial uses. It is described as a fluorocarbon derivative with high chemical and thermal stability, and hydrophobic properties.[2] Its applications are listed in non-medical fields, including:
-
Surfactants: Due to its ability to repel water.
-
Lubricants: As a component resistant to harsh environmental conditions.
-
Coatings: To provide protection against chemical and thermal degradation.[2]
There are no published preclinical or clinical studies evaluating the safety or efficacy of this compound for any medical condition. Its biological activities and potential for therapeutic use remain unexplored.
Conclusion: A Clear Choice for Medical Applications
The comparison between perfluorohexyloctane and this compound for medical applications is unequivocal. Perfluorohexyloctane is a well-characterized, clinically-tested, and FDA-approved therapeutic agent for a prevalent ophthalmic condition. Its mechanism of action is understood, and its efficacy and safety are supported by robust data from large-scale clinical trials.
Conversely, this compound is an industrial chemical with no evidence of medical use. For researchers, scientists, and drug development professionals, perfluorohexyloctane stands as the only viable and evidence-based option between the two for ophthalmic and, based on current knowledge, any other medical applications. The trajectory of these two molecules underscores the critical importance of dedicated biomedical research and rigorous clinical validation in transitioning a chemical compound into a therapeutic reality.
References
- 1. 1-(Perfluoro-n-octyl)decane | 138472-76-1 | Benchchem [benchchem.com]
- 2. Cas 138472-76-1,1-(PERFLUORO-N-OCTYL)DECANE | lookchem [lookchem.com]
- 3. thno.org [thno.org]
- 4. This compound - Molwiki [molwiki.com]
- 5. Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Semifluorinated Alkanes as Oxygen Carriers for Researchers and Drug Development Professionals
An objective analysis of the efficacy of various semifluorinated alkanes (SFAs) as oxygen carriers, supported by experimental data, to inform research and development in drug delivery and therapeutics.
Semifluorinated alkanes (SFAs) have emerged as a promising class of synthetic oxygen carriers due to their unique physicochemical properties, including high gas solubility and biocompatibility.[1][2] This guide provides a comprehensive comparison of the efficacy of different SFAs, focusing on their oxygen-carrying capacity and performance in preclinical models. It is intended for researchers, scientists, and drug development professionals seeking to leverage these compounds for therapeutic applications.
Quantitative Comparison of Oxygen Carrying Capacity
The ability of an SFA to dissolve and transport oxygen is a critical determinant of its efficacy. The following table summarizes the oxygen solubility of various SFAs and, for comparison, some perfluorocarbons (PFCs), which are another class of well-studied oxygen carriers.
| Compound | Formula | Molecular Weight ( g/mol ) | Density (g/cm³) | O₂ Solubility (vol%) | O₂ Solubility (mmol/L) | Temperature (°C) |
| Semifluorinated Alkanes | ||||||
| Perfluorobutylpentane | F4H5 | 302.13 | 1.25 | 48 | 21.4 | 25 |
| Perfluorohexylhexane | F6H6 | 402.17 | 1.38 | 51 | 22.7 | 25 |
| Perfluorohexyloctane | F6H8 | 430.22 | 1.35 | 52 | 23.2 | 25 |
| Perfluorocarbons (for comparison) | ||||||
| Perfluorodecalin | C₁₀F₁₈ | 462.08 | 1.94 | 40-45 | 17.8 - 20.1 | 25 |
| Perfluorooctyl Bromide | C₈F₁₇Br | 498.97 | 1.92 | 50-53 | 22.3 - 23.6 | 25 |
Data compiled from various sources. Note that solubility can vary slightly based on experimental conditions.
A study on perfluorohexyloctane (F6H8) reported a mean partial pressure of oxygen of 257 (36) mm Hg at 25 °C and 270 (38) mm Hg at 37 °C, confirming its significant oxygen-carrying capacity.[1][3]
In Vivo Efficacy: Preclinical Evidence
While direct comparative in vivo studies of oxygen delivery for different SFAs are limited, research on individual SFAs and related PFCs provides strong evidence of their potential. For instance, preclinical studies using perfluorocarbon emulsions, such as those with perfluorooctyl bromide (PFOB), have demonstrated successful reoxygenation of hypoxic tumor tissues in animal models.[4][5] These studies provide a framework for evaluating the in vivo efficacy of SFA-based oxygen carriers.
A study investigating F6H8 emulsions highlighted their biocompatibility and low inflammatory potential, which are crucial for intravenous applications.[6] While this study focused on drug delivery, it underscored the safety profile of SFA emulsions. Another study on F6H8-containing emulsions in a model of brain ischemia suggested that they can increase the oxygen content in the plasma and improve oxygen supply to tissues when administered with normobaric hyperoxygenation.[7]
Experimental Protocols
Measurement of Oxygen Solubility via ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
This method provides a non-invasive way to determine the partial pressure of dissolved oxygen in SFAs.
Principle: The longitudinal relaxation rate (R1 = 1/T1) of the ¹⁹F nuclei in SFAs is linearly dependent on the partial pressure of dissolved oxygen (pO₂). By measuring the T1 relaxation times of the SFA at different known oxygen concentrations, a calibration curve can be generated to determine the pO₂ in experimental samples.
Protocol:
-
Sample Preparation: Prepare a series of SFA samples equilibrated with gas mixtures of known oxygen concentrations (e.g., 0%, 21%, 50%, 100% O₂).
-
NMR Measurement: Acquire ¹⁹F NMR spectra for each sample using an inversion-recovery pulse sequence to measure the T1 relaxation times of the fluorine signals.
-
Calibration Curve: Plot the calculated R1 values (1/T1) against the corresponding pO₂ of the calibration samples. A linear regression will yield a calibration curve.
-
Experimental Sample Analysis: Measure the T1 relaxation time of the experimental SFA sample and use the calibration curve to determine its pO₂.[1][3]
In Vivo Evaluation of SFA Emulsions for Tissue Oxygenation in a Hypoxic Tumor Model
This protocol is adapted from studies on PFC emulsions and can be applied to compare the efficacy of different SFA emulsions.[4][5]
Protocol:
-
Animal Model: Establish a solid tumor model in immunocompromised mice (e.g., subcutaneous xenografts of a human cancer cell line known to form hypoxic tumors).
-
SFA Emulsion Preparation: Prepare sterile, injectable emulsions of the different SFAs to be tested (e.g., F4H5, F6H8). The emulsions should be characterized for particle size, stability, and oxygen content.
-
Administration: Administer the SFA emulsions intravenously to the tumor-bearing mice. A control group should receive a saline injection.
-
Tissue Oxygenation Measurement: At various time points post-injection, assess tumor hypoxia using methods such as:
-
Positron Emission Tomography (PET) imaging: Utilize a hypoxia-specific radiotracer (e.g., [¹⁸F]FAZA) to non-invasively quantify hypoxic regions within the tumor.[4][5]
-
Polarographic oxygen electrodes: Directly measure the partial pressure of oxygen within the tumor tissue.
-
Near-infrared (NIR) spectroscopy: A non-invasive optical method to measure tissue oxygen saturation.[8]
-
-
Data Analysis: Compare the changes in tumor oxygenation between the different SFA emulsion groups and the control group to determine their relative efficacy.
Visualizing Experimental Workflows
A clear understanding of the experimental process is crucial for reproducibility and interpretation of results. The following diagrams, generated using the DOT language, illustrate a typical workflow for preparing and evaluating SFA emulsions.
References
- 1. researchgate.net [researchgate.net]
- 2. art.torvergata.it [art.torvergata.it]
- 3. Oxygen-Carrying Capacity of Perfluorohexyloctane, a Novel Eye Drop for Dry Eye Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Perfluorocarbon nanodroplets can reoxygenate hypoxic tumors in vivo without carbogen breathing [ntno.org]
- 5. Perfluorocarbon nanodroplets can reoxygenate hypoxic tumors in vivo without carbogen breathing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of different emulsifiers on biocompatibility and inflammatory potential of Perfluorohexyloctane (F6H8) emulsions for new intravenous drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative assessment of healthy tissue oxygenation using near-infrared imaging, transcutaneous oxygen measurement, and plethysmography [scholarworks.indianapolis.iu.edu]
Navigating the Post-PFAS Landscape: A Comparative Guide to Alternatives in Research
The widespread use of long-chain per- and polyfluoroalkyl substances (PFAS) in research applications, from non-stick labware to anti-fouling coatings for cell culture, is facing increasing scrutiny due to their persistence, bioaccumulation, and potential health risks. This has spurred a critical need for safer, effective alternatives. This guide provides a detailed comparison of prominent alternatives to long-chain PFAS, focusing on their performance in key research applications. We present quantitative data, detailed experimental protocols, and visual workflows to aid researchers, scientists, and drug development professionals in making informed decisions for a post-PFAS laboratory environment.
Performance Comparison of Long-Chain PFAS Alternatives
The transition away from long-chain PFAS necessitates a thorough evaluation of the performance of potential replacements. The following tables summarize key performance indicators for short-chain PFAS and silicone-based coatings in comparison to traditional long-chain PFAS, such as Polytetrafluoroethylene (PTFE). The data has been compiled from various studies and should be interpreted with consideration of the specific experimental conditions noted.
Table 1: Surface Repellency - Water and Oil Contact Angles
| Material/Coating | Water Contact Angle (Advancing) (°) | Oil (Hexadecane) Contact Angle (°) | Test Liquid(s) | Source(s) |
| Long-Chain PFAS | ||||
| Polytetrafluoroethylene (PTFE) | 125 - 131 | ~45 | Water, Hexadecane | [1][2] |
| Short-Chain PFAS | ||||
| Ultrashort-chain PFAS on PDMS | On par with conventional PFAS coatings | Achieved Grade 6 (AATCC test) | Various oils | [3] |
| Non-Fluorinated Alternatives | ||||
| Silicone (Polydimethylsiloxane - PDMS) | ~103 | - | Water | [2] |
| Functionalized Amorphous Silicon | 87.3 | - | Water | [1] |
| Functionalized Carbosilane | 131.2 | - | Water | [1] |
| PDMS (F-3600) | >150 | High repellency | Water, various oils | [4] |
Table 2: Biocompatibility - Protein Adsorption and Cell Adhesion
| Material/Coating | Protein Adsorption (ng/cm²) | Cell Adhesion/Viability | Protein(s) / Cell Line(s) | Source(s) |
| Long-Chain PFAS | ||||
| Nanofibrous PTFE | 495 ± 100 | Significantly lower cell adhesion and viability compared to TCPS. Dead-to-live ratios of 778 ± 271 to 1 for macrophages. | Bovine Serum Albumin (BSA) / Endothelial cells, Macrophages | [5] |
| Expanded PTFE (ePTFE) | - | Platelet adhesion is lower than silicone at low shear stress but higher at high shear stress. | Platelets | [6] |
| Non-Fluorinated Alternatives | ||||
| Silicone Sheet | - | Platelet adhesion is higher than ePTFE at low shear stress but lower at high shear stress. | Platelets | [6] |
| Silicone Elastomer (modified) | - | Surface modification can lead to lower microbial adhesion. | C. albicans, S. mutans, S. aureus | |
| PDMS (Silicone) | Reduced protein adsorption in the presence of surfactants. | - | Fusion protein | [7] |
Table 3: Chemical Stability and Leachables
| Material/Coating | Leaching Characteristics | Environmental Mobility | Source(s) |
| Long-Chain PFAS | Generally low leaching of the polymer itself, but concerns remain about residual monomers and manufacturing aids. | Low mobility in the environment, but high bioaccumulation. | [8][9] |
| Short-Chain PFAS | Higher water solubility may lead to increased leaching potential compared to long-chain counterparts. | Higher mobility in aquatic environments, but less bioaccumulative. | [8][9] |
| Non-Fluorinated Alternatives | |||
| Silicone | Degradation and leaching of additives can occur in acidic aqueous solutions. | - | [10] |
Experimental Protocols
To ensure reproducible and comparable results when evaluating alternatives to long-chain PFAS, standardized experimental protocols are essential. The following are detailed methodologies for key performance assessments.
Contact Angle Measurement for Surface Wettability
Objective: To quantify the hydrophobicity and oleophobicity of a coated surface by measuring the contact angle of a liquid droplet.
Materials:
-
Goniometer with a high-resolution camera and analysis software
-
Microsyringe for precise droplet deposition
-
Test liquids: Deionized water (for hydrophobicity), hexadecane (for oleophobicity)
-
Coated and control substrates
-
Lint-free wipes and appropriate cleaning solvents (e.g., isopropanol, ethanol)
Procedure:
-
Surface Preparation: Clean the coated and control substrates with a lint-free wipe and appropriate solvent to remove any contaminants. Ensure the surfaces are dry before measurement.
-
Instrument Setup: Place the substrate on the goniometer stage and ensure it is level. Adjust the camera focus and lighting to obtain a clear profile of the droplet.
-
Droplet Deposition: Using the microsyringe, carefully dispense a droplet of the test liquid (typically 2-5 µL) onto the surface.
-
Static Contact Angle Measurement: Immediately after the droplet stabilizes, capture an image and use the software to measure the angle formed at the three-phase (liquid-solid-vapor) contact point.
-
Dynamic Contact Angle Measurement (Advancing and Receding):
-
Advancing Angle: Slowly increase the volume of the droplet while recording. The advancing contact angle is the angle measured just as the contact line begins to advance.
-
Receding Angle: Slowly decrease the volume of the droplet. The receding contact angle is the angle measured just as the contact line begins to recede.
-
-
Data Analysis: For each surface and liquid, perform at least five measurements at different locations and calculate the average and standard deviation.
Protein Adsorption Assay
Objective: To quantify the amount of protein that adsorbs to a coated surface, a key indicator of biofouling potential.
Materials:
-
Coated and control substrates (e.g., 96-well plates)
-
Protein solution (e.g., Bovine Serum Albumin or Fibrinogen in Phosphate Buffered Saline - PBS) at a known concentration (e.g., 1 mg/mL)
-
PBS for rinsing
-
Protein quantification assay kit (e.g., Bicinchoninic acid (BCA) or Bradford assay)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with the test and control materials according to the desired protocol.
-
Pre-washing: Wash the coated wells three times with PBS to remove any unbound material.
-
Protein Incubation: Add a defined volume of the protein solution to each well and incubate for a specified time (e.g., 1-2 hours) at a controlled temperature (e.g., 37°C).
-
Rinsing: Carefully aspirate the protein solution and rinse the wells three to five times with PBS to remove non-adsorbed and loosely bound protein.
-
Protein Quantification:
-
Add the working reagent from the protein quantification assay kit to each well.
-
Incubate according to the manufacturer's instructions to allow for color development.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Create a standard curve using known concentrations of the protein. Use the standard curve to determine the concentration, and subsequently the mass, of adsorbed protein in each well. Express the results as mass per unit area (e.g., ng/cm²).
Cell Adhesion Assay
Objective: To evaluate the attachment and viability of cells on coated surfaces, which is critical for applications like cell culture and medical implants.
Materials:
-
Coated and control substrates (e.g., 24-well or 96-well tissue culture plates)
-
Cell line of interest (e.g., fibroblasts, endothelial cells)
-
Complete cell culture medium
-
PBS and trypsin-EDTA
-
Cell viability stain (e.g., Calcein-AM for live cells, Propidium Iodide for dead cells) or a metabolic assay (e.g., MTT or WST-1)
-
Fluorescence microscope or microplate reader
Procedure:
-
Surface Preparation: Sterilize the coated and control substrates, for example, by UV irradiation.
-
Cell Seeding: Trypsinize and count the cells. Seed a known density of cells (e.g., 1 x 10⁴ cells/well) into each well containing the substrates and fresh culture medium.
-
Incubation: Incubate the plates for a desired period (e.g., 4, 24, or 48 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Quantification of Adherent Cells:
-
Staining: Add the viability stain(s) to the wells and incubate as per the manufacturer's protocol. Capture images using a fluorescence microscope and count the number of live and dead cells.
-
Metabolic Assay: Add the metabolic assay reagent (e.g., MTT) and incubate. Measure the absorbance using a microplate reader, which correlates to the number of viable, metabolically active cells.
-
-
Data Analysis: Calculate the percentage of adherent and viable cells for each surface relative to the initial number of seeded cells. Compare the results between the different coatings.
Visualizing Workflows and Pathways
To further clarify the experimental processes and the biological context of PFAS, the following diagrams have been generated using Graphviz.
Conclusion
The data presented in this guide indicate that while no single alternative perfectly replicates all the properties of long-chain PFAS, promising options exist. Silicone-based coatings, particularly functionalized variants, demonstrate excellent hydrophobicity and have the potential for good biocompatibility. Short-chain PFAS may offer comparable repellency to their long-chain counterparts, but their increased environmental mobility warrants careful consideration.
The selection of an appropriate alternative will ultimately depend on the specific requirements of the research application. For applications requiring high hydrophobicity, functionalized silicones are a strong contender. In contexts where biocompatibility is paramount, further investigation into protein adsorption and cell interaction with specific formulations is necessary. By utilizing the standardized protocols outlined here, researchers can systematically evaluate and validate the performance of these alternatives, paving the way for a safer and more sustainable research environment.
References
- 1. silcotek.com [silcotek.com]
- 2. imaging.org [imaging.org]
- 3. technical-textiles.net [technical-textiles.net]
- 4. plasticsengineering.org [plasticsengineering.org]
- 5. researchgate.net [researchgate.net]
- 6. Effect of shear stress on platelet adhesion to expanded polytetrafluoroethylene, a silicone sheet, and an endothelial cell monolayer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protein-silicone oil interactions: comparative effect of nonionic surfactants on the interfacial behavior of a fusion protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. weitzlux.com [weitzlux.com]
- 10. researchgate.net [researchgate.net]
A Researcher's Guide to Compound Identification: Cross-Validating NMR and Mass Spectrometry Data
In the quest for unambiguous compound identification, researchers, scientists, and drug development professionals are increasingly turning to the synergistic power of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While both are formidable analytical techniques in their own right, their true potential is unlocked when their data is cross-validated, leading to more robust and reliable structural elucidation. This guide provides an objective comparison of the two techniques, supported by experimental data, detailed methodologies, and visual workflows to aid in the seamless integration of NMR and MS data in your research.
The complementary nature of NMR and Mass Spectrometry (MS) provides a powerful approach for compound identification.[1][2][3][4][5] NMR spectroscopy offers unparalleled insight into the structural connectivity of a molecule and is inherently quantitative, while mass spectrometry provides highly sensitive detection and accurate mass measurements.[1][2][3][4][5] By combining these techniques, researchers can overcome the individual limitations of each method, leading to a more comprehensive and confident characterization of chemical compounds.
Performance Comparison: NMR vs. Mass Spectrometry
The selection of an analytical technique is often dictated by the specific requirements of the experiment. The following table summarizes the key performance characteristics of NMR and Mass Spectrometry for compound identification.
| Feature | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Sensitivity | Lower (micromolar to millimolar range) | High (picomolar to femtomolar range)[2] |
| Resolution | High, allows for the distinction of subtle structural differences | High, capable of separating ions with very similar mass-to-charge ratios |
| Accuracy | High for structural information and quantification (qNMR) | High for mass measurement (typically < 5 ppm) |
| Dynamic Range | Limited | Wide |
| Quantitative Capability | Inherently quantitative without the need for response factors | Requires calibration with standards for accurate quantification |
| Structural Information | Provides detailed information on molecular structure and connectivity | Provides molecular weight and fragmentation patterns |
| Sample Throughput | Generally lower | Generally higher |
| Sample Preparation | Minimal and non-destructive | More extensive, often involving chromatography and derivatization |
| Number of Metabolites Detected | Typically 50-200 in a metabolomics study | Can detect over 1000 metabolites in a metabolomics study |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible data. Below are representative protocols for compound identification using NMR and LC-MS.
NMR Spectroscopy Protocol for Small Molecule Identification
This protocol outlines the general steps for preparing and analyzing a small molecule sample using 1D and 2D NMR spectroscopy.
1. Sample Preparation:
-
Dissolve the sample: Weigh 1-10 mg of the purified compound and dissolve it in 0.5-0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent is critical to avoid signal overlap with the analyte.
-
Transfer to NMR tube: Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Add internal standard: Add a small amount of an internal standard (e.g., tetramethylsilane - TMS) for chemical shift referencing.
2. NMR Data Acquisition:
-
Instrument setup: Insert the NMR tube into the spectrometer. Lock the field frequency using the deuterium signal from the solvent and shim the magnetic field to optimize homogeneity.
-
1D ¹H NMR: Acquire a standard proton NMR spectrum to get an initial overview of the compound's structure. Key parameters include:
-
Pulse sequence: A standard 90° pulse.
-
Spectral width: Typically -2 to 12 ppm.
-
Acquisition time: 2-4 seconds.
-
Relaxation delay: 1-5 seconds.
-
Number of scans: 8-16, depending on sample concentration.
-
-
1D ¹³C NMR: Acquire a carbon-13 spectrum to identify the number and types of carbon atoms. Key parameters include:
-
Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral width: Typically 0 to 220 ppm.
-
Number of scans: 1024 or more, due to the low natural abundance of ¹³C.
-
-
2D NMR (COSY, HSQC, HMBC): Acquire 2D NMR spectra to establish connectivity between protons (COSY), directly bonded proton-carbon pairs (HSQC), and long-range proton-carbon correlations (HMBC). These experiments are crucial for assembling the molecular structure.
3. Data Processing and Analysis:
-
Fourier Transform: Apply a Fourier transform to the acquired free induction decays (FIDs) to obtain the frequency-domain spectra.
-
Phase and Baseline Correction: Correct the phase and baseline of the spectra to ensure accurate integration and peak picking.
-
Peak Picking and Integration: Identify and integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.
-
Structure Elucidation: Use the chemical shifts, coupling constants, and correlations from the 1D and 2D spectra to piece together the molecular structure.
LC-MS Protocol for Metabolite Profiling
This protocol describes a typical untargeted metabolomics workflow using liquid chromatography coupled with mass spectrometry.
1. Sample Preparation:
-
Extraction: Extract metabolites from the biological sample (e.g., plasma, tissue homogenate) using a cold solvent mixture, such as 80:20 methanol:water, to precipitate proteins and extract a broad range of metabolites.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) at 4°C to pellet the precipitated proteins and cellular debris.
-
Supernatant Collection: Carefully collect the supernatant containing the metabolites.
-
Drying and Reconstitution: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a solvent compatible with the LC mobile phase (e.g., 50:50 methanol:water).
2. LC-MS Data Acquisition:
-
Chromatography:
-
Column: Use a reversed-phase C18 column for the separation of nonpolar to moderately polar compounds or a HILIC column for polar compounds.
-
Mobile Phase: Employ a gradient elution with two mobile phases, typically water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: A typical flow rate is 0.2-0.5 mL/min.
-
Injection Volume: Inject 2-10 µL of the reconstituted sample.
-
-
Mass Spectrometry:
-
Ionization: Use electrospray ionization (ESI) in both positive and negative ion modes to cover a wider range of metabolites.
-
Mass Analyzer: A high-resolution mass spectrometer such as a time-of-flight (TOF) or Orbitrap analyzer is recommended for accurate mass measurements.
-
Data Acquisition Mode: Acquire data in full scan mode to detect all ions within a specified mass range (e.g., m/z 70-1000). Also, acquire data-dependent MS/MS spectra for the most abundant ions to aid in structural identification.
-
3. Data Processing and Analysis:
-
Peak Picking and Alignment: Use software (e.g., XCMS, MZmine) to detect chromatographic peaks, align them across different samples, and generate a feature table containing m/z, retention time, and intensity for each detected feature.
-
Database Searching: Search the accurate masses of the detected features against metabolomics databases (e.g., METLIN, HMDB) to obtain putative compound identifications.
-
MS/MS Fragmentation Analysis: Compare the experimental MS/MS spectra with those in spectral libraries or use in-silico fragmentation tools to confirm the identity of the compounds.
-
Statistical Analysis: Perform statistical analysis (e.g., PCA, OPLS-DA) to identify features that are significantly different between experimental groups.
Visualizing the Workflow and Logic
To better understand the interplay between NMR and MS in compound identification, the following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the logical process of data cross-validation.
Experimental Workflow
This diagram outlines the parallel and integrated steps involved in acquiring and initially processing data from both NMR and MS platforms.
Caption: A typical experimental workflow for compound identification using parallel NMR and MS analysis.
Logical Relationship for Cross-Validation
This diagram illustrates the decision-making process and the iterative nature of cross-validating NMR and MS data for confident compound identification.
References
- 1. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 2. The strengths and weaknesses of NMR spectroscopy and mass spectrometry with particular focus on metabolomics research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] The strengths and weaknesses of NMR spectroscopy and mass spectrometry with particular focus on metabolomics research. | Semantic Scholar [semanticscholar.org]
- 5. Comparison of NMR and MS | Metabolomics [ebi.ac.uk]
Biocompatibility Profile: A Comparative Analysis of 1-(Perfluoro-n-octyl)tetradecane Against PFOS and PFOA
A critical evaluation for researchers, scientists, and drug development professionals.
This guide provides a comparative assessment of the biocompatibility of 1-(Perfluoro-n-octyl)tetradecane against the well-studied per- and polyfluoroalkyl substances (PFAS), perfluorooctanesulfonic acid (PFOS) and perfluorooctanoic acid (PFOA). While extensive data exists for PFOS and PFOA, it is crucial to note that no specific biocompatibility studies for this compound were identified in the public domain as of late 2025. This document, therefore, summarizes the known biocompatibility of PFOS and PFOA to serve as a benchmark and outlines the necessary experimental protocols to evaluate novel compounds like this compound.
Executive Summary
PFOS and PFOA, legacy PFAS compounds, have been the subject of numerous toxicological studies and have demonstrated adverse effects, including cytotoxicity, genotoxicity, and inflammatory responses.[1][2][3] Human epidemiological studies have linked exposure to these substances with a range of health issues, such as altered immune and thyroid function, liver and kidney disease, and adverse developmental outcomes.[1][3] In contrast, this compound is a molecule with a perfluorinated octyl chain and a tetradecane hydrocarbon tail.[4][5] Its biocompatibility remains uncharacterized. The structural similarities and differences with PFOS and PFOA suggest that a thorough toxicological evaluation is imperative before considering its use in any biomedical application.
Comparative Biocompatibility Data
The following tables summarize the available quantitative data for PFOS and PFOA. The column for this compound is included to highlight the current data gap.
Table 1: In Vitro Cytotoxicity Data
| Compound | Cell Line | Assay | Endpoint | Result |
| This compound | - | - | - | Data Not Available |
| PFOS | HepG2 (Human Liver) | MTT | EC50 | ~300-402 µM[6][7][8] |
| BEAS2B (Human Lung) | MTS | Cell Viability | Significant decrease at >100 µM[9] | |
| HMC-3 (Human Microglia) | - | EC50 | 1.34 - 2.73 µM[10] | |
| PFOA | HepG2 (Human Liver) | MTT | Cytotoxicity | Observed at concentrations >200 µM[7][8] |
| ARPE-19 (Human Retinal Pigment Epithelial) | Direct Contact | CC30 | 28.4 ppm[11] | |
| HMC-3 (Human Microglia) | - | EC50 | 1.34 - 2.73 µM[10] |
Table 2: Genotoxicity Assessment
| Compound | Assay | Cell Line / Organism | Result |
| This compound | - | - | Data Not Available |
| PFOS | Comet Assay | HepG2 (Human Liver) | Moderate increase in DNA damage, no clear dose-response.[12] |
| Micronucleus Assay | HepG2 (Human Liver) | No significant increase in micronuclei formation.[7] | |
| Ames MPF™ Assay | Salmonella Typhimurium | Generally considered non-genotoxic.[13] | |
| PFOA | Comet Assay | HepG2 (Human Liver) | Modest increase in DNA damage at cytotoxic concentrations.[14] |
| Micronucleus Assay | HepG2 (Human Liver) | No significant increase in micronuclei formation.[7] | |
| In Vivo Mouse Micronucleus | Mouse | Negative.[15] |
Table 3: Inflammatory Response
| Compound | Model | Key Findings |
| This compound | - | Data Not Available |
| PFOS | In Vitro (BEAS2B cells) | Upregulation of NLRP3 inflammasome, IL-6, and IL-5.[9] |
| In Vivo (Mice) | Altered serum levels of TNF-α and IL-6.[16] | |
| Human Studies | Positive association with pro-inflammatory cytokines IFN-γ and TNF-α.[17] | |
| PFOA | In Vitro (BEAS2B cells) | Can induce alterations in membrane properties and upregulate pro-inflammatory cytokines.[18] |
| Human Studies | Associated with modest down-regulation of C-reactive protein.[1] |
Table 4: In Vivo Toxicity (Rodent Models)
| Compound | Species | Key Observations |
| This compound | - | Data Not Available |
| PFOS | Rat | Hepatomegaly, renal hypertrophy, developmental toxicity, and reduced pup viability.[19][20] |
| PFOA | Rat | Hepatocytic hypertrophy, lung congestion, and developmental toxicity.[19][20] |
Experimental Protocols for Biocompatibility Assessment
To evaluate the biocompatibility of this compound, a tiered approach employing standardized in vitro and in vivo assays is recommended.
In Vitro Cytotoxicity Assays
-
Objective: To determine the concentration at which a substance induces cell death.
-
Methodology (MTT Assay):
-
Cell Culture: Human cell lines relevant to potential exposure routes (e.g., HepG2 for liver, HEK293 for kidney, HaCaT for skin) are cultured in 96-well plates.
-
Exposure: Cells are exposed to a range of concentrations of this compound (e.g., 0.1 µM to 1000 µM) for 24 to 48 hours.
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated. Viable cells with active mitochondrial dehydrogenases will reduce MTT to a purple formazan product.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Quantification: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is expressed as a percentage of the untreated control.
-
Genotoxicity Assays
-
Objective: To assess the potential of a substance to damage cellular DNA.
-
Methodology (Alkaline Comet Assay):
-
Cell Exposure: Cells (e.g., HepG2) are exposed to non-cytotoxic concentrations of this compound for a defined period.
-
Cell Embedding: Single cells are embedded in a thin layer of agarose on a microscope slide.
-
Lysis: The cells are lysed to remove cell membranes and cytoplasm, leaving behind the nuclear material (nucleoids).
-
Electrophoresis: The slides are subjected to electrophoresis under alkaline conditions, which allows fragmented DNA to migrate from the nucleoid, forming a "comet tail."
-
Visualization and Analysis: The DNA is stained with a fluorescent dye and visualized under a microscope. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.[12]
-
Inflammatory Response Assays
-
Objective: To determine if a substance can trigger an inflammatory or immune response.
-
Methodology (Cytokine Quantification via ELISA):
-
Cell Culture and Exposure: Immune cells (e.g., human peripheral blood mononuclear cells - PBMCs) or relevant tissue cells (e.g., BEAS2B lung cells) are exposed to this compound.
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.
-
ELISA (Enzyme-Linked Immunosorbent Assay): The concentration of key pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and anti-inflammatory cytokines (e.g., IL-10) in the supernatant is quantified using commercially available ELISA kits.
-
Data Analysis: Cytokine levels from treated cells are compared to those from untreated controls to determine the immunomodulatory potential.
-
Visualizations
The following diagrams illustrate a typical workflow for biocompatibility assessment and a key signaling pathway implicated in PFAS-induced inflammation.
Conclusion and Future Directions
The existing body of evidence clearly indicates that PFOS and PFOA present significant biocompatibility concerns. Their demonstrated cytotoxicity, genotoxicity, and ability to induce inflammatory responses necessitate caution and have led to regulatory actions restricting their use.
For this compound, a complete lack of biocompatibility data makes any assessment speculative. Its structure, featuring a long perfluorinated chain, raises concerns, as chain length is often correlated with increased toxicity in PFAS compounds.[2][21] However, the presence of a long hydrocarbon tail may alter its physicochemical properties, bioavailability, and interaction with biological systems in unpredictable ways.
Therefore, it is imperative that this compound undergoes rigorous biocompatibility testing, following the experimental protocols outlined in this guide, before it can be considered for any application where contact with biological systems is intended. The findings of such studies will be critical in determining whether this compound offers a safer alternative to legacy PFAS or presents its own unique toxicological challenges. Researchers and developers are strongly advised to undertake this due diligence to ensure product safety and regulatory compliance.
References
- 1. Per- and Polyfluoroalkyl Substance Toxicity and Human Health Review: Current State of Knowledge and Strategies for Informing Future Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 4. PubChemLite - this compound (C22H29F17) [pubchemlite.lcsb.uni.lu]
- 5. This compound | C22H29F17 | CID 4339355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. In vitro screening of understudied PFAS with a focus on lipid metabolism disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impacts of two perfluorinated compounds (PFOS and PFOA) on human hepatoma cells: cytotoxicity but no genotoxicity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pfascentral.org [pfascentral.org]
- 12. Genotoxicity assessment of per- and polyfluoroalkyl substances mixtures in human liver cells (HepG2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Genotoxic potential of the perfluorinated chemicals PFOA, PFOS, PFBS, PFNA and PFHxA in human HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Association between a mixture of per-and polyfluoroalkyl substances (PFAS) and inflammatory biomarkers in the Atlanta African American Maternal-Child Cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. semanticscholar.org [semanticscholar.org]
- 20. Exposure to a mixture of PFOA and PFOS during pregnancy produces cumulative effects on F1 bodyweight, liver weight, and survival in the Sprague-Dawley rat | Risk Assessment Portal | US EPA [assessments.epa.gov]
- 21. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
A Comparative Guide to Fluorous Biphasic Catalysis and Traditional Catalytic Methods
In the pursuit of efficient, sustainable, and economically viable chemical synthesis, the choice of catalytic system is paramount. This guide provides a detailed performance comparison between fluorous biphasic catalysis (FBS) and traditional homogeneous and heterogeneous catalysis methods. The objective is to equip researchers, scientists, and drug development professionals with the data necessary to select the most appropriate system for their specific applications.
Fundamental Principles of Catalytic Systems
Traditional Homogeneous Catalysis: In this system, the catalyst exists in the same phase as the reactants, typically in a liquid solution.[3][4] This ensures a high degree of interaction between the catalyst and reactants, often leading to high activity and selectivity under mild reaction conditions.[3][5][6] However, the primary drawback is the significant challenge of separating the catalyst from the product post-reaction, which can lead to product contamination and catalyst loss.[5][7]
Traditional Heterogeneous Catalysis: Here, the catalyst is in a different phase from the reactants, most commonly a solid catalyst in a liquid or gaseous reaction mixture.[3][4] This configuration makes catalyst recovery straightforward—often through simple filtration—which is a major advantage for industrial processes.[3] A potential limitation is that reactions can only occur on the catalyst's surface, which may lead to lower reaction rates and mass transfer limitations compared to homogeneous systems.[3][5]
Performance Comparison: A Qualitative Overview
The table below summarizes the key performance characteristics of each catalytic system, offering a high-level comparison for rapid assessment.
| Feature | Fluorous Biphasic Catalysis | Homogeneous Catalysis | Heterogeneous Catalysis |
| Catalyst Separation | Simple phase separation | Difficult; often requires chromatography, extraction, or distillation | Simple; typically filtration |
| Catalyst Recyclability | High; catalyst is retained in the fluorous phase for easy reuse[8][9] | Poor to moderate; often difficult to recover the active catalyst[5][7] | High; solid catalyst is easily recovered and reused[3][10] |
| Reaction Efficiency | High; reaction occurs in a homogeneous phase at elevated temperatures | Very high; excellent catalyst-substrate interaction[3][6] | Variable; can be limited by surface area and mass transfer[3] |
| Product Purity | High; minimal catalyst leaching into the product phase[11] | Variable; risk of contamination with residual catalyst[12] | High; product is easily separated from the solid catalyst |
| Reaction Conditions | Often requires heating to achieve a single phase[13] | Typically mild conditions[10] | Can require high temperatures and pressures |
| Solvent Usage | Requires specialized and expensive fluorous solvents[11] | Uses standard organic solvents | Uses standard organic solvents or can be solvent-free |
| "Green" Chemistry | Strong alignment due to high catalyst recyclability and reduced waste | Poor alignment due to catalyst separation challenges and potential waste | Good alignment due to easy catalyst recovery |
Quantitative Performance Data
The following table presents experimental data from various studies, comparing the performance of fluorous biphasic systems with traditional methods across different reaction types.
| Reaction Type | Catalytic System | Catalyst | Substrate(s) | Yield (%) | Catalyst Recycle | Reference |
| Friedel-Crafts Acylation | Fluorous Biphasic | Hf[N(SO₂C₈F₁₇)₂]₄ | Anisole, Acetic Anhydride | 95% | Reused multiple times without loss of activity | [14] |
| Esterification | Fluorous Biphasic | Yb(OPf)₃ | Various ketones and aldehydes | 46-96% | Reused with little decrease in efficiency | [15] |
| Direct Esterification | Fluorous Biphasic | Hf[N(SO₂-n-C₈F₁₇)₂]₄ | Carboxylic Acid, Alcohol | 98% (isolated) | Catalyst in fluorous phase was recycled | [8] |
| Hydroformylation | Homogeneous (Tunable) | Rhodium-based | 1-Octene | >99% conversion | 99% catalyst separation efficiency with CO₂ | [6] |
| Heck Reaction | Fluorous Biphasic (in Ionic Liquid) | Perfluoro-tagged Palladium | Iodobenzene, Methyl Acrylate | 83% (after 20 runs) | Efficient immobilization and recycling for 20 runs | [9] |
| Suzuki-Miyaura Coupling | Fluorous Biphasic | Polyfluoroalkylated PEPPSI complexes | Various | High | Efficient medium fluorous recycle demonstrated | [9] |
| Dry Reforming | Heterogeneous | Rh/Al₂O₃ | Methane, CO₂ | ~72% CH₄ conversion | High stability over 50 hours | [16] |
Experimental Protocols
A. General Protocol for Fluorous Biphasic Catalysis (e.g., Esterification)
-
Reactor Setup: A reaction vessel is charged with a fluorous solvent (e.g., perfluorodecalin) and the fluorous-tagged catalyst (e.g., Yb(OPf)₃).[15]
-
Reagent Addition: An organic solvent (e.g., toluene), along with the substrates (an alcohol and a carboxylic acid), are added to the vessel. At room temperature, two distinct liquid phases are observed.
-
Reaction: The mixture is heated and stirred vigorously. As the temperature rises, the two phases become miscible, forming a single homogeneous phase where the reaction proceeds efficiently.[1]
-
Product Isolation & Catalyst Recycling: The upper organic layer is decanted or separated via a separatory funnel to isolate the product. The lower fluorous layer, containing the catalyst, is ready for reuse in a subsequent reaction cycle.[1]
B. General Protocol for Traditional Homogeneous Catalysis
-
Reaction Setup: The catalyst and reactants are dissolved in a suitable organic solvent in a reaction vessel to form a homogeneous solution.
-
Reaction: The reaction is allowed to proceed under appropriate conditions (e.g., temperature, pressure).
-
Workup and Isolation: After the reaction, isolating the product and recovering the catalyst can be complex. Methods may include solvent evaporation followed by column chromatography, liquid-liquid extraction, or precipitation, which can be resource-intensive and may not allow for efficient catalyst recovery.[7]
C. General Protocol for Traditional Heterogeneous Catalysis
-
Reaction Setup: The solid catalyst is suspended in a liquid medium containing the dissolved reactants or is placed in a packed-bed reactor through which gaseous reactants flow.
-
Reaction: The mixture is agitated or heated to facilitate contact between the reactants and the catalyst surface.
-
Catalyst and Product Separation: Upon completion, the solid catalyst is separated from the reaction mixture by simple filtration.[3] The product is then isolated from the filtrate, typically by solvent evaporation. The recovered catalyst can be washed, dried, and reused.
Visualizing Catalytic Workflows
The following diagrams illustrate the distinct logical workflows for each catalytic system, from the initial reaction setup to final product isolation and catalyst fate.
References
- 1. Fluorous Synthesis | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 3. chembam.com [chembam.com]
- 4. savemyexams.com [savemyexams.com]
- 5. Catalysis – Introductory Chemistry [uen.pressbooks.pub]
- 6. Combining the Benefits of Homogeneous and Heterogeneous Catalysis with Tunable Solvents and Nearcritical Water - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Development of Fluorous Lewis Acid-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. researchgate.net [researchgate.net]
- 12. Separation/recycling methods for homogeneous transition metal catalysts in continuous flow - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
A comparative study of the surface tension of various semifluorinated alkanes
For researchers, scientists, and professionals in drug development, understanding the interfacial properties of novel excipients is paramount. Semifluorinated alkanes (SFAs), a unique class of linear block copolymers composed of a perfluorinated segment and a hydrogenated segment, have garnered significant interest due to their distinct physicochemical properties, including low surface tension. This guide provides a comparative study of the surface tension of various SFAs, supported by experimental data and detailed methodologies, to aid in their evaluation for pharmaceutical and biomedical applications.
Semifluorinated alkanes, with the general structure F(CF₂)n(CH₂)mH (denoted as FnHm), exhibit surface tensions that are intermediate between those of their perfluoroalkane and n-alkane counterparts. This behavior is a direct consequence of their amphiphilic nature, where the fluorinated segment is both hydrophobic and lipophobic, while the hydrogenated segment is lipophilic. This unique characteristic drives their self-assembly at interfaces and results in a reduction of surface energy.
Comparative Surface Tension Data
The surface tension of semifluorinated alkanes is influenced by the respective lengths of the fluorinated and hydrogenated segments. The following table summarizes the experimentally determined surface tension values for a selection of SFAs, alongside comparative data for perfluoroalkanes and n-alkanes.
| Compound | Chemical Formula | Temperature (°C) | Surface Tension (mN/m) |
| Semifluorinated Alkanes (SFAs) | |||
| Perfluorohexyloctane (F6H8) | F(CF₂)₆(CH₂)₈H | 20 | 23.6 |
| Perfluorooctyldecane (F8H10) | F(CF₂)₈(CH₂)₁₀H | 25 | 24.2 |
| Perfluorodecyldodecane (F10H12) | F(CF₂)₁₀(CH₂)₁₂H | 25 | 25.1 |
| Perfluoroalkanes | |||
| Perfluorohexane | C₆F₁₄ | 20 | 11.9 |
| Perfluorooctane | C₈F₁₈ | 20 | 14.0 |
| Perfluorodecane | C₁₀F₂₂ | 20 | 15.7 |
| n-Alkanes | |||
| n-Octane | C₈H₁₈ | 20 | 21.8 |
| n-Decane | C₁₀H₂₂ | 20 | 23.9 |
| n-Dodecane | C₁₂H₂₆ | 20 | 25.4 |
Experimental Protocols
The determination of surface tension for the semifluorinated alkanes listed above was conducted using the pendant drop method, a precise and widely used technique for measuring interfacial tension.
Pendant Drop Tensiometry:
The pendant drop method is an optical technique that analyzes the shape of a droplet of liquid suspended from a needle tip. The shape of the drop is governed by the balance between the surface tension of the liquid, which tends to make the drop spherical, and gravity, which elongates it.
Apparatus:
-
A syringe with a needle of a known diameter to form the droplet.
-
A high-resolution camera to capture the image of the pendant drop.
-
A light source to illuminate the droplet and create a clear silhouette.
-
A temperature-controlled chamber to maintain the sample at a constant temperature.
-
Software for image analysis to determine the drop profile and calculate the surface tension.
Procedure:
-
The semifluorinated alkane sample is loaded into the syringe.
-
The syringe is mounted vertically in the tensiometer, and a small droplet is carefully formed at the tip of the needle.
-
The system is allowed to equilibrate thermally and mechanically.
-
A high-resolution image of the pendant drop is captured by the camera.
-
The software analyzes the shape of the drop's profile. By fitting the profile to the Young-Laplace equation, which relates the pressure difference across a curved interface to the surface tension and the principal radii of curvature, the surface tension of the liquid is calculated. The Young-Laplace equation is given by:
ΔP = γ (1/R₁ + 1/R₂)
where ΔP is the pressure difference across the interface, γ is the surface tension, and R₁ and R₂ are the principal radii of curvature.
Structure-Property Relationship Visualization
The relationship between the molecular structure of semifluorinated alkanes and their resulting surface tension can be visualized as a logical flow. The diblock nature of these molecules, with their mutually phobic segments, is the primary driver of their surface activity.
Caption: SFA Structure and Surface Tension Relationship.
Experimental Workflow Visualization
The experimental workflow for determining the surface tension of semifluorinated alkanes using the pendant drop method follows a systematic process from sample preparation to data analysis.
Caption: Pendant Drop Method Workflow.
Shifting Perspectives on "Forever Chemicals": A Comparative Analysis of C8 and Shorter-Chain Perfluorinated Alkanes' Toxicity
A deep dive into the toxicological profiles of legacy C8 per- and polyfluoroalkyl substances (PFAS), such as perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS), versus their shorter-chain alternatives reveals a nuanced landscape of risk. While initially positioned as safer replacements, emerging evidence suggests that a shorter carbon chain length does not universally equate to a lower hazard potential.
Historically, the manufacturing and use of long-chain PFAS, particularly those with eight carbons (C8), have been phased out globally due to their significant persistence, bioaccumulation, and toxicity.[1] This led to the introduction of shorter-chain PFAS as substitutes. However, recent research indicates that these shorter-chain compounds, while often less bioaccumulative, can still pose significant risks to human health and the environment, and in some cases, may be more mobile and persistent in aquatic systems.[2][3][4]
This guide provides a comparative overview of the toxicity profiles of C8-based versus shorter-chain perfluorinated alkanes, focusing on key toxicological endpoints supported by experimental data.
Key Toxicological Endpoints: A Comparative Summary
A critical aspect of understanding the toxicity of different PFAS compounds lies in comparing their behavior within the human body and their interaction with biological systems. The following tables summarize key quantitative data for C8 and representative shorter-chain PFAS.
| Compound | Abbreviation | Carbon Chain Length | Human Half-Life (Years) |
| Perfluorooctanoic Acid | PFOA | C8 | 2.7 - 3.8 |
| Perfluorooctanesulfonic Acid | PFOS | C8 | 2.9 - 5.4 |
| Perfluorohexane Sulfonic Acid | PFHxS | C6 | 2.86 - 5.3 |
| Perfluorobutanesulfonic Acid | PFBS | C4 | ~0.07 (25.8 days) |
| Perfluoroheptanoic Acid | PFHpA | C7 | 0.17 |
| Perfluorobutanoic Acid | PFBA | C4 | 0.12 |
| Data compiled from multiple sources.[2][5][6][7][8][9][10] |
| Compound | Binding Affinity to Human Serum Albumin (HSA) (Kb L·mol-1) |
| Perfluorononanoic Acid (PFNA, C9) | 7.81 × 106 |
| Perfluorooctanoic Acid (PFOA, C8) | 2.27 × 105 |
| Perfluoroheptanoic Acid (PFHpA, C7) | 4.53 × 103 |
| Data indicates that binding affinity generally increases with carbon chain length.[5] |
Mechanism of Toxicity: PPARα Activation
A key mechanism through which many PFAS compounds exert their toxic effects is the activation of the peroxisome proliferator-activated receptor-alpha (PPARα), a nuclear receptor involved in lipid metabolism.[11][12] The activation of PPARα is linked to adverse effects in rodents.[11]
Studies have shown that the ability to activate PPARα varies with the carbon chain length of the perfluorinated acid. Generally, the activity increases with chain length up to a certain point, after which it declines. For human PPARα, perfluorooctanoic acid (C8) has been shown to induce the highest activity, followed by C7 and C5.[11][13]
Caption: PPARα activation pathway by perfluorinated alkanes.
Experimental Protocols
PPARα Activation Assay (Transient Transfection Luciferase Reporter Assay)
This assay is commonly used to assess the ability of a compound to activate PPARα.
-
Cell Culture: COS-1 cells (or a similar suitable cell line) are cultured in appropriate media.
-
Transfection: Cells are transiently transfected with two plasmids: one containing a PPARα expression vector and another containing a luciferase reporter gene under the control of a PPARα-responsive promoter.
-
Exposure: The transfected cells are then exposed to various concentrations of the test PFAS compound (e.g., C5, C7, C8, C11, C12) or a known PPARα agonist (positive control) for a set period, typically 24 hours.[11]
-
Lysis and Luminescence Measurement: After exposure, the cells are lysed, and the luciferase activity is measured using a luminometer. The luminescence intensity is proportional to the level of PPARα activation.[11]
Caption: Workflow for a PPARα activation luciferase reporter assay.
Serum Protein Binding Assay (Differential Scanning Fluorimetry)
This method can be used to determine the relative binding affinities of different PFAS to serum albumin.[14][15]
-
Sample Preparation: A solution of human serum albumin (HSA) is prepared in a suitable buffer.
-
Ligand Addition: The PFAS compound of interest is added to the HSA solution at various concentrations.
-
Thermal Denaturation: The thermal stability of the HSA in the presence of the PFAS is measured using a differential scanning fluorimeter. A fluorescent dye that binds to unfolded proteins is included.
-
Data Acquisition: The instrument gradually heats the samples, and the fluorescence is monitored. As the protein unfolds, the dye binds, and the fluorescence increases.
-
Melting Temperature (Tm) Determination: The midpoint of the protein unfolding transition, the melting temperature (Tm), is determined. An increase in Tm indicates that the PFAS binding has stabilized the protein, and the magnitude of this shift can be used to calculate the binding affinity.[15]
Discussion and Conclusion
The data clearly indicates that C8 perfluorinated alkanes like PFOA and PFOS are significantly more persistent in the human body than their shorter-chain counterparts such as PFBS and PFBA.[2][7] This longer half-life allows for greater bioaccumulation and prolonged target organ exposure. Furthermore, the binding affinity to human serum albumin, a key factor in bioaccumulation, is generally higher for longer-chain PFAS.[5]
In terms of the PPARα activation, a key toxicity pathway, C8 compounds also appear to be more potent than many of the shorter-chain alternatives.[11][12]
However, it is crucial to recognize that lower bioaccumulation potential does not equate to an absence of toxicity.[2] Shorter-chain PFAS are more mobile in aquatic environments, leading to widespread contamination.[3][4] Moreover, some studies suggest that certain shorter-chain PFAS may have similar or even higher toxic potency than their long-chain predecessors when differences in toxicokinetics are taken into account.[16] Recent findings have also raised concerns that the health risks of some short-chain PFAS have been significantly underestimated.[17]
References
- 1. Elevated Levels of Ultrashort- and Short-Chain Perfluoroalkyl Acids in US Homes and People - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A Review of Per- and Polyfluorinated Alkyl Substance Impairment of Reproduction [frontiersin.org]
- 3. Study: Newer PFAS Chemicals ‘May Pose More Risks’ Than Those They Replaced – STEEP [web.uri.edu]
- 4. Frontiers | Predicting the occurrence of short-chain PFAS in groundwater using machine-learned Bayesian networks [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Half-lives of PFOS, PFHxS and PFOA after end of exposure to contaminated drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Breaking It Down: Estimating Short-Chain PFAS Half-Lives in a Human Population - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ehp.niehs.nih.gov [ehp.niehs.nih.gov]
- 9. pfascentral.org [pfascentral.org]
- 10. researchgate.net [researchgate.net]
- 11. Activation of mouse and human peroxisome proliferator-activated receptor-alpha (PPARα) by perfluoroalkyl acids (PFAAs): further investigation of C4-C12 compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro toxicological characterization of perfluorinated carboxylic acids with different carbon chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Quantitative cross-species comparison of serum albumin binding of per- and polyfluoroalkyl substances from five structural classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Comparing the toxic potency in vivo of long-chain perfluoroalkyl acids and fluorinated alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ewg.org [ewg.org]
A Comparative Guide to Confirming the Isomeric Purity of Synthesized 1-(Perfluoro-n-octyl)tetradecane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for confirming the isomeric purity of synthesized 1-(Perfluoro-n-octyl)tetradecane (F8H14). Ensuring the isomeric purity of fluorous-tagged compounds like F8H14 is critical in drug development and other sensitive applications where even minor impurities can significantly alter physicochemical and biological properties. This guide outlines the common synthetic routes, potential isomeric impurities, and detailed experimental protocols for the most effective analytical techniques.
Synthesis of this compound and Potential Isomeric Impurities
The synthesis of this compound typically proceeds via a free-radical addition of perfluoro-n-octyl iodide to 1-tetradecene. While this method is effective, it can lead to the formation of several isomeric impurities. The primary isomer is the desired linear product. However, side reactions can result in branched isomers, where the perfluorooctyl group is not attached to the terminal carbon of the tetradecane chain, and potentially trace amounts of dimers or other byproducts. The use of alternative, though less common, synthetic strategies such as coupling reactions may yield a different impurity profile.
Comparative Analysis of Isomeric Purity
The isomeric purity of synthesized this compound can be effectively determined and compared using a combination of chromatographic and spectroscopic techniques. Below is a summary of expected performance for different analytical methods.
| Analytical Technique | Target Isomers | Typical Purity Achieved (Illustrative) | Limit of Detection (LOD) for Isomers | Key Advantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Positional Isomers, Branching | 98.0 - 99.5% | ~0.01% | High separation efficiency for volatile isomers, provides structural information from fragmentation patterns. |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | Gross Structural Isomers | >95% (by integration) | ~1-5% | Provides information on the proton environment, useful for confirming the overall structure and identifying major impurities. |
| ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy | Perfluoroalkyl Chain Isomers | >99% | ~0.1% | Highly sensitive to the fluorine environment, excellent for detecting isomers with variations in the perfluoroalkyl chain.[1][2][3] |
| Gas Chromatography with Flame Ionization Detection (GC-FID) | Positional Isomers, Branching | 98.0 - 99.5% | ~0.05% | Excellent for quantification of hydrocarbon isomers due to the uniform response of the FID detector.[4][5][6] |
Note: The "Typical Purity Achieved" values are illustrative and can vary significantly based on the specific synthesis and purification methods employed.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Isomeric Purity Analysis
This protocol outlines the general procedure for analyzing the isomeric purity of this compound using GC-MS.[7][8][9]
a. Sample Preparation:
-
Dissolve 1-5 mg of the synthesized this compound in 1 mL of a volatile organic solvent such as hexane or ethyl acetate.
-
Vortex the solution to ensure complete dissolution.
-
If necessary, filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
b. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent non-polar capillary column).
-
Inlet Temperature: 280 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 300 °C.
-
Hold: 10 minutes at 300 °C.
-
-
MSD Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-800.
c. Data Analysis:
-
Identify the main peak corresponding to this compound based on its retention time and mass spectrum.
-
Analyze the chromatogram for the presence of any additional peaks, which may correspond to isomeric impurities.
-
Examine the mass spectra of any impurity peaks to aid in their identification. The fragmentation patterns of branched isomers will differ from the linear product.
-
Calculate the relative percentage of each isomer by integrating the peak areas in the total ion chromatogram (TIC).
¹H and ¹⁹F NMR Spectroscopy Protocol for Structural Confirmation and Purity Assessment
This protocol describes the use of ¹H and ¹⁹F NMR spectroscopy for the analysis of this compound.[1][2][3][10][11]
a. Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
For ¹⁹F NMR, an external standard (e.g., trifluorotoluene) in a sealed capillary may be used for chemical shift referencing.
b. NMR Instrumentation and Parameters:
-
Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.
-
¹H NMR Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay (d1): 1.0 s
-
Acquisition Time: 4.0 s
-
Spectral Width: 20 ppm
-
-
¹⁹F NMR Parameters:
-
Pulse Program: zgpg30
-
Number of Scans: 64
-
Relaxation Delay (d1): 2.0 s
-
Acquisition Time: 1.5 s
-
Spectral Width: 200 ppm
-
Proton decoupling is typically applied to simplify the spectra.
-
c. Data Analysis:
-
¹H NMR:
-
Integrate the signals corresponding to the different proton environments in the molecule. The ratio of the integrals should be consistent with the structure of this compound.
-
Look for any unexpected signals that may indicate the presence of impurities.
-
-
¹⁹F NMR:
-
The ¹⁹F NMR spectrum should show characteristic signals for the CF₃ and various CF₂ groups in the perfluorooctyl chain.
-
The presence of additional signals in the ¹⁹F spectrum can indicate isomeric impurities with different fluorine environments. The high sensitivity of ¹⁹F chemical shifts to the local environment makes this a powerful technique for detecting subtle structural differences.[1]
-
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the synthesis and purity confirmation process for this compound.
Caption: Synthetic workflow for this compound.
Caption: Workflow for isomeric purity analysis.
Alternative Synthetic Approaches
While free-radical addition is the most common method, alternative synthetic routes could be explored to potentially improve isomeric purity. These might include:
-
Coupling Reactions: Cross-coupling reactions, such as those employing Grignard reagents or organocuprates, could offer higher selectivity for the linear product. However, the preparation of the necessary perfluorooctyl organometallic reagents can be challenging.
-
Telomerization: Controlled telomerization of tetrafluoroethylene with a tetradecyl-containing chain transfer agent could be another approach, although this often produces a mixture of products with varying perfluoroalkyl chain lengths.
A comparison of the potential isomeric purity from these alternative methods is presented below, based on general principles of these reaction types.
| Synthetic Method | Primary Isomer | Potential Byproducts | Expected Isomeric Purity (Illustrative) |
| Free-Radical Addition | This compound | Branched isomers, dimers | 98.0 - 99.5% |
| Grignard Coupling | This compound | Homocoupling products | >99% (if successful) |
| Telomerization | Mixture of F(CF₂CF₂)n-C₁₄H₂₉ | Oligomers with varying 'n' | Low for a single product |
This guide provides a foundational understanding of the methods used to confirm the isomeric purity of this compound. For specific applications, optimization of both the synthetic and analytical methods is recommended to meet the required purity standards.
References
- 1. biophysics.org [biophysics.org]
- 2. 19Flourine NMR [chem.ch.huji.ac.il]
- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. Quantitative Analysis of Hydrocarbons (GC-FID/TCD) - Galala University [gu.edu.eg]
- 5. chromsoc.jp [chromsoc.jp]
- 6. chemicke-listy.cz [chemicke-listy.cz]
- 7. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]
- 8. Analysis of Long-chain Petroleum Hydrocarbons and VOCs in Soil by GC-MS | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. shimadzu.com [shimadzu.com]
- 10. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Perfluorocarbons for Theranostic Applications: Evaluating 1-(Perfluoro-n-octyl)tetradecane Against Established Alternatives
In the rapidly evolving field of theranostics, which integrates diagnostic and therapeutic capabilities into a single agent, perfluorocarbons (PFCs) have emerged as highly promising materials. Their unique properties, including high gas-dissolving capacity, biological inertness, and distinct imaging signatures, have positioned them as versatile components in advanced drug delivery and diagnostic systems. This guide provides a comparative evaluation of 1-(Perfluoro-n-octyl)tetradecane, a semifluorinated alkane, against commonly utilized perfluorocarbons such as perfluorooctyl bromide (PFOB), perfluorohexane (PFH), and perfluoropentane (PFP) in theranostic applications. This analysis is intended for researchers, scientists, and drug development professionals seeking to select the optimal PFC for their specific needs.
Physicochemical Properties and Their Theranostic Implications
The theranostic potential of a perfluorocarbon is intrinsically linked to its physicochemical properties. These properties dictate its suitability for various applications, including as an ultrasound contrast agent, a ¹⁹F magnetic resonance imaging (MRI) tracer, an oxygen carrier, and a drug delivery vehicle.
This compound is a semifluorinated alkane, characterized by a perfluorinated octyl chain linked to a hydrocarbon tetradecane chain. While specific experimental data on its theranostic applications are scarce, its structure suggests properties that can be inferred and compared with fully fluorinated PFCs. Unlike PFCs, semifluorinated alkanes (SFAs) can dissolve lipophilic drugs, making them potentially interesting as drug carriers.[1][2]
The following table summarizes the key physicochemical properties of selected perfluorocarbons.
| Property | This compound (Predicted/Inferred) | Perfluorooctyl Bromide (PFOB) | Perfluorohexane (PFH) | Perfluoropentane (PFP) |
| Molecular Formula | C₂₂H₂₉F₁₇ | C₈F₁₇Br | C₆F₁₄ | C₅F₁₂ |
| Molecular Weight ( g/mol ) | 616.44 | 498.96 | 338.04 | 288.04 |
| Boiling Point (°C) | ~350-400 | 142-143 | 56 | 29 |
| Density (g/mL) | ~1.3-1.4 | 1.94 | 1.67 | 1.52 |
| Oxygen Solubility (mL O₂/100 mL) | Moderate | High (50) | Moderate (40) | Low (in liquid form at room temp.) |
| Key Features | Amphiphilic nature, potential for drug solubilization | High ¹⁹F MRI signal, radiopaque (due to Br) | Phase-change agent for ultrasound | Volatile, phase-change agent for ultrasound |
Performance in Key Theranostic Applications
The selection of a perfluorocarbon is highly dependent on the intended application. The following sections compare the performance of these compounds in major theranostic areas.
¹⁹F Magnetic Resonance Imaging
¹⁹F MRI is a powerful imaging modality that offers high specificity due to the negligible presence of fluorine in biological tissues. The performance of a PFC as a ¹⁹F MRI contrast agent is determined by the number of fluorine atoms and their chemical environment.
-
Established PFCs: Perfluorooctyl bromide (PFOB) and perfluoro-15-crown-5-ether (PFCE) are widely used for ¹⁹F MRI due to their high fluorine content and chemical shift properties.[3] PFOB's 17 fluorine atoms provide a strong signal, although its complex spectrum can be a consideration.[4] PFCE offers a single, sharp resonance peak, simplifying quantification.[3]
-
This compound: With 17 fluorine atoms, this semifluorinated alkane has the potential for a strong ¹⁹F MRI signal. However, the influence of the hydrocarbon chain on the fluorine chemical shifts and relaxation times would need to be experimentally determined to assess its suitability for quantitative imaging.
Ultrasound Imaging
Ultrasound contrast agents enhance the backscatter of ultrasound waves, improving image quality. Perfluorocarbon-based contrast agents are typically formulated as gas-filled microbubbles or as liquid-filled nanoparticles that can be vaporized into microbubbles (phase-change agents).
-
Established PFCs: Low boiling point PFCs like perfluoropentane (PFP) (boiling point: 29°C) and perfluorohexane (PFH) (boiling point: 56°C) are excellent phase-change agents.[5][6] When encapsulated in nanoparticles and delivered to a target site, they can be vaporized by focused ultrasound, creating highly echogenic microbubbles for localized imaging and drug release.[7]
-
This compound: Due to its high predicted boiling point, this compound is not suitable as a phase-change contrast agent for ultrasound.
Oxygen Delivery
The high gas-dissolving capacity of PFCs makes them effective oxygen carriers to combat hypoxia in tumors, which can enhance the efficacy of radiotherapy and photodynamic therapy.
-
Established PFCs: Perfluorodecalin (PFD) and PFOB are known for their exceptional oxygen-carrying capacity, dissolving approximately 20 times more oxygen than saline.[8]
-
This compound: The presence of the hydrocarbon chain in this semifluorinated alkane would likely reduce its overall oxygen-dissolving capacity compared to fully fluorinated PFCs of similar size. However, it may still offer a significant capacity for oxygen delivery.
Drug Delivery
Perfluorocarbon nanoemulsions can serve as carriers for therapeutic agents. The drug can be encapsulated within the PFC core (for fluorous drugs), at the oil-water interface, or within the surfactant layer.
-
Established PFCs: PFC nanoemulsions are primarily used to carry lipophilic or fluorous drugs.[9] The release of the drug can be triggered by ultrasound, particularly when using phase-change PFCs.[7]
-
This compound: The amphiphilic nature of this semifluorinated alkane, with both a fluorous and a hydrocarbon domain, could offer unique advantages for drug delivery. It may be able to solubilize a wider range of drugs, including those that are not readily soluble in either purely fluorous or hydrocarbon environments.[1][2]
Experimental Methodologies
The successful application of perfluorocarbons in theranostics relies on their formulation into stable nanoemulsions. The following are typical experimental protocols for the preparation and characterization of PFC nanoemulsions.
Preparation of Perfluorocarbon Nanoemulsions by Sonication
This method is widely used for creating PFC nanoemulsions for preclinical research.
-
Preparation of the Oil Phase: The perfluorocarbon (e.g., PFOB, PFH) is mixed with a lipophilic drug if applicable. For semifluorinated alkanes like this compound, the drug could be directly dissolved in it.
-
Preparation of the Aqueous Phase: A surfactant (e.g., Pluronic F-68, lecithin) is dissolved in deionized water or a buffer solution.
-
Emulsification: The oil phase is added to the aqueous phase and the mixture is subjected to high-energy sonication using a probe sonicator. The sonication is typically performed on ice to prevent overheating and evaporation of low-boiling-point PFCs.[10]
-
Purification: The resulting nanoemulsion may be filtered to remove any large aggregates.
Characterization of Nanoemulsions
-
Size and Zeta Potential: Dynamic light scattering (DLS) is used to determine the average particle size, size distribution (polydispersity index, PDI), and zeta potential (a measure of surface charge and stability).
-
Morphology: Transmission electron microscopy (TEM) or cryo-TEM can be used to visualize the morphology of the nanoemulsion droplets.
-
Drug Loading and Encapsulation Efficiency: The amount of drug loaded into the nanoemulsion is quantified using techniques like high-performance liquid chromatography (HPLC).
Signaling Pathways
Perfluorocarbons are generally considered biologically inert. However, their ability to modulate the tumor microenvironment, particularly by alleviating hypoxia, can indirectly influence various signaling pathways. Furthermore, some studies suggest that PFCs may have direct anti-inflammatory effects.
A study on A549 lung cells exposed to blast injury showed that a perfluorocarbon (C₈F₁₈) could reduce cell damage by inhibiting the NF-κB and MAPK signaling pathways, as well as modulating the Bcl-2/Bax apoptosis pathway.[11][12][13] This suggests potential therapeutic benefits beyond their role as passive carriers.
Conclusion
The selection of a perfluorocarbon for theranostic applications is a critical decision that must be guided by the specific requirements of the intended use. While established PFCs like PFOB, PFH, and PFP have a proven track record in ¹⁹F MRI, ultrasound imaging, and as oxygen carriers, the unique properties of semifluorinated alkanes like this compound warrant further investigation. Its potential to solubilize a broader range of therapeutic agents could open new avenues in drug delivery. However, its high boiling point and likely reduced oxygen-carrying capacity compared to fully fluorinated PFCs are important limitations to consider. Future research should focus on the experimental characterization of this compound within theranostic formulations to validate its predicted properties and unlock its full potential in this exciting field.
References
- 1. Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dovepress.com [dovepress.com]
- 4. Fluorine-containing nanoemulsions for MRI cell tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Perfluorocarbon-loaded polydopamine nanoparticles as ultrasound contrast agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 7. Drug-Loaded Perfluorocarbon Nanodroplets for Ultrasound-Mediated Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of Theranostic Perfluorocarbon Nanoemulsions as a Model Non-Opioid Pain Nanomedicine Using a Quality by Design (QbD) Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Perfluorocarbon reduces cell damage from blast injury by inhibiting signal paths of NF-κB, MAPK and Bcl-2/Bax signaling pathway in A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Perfluorocarbon reduces cell damage from blast injury by inhibiting signal paths of NF-κB, MAPK and Bcl-2/Bax signaling pathway in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed structural and physicochemical comparison of 1-(Perfluoro-n-octyl)dodecane with related compounds, including the non-fluorinated alkane dodecane, the semifluorinated alkane perfluorohexyloctane, and the perfluorinated alkane perfluorooctane. This objective comparison, supported by available experimental data, is intended to assist researchers and professionals in drug development and materials science in understanding the unique properties of these compounds.
Structural and Physicochemical Data Summary
The following table summarizes key quantitative data for 1-(Perfluoro-n-octyl)dodecane and its related compounds. Semifluorinated alkanes (SFAs) like 1-(Perfluoro-n-octyl)dodecane are diblock molecules containing both a perfluorinated and a hydrogenated segment, which results in unique properties compared to their hydrocarbon and perfluorocarbon counterparts.[1][2][3]
| Property | 1-(Perfluoro-n-octyl)dodecane | Dodecane | Perfluorohexyloctane | Perfluorooctane |
| Chemical Formula | C₂₀H₂₅F₁₇[4] | C₁₂H₂₆ | C₁₄H₁₇F₁₃ | C₈F₁₈[5] |
| Molecular Weight ( g/mol ) | 588.39[] | 170.33 | 488.23 | 438.06[5] |
| Boiling Point (°C) | 353.8[] | 216.3 | ~275 | 103-104[7] |
| Melting Point (°C) | Not available | -9.6 | Not available | -25[7] |
| Density (g/cm³) | 1.302[] | 0.749 | ~1.35 | 1.766[5][7] |
| Viscosity (mPa·s) | Data not available | 1.374 (at 25°C) | 2.5 | 1.8[8] |
| Surface Tension (mN/m) | Data not available* | 25.35 (at 20°C)[9] | ~20 | 16[8] |
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the physicochemical properties presented in the table.
2.1. Determination of Surface Tension via Wilhelmy Plate Method
The Wilhelmy plate method is a widely used technique for measuring the surface tension of liquids.[10]
-
Principle: This method measures the force exerted on a vertically suspended plate, typically made of platinum, that is brought into contact with the liquid surface. The force measured is directly related to the surface tension of the liquid.
-
Apparatus: A force tensiometer equipped with a sensitive microbalance and a vertically adjustable sample stage. A platinum Wilhelmy plate with a known wetted length is used.
-
Procedure:
-
The Wilhelmy plate is meticulously cleaned and then attached to the microbalance.
-
The liquid sample is placed in a container on the adjustable stage beneath the plate.
-
The stage is raised until the liquid surface just touches the bottom edge of the plate.
-
At the moment of contact, a meniscus forms, and the force on the balance increases.
-
The surface tension (γ) is calculated from the measured force (F), the wetted perimeter of the plate (L), and the contact angle (θ) using the Wilhelmy equation: γ = F / (L * cos(θ))
-
For a properly cleaned platinum plate and many liquids, the contact angle is assumed to be 0° (cos(θ) = 1), simplifying the calculation.
-
Workflow for Wilhelmy Plate Surface Tension Measurement
Caption: Workflow for surface tension measurement using the Wilhelmy plate method.
2.2. Determination of Kinematic Viscosity via Ubbelohde Viscometer
The Ubbelohde viscometer is a capillary-based instrument used to measure the kinematic viscosity of liquids.
-
Principle: The method involves measuring the time it takes for a fixed volume of liquid to flow under gravity through a calibrated capillary tube. The kinematic viscosity is then calculated from this flow time.
-
Apparatus: An Ubbelohde viscometer, a constant temperature bath, a stopwatch, and a suction bulb.
-
Procedure:
-
The viscometer is thoroughly cleaned and dried.
-
The liquid sample is introduced into the larger reservoir of the viscometer.
-
The viscometer is placed in a constant temperature bath to allow the sample to reach thermal equilibrium.
-
The sample is drawn up through the capillary into the measuring bulb using suction.
-
The suction is removed, and the time taken for the liquid meniscus to pass between two marked points on the capillary is measured with a stopwatch.
-
The kinematic viscosity (ν) is calculated using the equation: ν = K * t where K is the viscometer constant and t is the measured flow time.
-
Workflow for Ubbelohde Viscometer Viscosity Measurement
Caption: Workflow for viscosity measurement using an Ubbelohde viscometer.
Structural Comparison and Signaling Pathway
The distinct properties of these compounds arise from their molecular structures. Dodecane is a simple hydrocarbon, while perfluorooctane is fully fluorinated. Semifluorinated alkanes like 1-(Perfluoro-n-octyl)dodecane and perfluorohexyloctane possess both a fluorinated and a hydrogenated segment, leading to their amphiphilic nature. This dual character influences their interaction with other molecules and their behavior at interfaces, which is a key consideration in drug delivery systems.
Conceptual Signaling Pathway for Drug Delivery Application
The following diagram illustrates a conceptual pathway for the enhanced topical drug delivery often associated with semifluorinated alkanes. Their ability to act as a carrier can improve the penetration of active pharmaceutical ingredients (APIs) through biological membranes.
Caption: Conceptual pathway for SFA-mediated ocular drug delivery.
References
- 1. Semifluorinated alkanes--a new class of compounds with outstanding properties for use in ophthalmology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. PubChemLite - 1-(perfluoro-n-octyl)dodecane (C20H25F17) [pubchemlite.lcsb.uni.lu]
- 5. Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. f2chemicals.com [f2chemicals.com]
- 9. Surface tension values of some common test liquids for surface energy analysis [surface-tension.de]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Safety Operating Guide
Navigating the Disposal of 1-(Perfluoro-n-octyl)tetradecane: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling 1-(Perfluoro-n-octyl)tetradecane, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. Due to its perfluorinated nature, this compound belongs to the broader class of per- and polyfluoroalkyl substances (PFAS), which are known for their persistence in the environment. Adherence to established disposal protocols is therefore essential.
Key Chemical and Physical Properties
Understanding the properties of this compound is the first step in safe handling and disposal. The following table summarizes key quantitative data.
| Property | Value |
| Molecular Formula | C₂₂H₂₉F₁₇ |
| Molecular Weight | 616.44 g/mol [1] |
| Density | 1.271 g/cm³[1] |
| Boiling Point | 385.3°C at 760 mmHg[1] |
| Flash Point | 162.9°C[1] |
| Vapor Pressure | 8.51E-06 mmHg at 25°C[1] |
| LogP | 11.087[1] |
Disposal Procedures
The disposal of this compound, as with other PFAS compounds, requires specialized waste management procedures to prevent environmental contamination. The primary recommended method for the destruction of PFAS is high-temperature incineration.
General Guidance:
-
Waste Identification: All waste containing this compound must be clearly labeled as hazardous waste.
-
Containerization: Use dedicated, leak-proof containers for collecting waste. Ensure containers are compatible with the chemical.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Disposal Options:
-
High-Temperature Incineration: This is the preferred method for the complete destruction of PFAS compounds. Incineration at temperatures exceeding 1,000°C with sufficient residence time can break the strong carbon-fluorine bonds.[2][3][4] However, incomplete combustion can lead to the formation of other hazardous byproducts.[2][4] Therefore, this process must be carried out in a licensed hazardous waste incineration facility.
-
Hazardous Waste Landfill: If high-temperature incineration is not available, disposal in a designated hazardous waste landfill is an alternative.[3] These landfills are engineered with containment systems to prevent the leaching of chemicals into the surrounding environment.
Consult your institution's EHS department to determine the approved disposal route and to arrange for the pickup of hazardous waste.
Experimental Protocol: Laboratory Waste Collection
The following protocol outlines the steps for the safe collection of this compound waste in a laboratory setting.
Materials:
-
Appropriate personal protective equipment (PPE): safety goggles, nitrile gloves, lab coat.
-
Designated hazardous waste container (chemically resistant, with a secure lid).
-
Hazardous waste labels.
-
Fume hood.
Procedure:
-
Work in a Ventilated Area: Always handle this compound and its waste within a certified chemical fume hood to minimize inhalation exposure.
-
Wear Appropriate PPE: At a minimum, wear safety goggles, nitrile gloves, and a lab coat.
-
Segregate Waste:
-
Liquid Waste: Collect all solutions containing this compound in a designated, sealed, and properly labeled hazardous waste container.
-
Solid Waste: Collect any contaminated materials, such as pipette tips, gloves, and absorbent pads, in a separate, clearly labeled solid hazardous waste container.
-
-
Labeling: Immediately label the waste container with a hazardous waste tag. The label should include:
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste.
-
The date of accumulation.
-
The associated hazards (e.g., "Irritant," based on hazard codes for similar compounds).
-
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
Waste Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 1-(Perfluoro-n-octyl)tetradecane
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for handling 1-(Perfluoro-n-octyl)tetradecane, a perfluorinated compound. Given the limited specific data for this chemical, the following recommendations are based on best practices for handling similar per- and polyfluoroalkyl substances (PFAS) and related chemicals.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2] |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber for normal use, butyl rubber for direct contact) and clothing to prevent skin exposure.[1][2][3][4] A lab coat or chemical-resistant apron is recommended. |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator may be necessary.[1] |
| Hand Protection | Wash hands thoroughly after handling.[5] |
Operational Plan for Handling
A systematic approach is critical for safely managing this compound in a laboratory setting.
1. Engineering Controls:
-
Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.
-
Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[2]
2. Procedural Steps for Handling:
-
Before use, carefully inspect the container for any damage or leaks.
-
When transferring the chemical, use appropriate tools (e.g., spatulas, pipettes) to avoid direct contact.
-
Keep the container tightly closed when not in use to prevent volatilization.[2]
-
Avoid the generation of aerosols or dust.
3. Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Wearing the appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
-
Collect the absorbed material into a suitable, labeled container for disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
Disposal Plan
The disposal of PFAS and materials containing them is a significant environmental challenge due to their persistence.[6] Current guidance from the U.S. Environmental Protection Agency (EPA) should be followed.
1. Waste Collection:
-
All waste materials contaminated with this compound, including used containers, contaminated PPE, and spill cleanup materials, must be collected in designated, sealed, and clearly labeled hazardous waste containers.
2. Disposal Methods:
-
The EPA provides guidance on the destruction and disposal of PFAS, though it is an area of ongoing research.[7][8] The currently available technologies include:
-
Underground Injection: Deep-well injection in Class I hazardous waste wells is a potential option for liquid wastes.[7][9]
-
Landfills: Hazardous waste landfills (Subtitle C) with robust containment systems are considered more suitable than standard landfills.[7][9]
-
Thermal Treatment: High-temperature incineration can destroy PFAS, but it requires careful monitoring to prevent the release of harmful byproducts.[7]
-
-
Due to the uncertainties associated with disposal methods, interim storage of PFAS-containing waste may be encouraged until more definitive destruction technologies are developed.[9]
3. Regulatory Compliance:
-
All disposal must be conducted in accordance with local, state, and federal regulations. Consult with your institution's environmental health and safety (EHS) department to ensure compliance.
Experimental Workflow for Safe Handling and Disposal
The following diagram illustrates the logical flow for safely managing this compound from receipt to disposal.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 4. agilent.com [agilent.com]
- 5. 1-(PERFLUORO-N-OCTYL)DODECANE | 106873-67-0 [amp.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. plasticsengineering.org [plasticsengineering.org]
- 8. epa.gov [epa.gov]
- 9. EPA Releases Interim Guidance on Destruction and Disposal of PFAS | Pierce Atwood [pierceatwood.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
